molecular formula C4H3BrN2 B1269915 2-Bromopyrazine CAS No. 56423-63-3

2-Bromopyrazine

Cat. No.: B1269915
CAS No.: 56423-63-3
M. Wt: 158.98 g/mol
InChI Key: WGFCNCNTGOFBBF-UHFFFAOYSA-N
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Description

2-Bromopyrazine is a useful research compound. Its molecular formula is C4H3BrN2 and its molecular weight is 158.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCNCNTGOFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349062
Record name 2-bromopyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56423-63-3
Record name 2-bromopyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyrazine
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Foundational & Exploratory

2-Bromopyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromopyrazine: Chemical Properties, Structure, and Experimental Applications

Introduction

This compound is a halogenated heterocyclic building block essential in organic synthesis, particularly in the development of pharmaceuticals and materials with specialized optoelectronic properties.[1] Its pyrazine (B50134) core is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, structural identifiers, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with a bromine atom substituted at position 2.

structure cluster_main This compound Structural Identifiers mol This compound iupac IUPAC: this compound mol->iupac smiles SMILES: C1=CN=C(C=N1)Br mol->smiles inchi InChI: 1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H mol->inchi inchikey InChIKey: WGFCNCNTGOFBBF-UHFFFAOYSA-N mol->inchikey cas CAS: 56423-63-3 mol->cas

Caption: Structural Identifiers for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

PropertyValueReference(s)
Molecular Formula C₄H₃BrN₂[2][3]
Molecular Weight 158.98 g/mol [2][3]
Appearance Colorless to light orange/yellow liquid or yellow to brown solid[1]
Melting Point 38 - 42 °C[1]
Boiling Point 61 °C at 10 mmHg[4]
Density 1.757 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.580[4]
Flash Point 92.2 °C
Solubility Slightly miscible with water. Miscible with ethanol, ether, benzene, and pyridine.[5]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is used to determine the arrangement of hydrogen atoms, while ¹³C-NMR identifies the carbon skeleton. ¹⁵N NMR spectral data has also been reported.[2] The key to NMR is analyzing chemical shifts, integration (proton ratios), and splitting patterns (n+1 rule) to elucidate neighboring atoms.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups within the molecule. The spectrum of this compound will show characteristic peaks for C-H, C=N, and C=C aromatic stretches. The region from 1500 to 500 cm⁻¹ is known as the fingerprint region and is unique to the compound.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Experimental Protocols & Reactivity

This compound is a versatile intermediate. Below are detailed protocols for its synthesis (analogous) and subsequent functionalization, as well as methods for evaluating the biological activity of its derivatives.

Synthesis of this compound via Sandmeyer-Type Reaction (Analogous Protocol)

While a specific protocol for this compound was not found, its synthesis can be achieved from 2-aminopyrazine (B29847) through a diazotization and bromination reaction, analogous to the well-documented synthesis of 2-bromopyridine (B144113).[8][9][10]

Methodology:

  • Amine Dissolution: Dissolve 2-aminopyrazine in 48% hydrobromic acid (HBr) in a reaction flask, cooling the mixture in an ice-salt bath to between -5 °C and 0 °C.

  • Bromination: Add liquid bromine dropwise to the cooled solution while maintaining the low temperature. This forms a perbromide intermediate.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. The temperature must be strictly maintained below 0 °C to prevent decomposition of the diazonium salt. Nitrogen gas will evolve.

  • Neutralization: After the addition is complete, stir the mixture for an additional 30 minutes. Carefully add a concentrated sodium hydroxide (B78521) (NaOH) solution to neutralize the acid and liberate the this compound product. The temperature should be kept below 25 °C.

  • Extraction & Purification: Extract the product from the aqueous mixture using an organic solvent like ether. Dry the combined organic layers over a drying agent (e.g., solid potassium hydroxide), filter, and remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation.

synthesis_workflow start Start: 2-Aminopyrazine step1 Dissolve in HBr Cool to -5°C start->step1 step2 Add Liquid Bromine (Maintain Temp < 0°C) step1->step2 step3 Add NaNO2 (aq) (Maintain Temp < 0°C) step2->step3 step4 Neutralize with NaOH (Maintain Temp < 25°C) step3->step4 step5 Extract with Ether step4->step5 step6 Dry & Concentrate step5->step6 step7 Purify via Vacuum Distillation step6->step7 end End: Pure this compound step7->end cyanation_workflow start Start: this compound step1 Combine Reagents: - K4[Fe(CN)6]·3H2O - Pd(OAc)2 Catalyst - Na2CO3 Base - DMA Solvent start->step1 step2 Heat to 120°C Under N2 for 2-4h step1->step2 step3 Cool and Filter step2->step3 step4 Purify Filtrate via Reduced Pressure Distillation step3->step4 end End: Pure 2-Cyanopyrazine step4->end mtt_workflow start Seed Cancer Cells in 96-Well Plate step1 Treat with Serial Dilutions of Test Compound start->step1 step2 Incubate step1->step2 step3 Add MTT Reagent (Live cells form formazan) step2->step3 step4 Add Solubilizing Agent (e.g., DMSO) step3->step4 step5 Read Absorbance step4->step5 end Calculate IC50 Value step5->end signaling_pathway compound Pyrazine Derivative (e.g., this compound Analog) pathway Key Signaling Pathway (e.g., MAPK, PI3K/Akt) compound->pathway Modulates proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis outcome1 Inhibition proliferation->outcome1 outcome2 Induction apoptosis->outcome2

References

An In-depth Technical Guide to 2-Bromopyrazine (CAS: 56423-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromopyrazine, a halogenated heterocyclic building block essential in medicinal chemistry and materials science. It details the compound's physicochemical properties, spectroscopic characteristics, synthesis protocols, chemical reactivity, and key applications. Safety and handling information is also provided. This document serves as a critical resource for professionals utilizing this compound in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueReference
CAS Number 56423-63-3[1][2][3]
Molecular Formula C₄H₃BrN₂[2][4]
Molecular Weight 158.98 g/mol
Density 1.757 g/mL at 25 °C[1][5]
Boiling Point 183.0 ± 20.0 °C at 760 mmHg; 61 °C at 10 mmHg[1][2][6]
Flash Point 92.2 °C (198.0 °F)[5]
Refractive Index n20/D 1.580[1][5]
Appearance Colorless to Light orange to Yellow clear liquid[1]
Storage Temperature Refrigerated (0-10°C) or -20°C[5]
pKa (Predicted) -1.15 ± 0.10[1]
LogP 0.78[2]
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C[2]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is extensive, the primary methods and their applications are summarized below.

TechniquePurposeReference
¹³C Nuclear Magnetic Resonance (NMR) Provides information on the carbon framework of the molecule.[7]
¹H Nuclear Magnetic Resonance (NMR) Determines the number, environment, and connectivity of hydrogen atoms.[8]
Infrared (IR) Spectroscopy Identifies functional groups and bond types based on molecular vibrations.[8]
Electron-Impact Mass Spectrometry (EI-MS) Determines the molecular weight and fragmentation pattern, aiding in structural confirmation.[8]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established methods. Below are detailed experimental protocols for two common laboratory-scale procedures.

Method 1: From (2H)-Pyrazinone

This method involves the bromination of a pyrazinone precursor.

Experimental Protocol:

  • A mixture of (2H)-pyrazinone (4.2 g, 0.044 mol) and phosphorous oxybromide (25 g, 0.088 mol) is prepared in a suitable reaction vessel.[6][9]

  • The mixture is heated to 105 °C for 1.5 hours.[6][9]

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (300 g).[6][9]

  • The solution is neutralized with sodium hydrogen carbonate.[6][9]

  • The aqueous mixture is extracted with dichloromethane (B109758) (2 x 100 mL).[6][9]

  • The combined organic extracts are dried with magnesium sulfate (B86663) and the solvent is removed by evaporation under vacuum.[6][9]

  • The resulting residue is purified by vacuum distillation (70 °C, 12 torr) to yield this compound as a colorless liquid (3.2 g, 46% yield).[6][9]

G cluster_workflow Synthesis Workflow: From (2H)-Pyrazinone start Mix (2H)-Pyrazinone and POBr₃ react Heat at 105°C for 1.5 hours start->react Reactants cool Cool to Room Temperature react->cool quench Pour onto Ice & Neutralize with NaHCO₃ cool->quench Workup extract Extract with Dichloromethane (2x) quench->extract dry Dry with MgSO₄ & Evaporate Solvent extract->dry purify Vacuum Distill (70°C, 12 torr) dry->purify Purification end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.
Method 2: From Pyrazine (B50134) Hydrochloride

This method involves the direct bromination of a pyrazine salt.

Experimental Protocol:

  • Pyrazine hydrochloride is added to a mixture of bromine and an inert solvent.[10]

  • The resulting mixture is heated at a temperature up to approximately 250 °C.[10]

  • The reaction is allowed to proceed for a period of one to ten hours, during which this compound is formed.[10]

  • The product is recovered as this compound hydrochloride.[10]

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of the carbon-bromine bond. It readily participates in various cross-coupling reactions, making it a valuable building block for introducing the pyrazine moiety into more complex molecules. The pyrazine ring itself is a key pharmacophore found in numerous FDA-approved drugs and natural products.[11][12]

Key reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a cornerstone reaction in drug discovery for creating biaryl structures.[12]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing a wide range of bioactive compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, used to construct conjugated systems.

  • Lithiation: Reaction with organolithium reagents like butyllithium (B86547) can generate 2-lithiopyrazine, a potent nucleophile for further functionalization.[13]

G cluster_reactivity Key Reactivity Pathways of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_other Other Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst sonogashira Sonogashira (+ R-C≡CH) start->sonogashira Pd/Cu Catalyst lithiation Lithiation (+ BuLi) start->lithiation prod_suzuki 2-Arylpyrazine suzuki->prod_suzuki prod_buchwald 2-Aminopyrazine Derivative buchwald->prod_buchwald prod_sonogashira 2-Alkynylpyrazine sonogashira->prod_sonogashira prod_lithiation 2-Lithiopyrazine (Intermediate) lithiation->prod_lithiation

Caption: Common chemical transformations involving this compound.

Applications in Research and Development

The pyrazine substructure is a privileged scaffold in medicinal chemistry and materials science.

  • Drug Discovery: The pyrazine moiety is present in numerous pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the antibacterial Sulfametopyrazine.[11] Many experimental drugs for various therapeutic areas also incorporate this ring system.[11][14] this compound serves as a key starting material for synthesizing analogs and novel drug candidates.[10] For instance, derivatives have been synthesized and tested for antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[14]

  • Materials Science: Pyrazine-based polymers and other light-responsive materials are of significant interest for technological applications, such as in optical and photovoltaic devices.[11]

  • Agrochemicals: The heterocyclic structure is also explored in the development of new pesticides.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[15]

Hazard InformationDetailsReference
Signal Word Danger[3][15]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[15]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[3][15]
Precautionary Statements P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[16]

References

Physical properties of 2-Bromopyrazine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Bromopyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document summarizes the reported values and outlines standardized experimental protocols for the determination of its melting and boiling points.

Core Physical Properties

This compound is consistently reported as a liquid at standard ambient temperature and pressure, suggesting a melting point below 25 °C. The available quantitative data for its physical properties are summarized in the table below.

Physical PropertyValueNotes
Melting Point Not availableReported as "N/A" in some databases. As a liquid at room temperature, its melting point is below ambient temperature.
Boiling Point 183.0 ± 20.0 °CAt 760 mmHg.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Given that this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a low-temperature melting point apparatus. The general principle of the capillary method would be adapted for sub-zero temperatures.

  • Sample Preparation: A small sample of this compound is introduced into a capillary tube, which is then sealed.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.

  • Cooling and Observation: The sample is frozen by lowering the temperature of the apparatus. Once solid, the temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • Melting Point Determination: The temperature range is recorded from the point at which the first signs of melting are observed to when the entire sample has transitioned to a liquid state.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a Thiele tube, which allows for uniform heating of the sample.

  • Sample Preparation: A small quantity (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil bath.

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents and ensures uniform temperature distribution.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid sample begins to be drawn into the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for obtaining and presenting the physical properties of a chemical compound like this compound.

A Literature Search for This compound Physical Properties B Data Extraction: Melting Point and Boiling Point A->B C Search for Experimental Protocols A->C E Summarize Available Data in Table B->E D Protocol Availability Check C->D F Describe Standardized Experimental Protocols D->F Not Found G Final Report Generation E->G F->G

Caption: Workflow for Physical Property Data Compilation.

References

Determining the Solubility of 2-Bromopyrazine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2-bromopyrazine in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to generate reliable and comparable solubility profiles. Such data is critical for a wide range of applications in drug development, including formulation, purification, and analytical method development.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential before commencing solubility studies.

PropertyValueSource
Chemical Formula C₄H₃BrN₂[1][2][3][4]
Molecular Weight 158.98 g/mol [1][2][3][4]
Appearance Colorless to light orange to yellow clear liquid[3]
CAS Number 56423-63-3[1][2][3][4]
Density 1.757 g/mL at 25 °C[3]
Refractive Index n20/D 1.580[3]

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound in common organic solvents. The following tables are provided as templates for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and to note the temperature at which measurements are taken.

Table 2.1: Solubility of this compound in Common Organic Solvents

SolventMolecular FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°CMolarity (mol/L) at 25°C
MethanolCH₄O32.7Data Not AvailableData Not Available
EthanolC₂H₆O24.5Data Not AvailableData Not Available
IsopropanolC₃H₈O19.9Data Not AvailableData Not Available
Ethyl AcetateC₄H₈O₂6.0Data Not AvailableData Not Available
DichloromethaneCH₂Cl₂9.1Data Not AvailableData Not Available
AcetoneC₃H₆O20.7Data Not AvailableData Not Available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for three common and reliable techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This is a classic and straightforward method for determining solubility.[5][6][7][8][9]

Principle: A saturated solution is prepared, a known volume of the supernatant is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker/incubator (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant using a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

  • Analysis:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish.

    • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[6]

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve.[10][11][12]

Apparatus and Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution of this compound and collect the clear supernatant as described in the gravimetric method (Section 3.1).

  • Analysis:

    • Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[13][14][15][16]

Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC column and quantifying it using a suitable detector (e.g., UV-Vis) against a calibration curve.[13][14][15]

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength to achieve good separation and a sharp peak for the analyte.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent.

    • Prepare a series of standard solutions by serial dilution.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution of this compound and collect the clear supernatant as described in the gravimetric method (Section 3.1).

  • Analysis:

    • Dilute the saturated filtrate with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted solution into the HPLC system and record the peak area for this compound.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Start: Select Solvents prep_solute Weigh this compound start->prep_solute prep_solvent Measure Solvent Volume start->prep_solvent mix Mix Solute and Solvent (Ensure Excess Solute) prep_solute->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) mix->equilibrate settle Settle Excess Solid equilibrate->settle filtrate Filter Supernatant settle->filtrate gravimetric Gravimetric Method filtrate->gravimetric uv_vis UV/Vis Spectroscopy filtrate->uv_vis hplc HPLC Method filtrate->hplc calculate Calculate Solubility gravimetric->calculate uv_vis->calculate hplc->calculate report Report Data in Table calculate->report

Caption: Workflow for experimental solubility determination of this compound.

This comprehensive guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The provided experimental protocols and data presentation templates will facilitate the generation of high-quality, comparable data essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromopyrazine. Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed analysis based on predicted spectral data, supported by established NMR principles and data from analogous pyrazine (B50134) and brominated aromatic systems. This document is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.60Doublet (d)~1.5
H-58.55Doublet of doublets (dd)~2.5, ~1.5
H-68.45Doublet (d)~2.5

Note: Predicted data is based on computational models and analysis of similar structures. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound displays four signals, representing the four unique carbon atoms in the molecule. The carbon atom directly attached to the bromine atom (C-2) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-2145.0
C-3144.5
C-5143.0
C-6140.0

Note: Predicted data is based on computational models and analysis of similar structures. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Spectral Acquisition

While the presented data is predictive, the following is a detailed experimental protocol that can be employed to acquire high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is adapted from standard procedures for small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Calibration
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Probe Tuning: Tune and match the NMR probe to the frequencies of both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

  • Locking: Insert the sample into the spectrometer and lock the field frequency using the deuterium (B1214612) signal from the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm, to encompass the aromatic region and any potential impurities.

  • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

  • Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans (ns): Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Set a wide spectral width of approximately 200-220 ppm, centered around 100 ppm, to cover the full range of expected carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons and carbons with long relaxation times.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 to 4096) is required to obtain a spectrum with a good signal-to-noise ratio.

  • Temperature: Maintain the same constant temperature as the ¹H experiment (298 K).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

  • Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or by referencing to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different protons.

Visualization of Molecular Structure and NMR Environments

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the unique proton and carbon environments that give rise to the predicted NMR spectra.

Caption: Molecular structure and NMR environments of this compound.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Bromopyrazine. Understanding the fragmentation behavior of this heterocyclic halide is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control in pharmaceutical development. This document outlines the key fragmentation pathways, presents quantitative data, and provides a representative experimental protocol.

Introduction to the Mass Spectrometry of Halogenated Heterocycles

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For halogenated compounds like this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments. These patterns, appearing as pairs of peaks separated by two mass-to-charge units (M⁺˙ and M+2⁺˙), are invaluable for identifying the presence of bromine in an unknown compound.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common methodologies for the analysis of brominated aromatic compounds.

Sample Preparation: A solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Instrument: Agilent GC-MSD or equivalent

  • Injector: Split/splitless, operated in splitless mode at 250°C

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-200

The following diagram illustrates the general experimental workflow for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Solution Dilute Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution GC_Injector GC Injector Solution->GC_Injector Injection GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (m/z Sorting) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Data_Analysis Data Interpretation Mass_Spectrum->Data_Analysis

Figure 1. A generalized workflow for the GC-MS analysis of this compound.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the spectrum available in the NIST (National Institute of Standards and Technology) database.

m/zRelative Intensity (%)Proposed Ion/Fragment
5215.3[C₃H₂N]⁺
79100.0[C₄H₃N₂]⁺
15898.7[C₄H₃⁷⁹BrN₂]⁺˙ (Molecular Ion)
16097.4[C₄H₃⁸¹BrN₂]⁺˙ (Molecular Ion Isotope)

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 158/160) is primarily driven by the cleavage of the carbon-bromine bond and the stability of the resulting pyrazinyl cation. The following pathways are proposed based on the observed mass spectrum.

Primary Fragmentation: Loss of Bromine Radical

The most significant fragmentation pathway involves the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of the highly stable pyrazinyl cation at m/z 79, which is the base peak in the spectrum. The stability of this cation is attributed to the aromaticity of the pyrazine (B50134) ring.

fragmentation_pathway_1 M [this compound]⁺˙ m/z 158/160 F1 [C₄H₃N₂]⁺ m/z 79 M->F1 - Br• Br •Br

Figure 2. Primary fragmentation pathway showing the loss of a bromine radical.

Secondary Fragmentation: Ring Cleavage

Further fragmentation of the pyrazinyl cation (m/z 79) can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. This would lead to the formation of an ion at m/z 52, proposed to be the cyclopropenyliminium cation or a related stable C₃H₂N⁺ species.

fragmentation_pathway_2 F1 [C₄H₃N₂]⁺ m/z 79 F2 [C₃H₂N]⁺ m/z 52 F1->F2 - HCN HCN HCN

Figure 3. Secondary fragmentation of the pyrazinyl cation.

Summary of Logical Fragmentation Relationships

The overall fragmentation process can be visualized as a logical flow from the molecular ion to the observed fragment ions.

logical_relationship cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule This compound MolecularIon [C₄H₃BrN₂]⁺˙ (m/z 158/160) Molecule->MolecularIon + e⁻ PyrazinylCation [C₄H₃N₂]⁺ (m/z 79) MolecularIon->PyrazinylCation - Br• FragmentIon [C₃H₂N]⁺ (m/z 52) PyrazinylCation->FragmentIon - HCN

Figure 4. Logical flow of the ionization and fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a distinct pattern dominated by the facile cleavage of the carbon-bromine bond. The presence of the bromine isotope pattern in the molecular ion and the prominent base peak at m/z 79 corresponding to the pyrazinyl cation are key identifiers for this compound. The subsequent fragmentation of the pyrazine ring provides further structural confirmation. This in-depth guide provides researchers, scientists, and drug development professionals with the essential information for the confident identification and characterization of this compound using mass spectrometry.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Bromopyrazine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted IR absorption spectrum based on the known vibrational modes of pyrazine (B50134) and the expected spectroscopic effects of bromine substitution. This guide also offers a detailed experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples like this compound.

Predicted Infrared Spectroscopy Data for this compound

The following table summarizes the predicted infrared absorption peaks for this compound. These predictions are derived from the fundamental vibrational modes of the parent pyrazine molecule and adjusted to account for the electronic and mass effects of the bromine substituent. The assignments are based on established group frequency correlations and data from similar aromatic and heterocyclic compounds.

Predicted Wavenumber (cm⁻¹)IntensityTentative Vibrational Assignment
~3080 - 3030Medium - WeakC-H stretching vibrations of the pyrazine ring
~1570 - 1550Medium - StrongC=C and C=N stretching vibrations of the pyrazine ring
~1450 - 1400Medium - StrongC=C and C=N stretching vibrations of the pyrazine ring
~1200 - 1150MediumC-H in-plane bending
~1100 - 1000StrongRing breathing and C-H in-plane bending modes
~850 - 800StrongC-H out-of-plane bending
~600 - 500Medium - StrongC-Br stretching vibration
Below 500Medium - WeakRing deformation modes, C-Br in-plane and out-of-plane bending

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid and solid samples without the need for extensive sample preparation.[1] This method is ideal for obtaining the IR spectrum of this compound, which is a liquid at room temperature.

Objective: To obtain a high-quality mid-infrared spectrum of this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • With the clean and empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing functions available in the software.

  • Cleaning:

    • After the measurement, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in an appropriate solvent like isopropanol or ethanol.

    • Ensure the crystal is completely clean and dry before the next measurement.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental and interpretative processes in the infrared spectroscopic analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply this compound Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Raw Data sample_scan->process_data interpretation Spectral Interpretation process_data->interpretation final_spectrum Final IR Spectrum interpretation->final_spectrum interpretation->final_spectrum

Figure 1. Experimental workflow for ATR-FTIR analysis.

Interpretation_Pathway cluster_data Input Data cluster_ref Reference Information cluster_analysis Analysis cluster_result Result exp_spectrum Experimental Spectrum of this compound peak_identification Identify Peak Positions and Intensities exp_spectrum->peak_identification pyrazine_modes Vibrational Modes of Pyrazine assignment Assign Peaks to Vibrational Modes pyrazine_modes->assignment group_freq Group Frequency Tables (e.g., C-Br, Aromatic C-H) group_freq->assignment related_compounds Spectra of Related Compounds related_compounds->assignment peak_identification->assignment assigned_spectrum Assigned IR Spectrum of this compound assignment->assigned_spectrum

Figure 2. Logical pathway for spectral interpretation.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Bromopyrazine, tailored for researchers, scientists, and professionals in drug development. It covers material identification, hazard classification, safe handling protocols, emergency procedures, and disposal considerations, presenting quantitative data in structured tables and visualizing key workflows for enhanced clarity and safety compliance.

Chemical Identification and Properties

This compound is a halogenated heterocyclic building block used in organic synthesis. Its physical and chemical properties are essential for safe handling and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₃BrN₂[1][2][3]
Molecular Weight 158.98 g/mol [1][2][3]
CAS Number 56423-63-3[1][3][4]
Appearance Liquid
Density 1.757 g/mL at 25 °C
Boiling Point 183.0 ± 20.0 °C at 760 mmHg[2]
Flash Point 92.2 °C (198.0 °F)
Refractive Index n20/D 1.580
Storage Temperature -20°C (Recommended)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety controls. The compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogramReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDanger[1][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDanger[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationDanger[1][4]

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimize exposure and ensure laboratory safety.

Handling Procedures:

  • Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Do not get in eyes, on skin, or on clothing.[4]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

  • Ignition Sources: Although it has a high flash point, keep it away from heat and open flames.

Storage Procedures:

  • Container: Keep the container tightly closed when not in use.[4]

  • Conditions: Store in a dry, cool, and well-ventilated place.[4] For long-term stability and to maintain product quality, refrigeration at -20°C is recommended.

  • Security: Store in a locked-up area, accessible only to authorized personnel.[4]

  • Light Sensitivity: Protect from light.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical step before handling this compound. The following workflow outlines the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_ppe PPE Selection Workflow for this compound start Start: Prepare to Handle this compound assess_task Assess Task: - Quantity - Concentration - Procedure (e.g., transfer, reaction) start->assess_task eye_protection Eye/Face Protection assess_task->eye_protection hand_protection Hand Protection assess_task->hand_protection body_protection Body & Respiratory Protection assess_task->body_protection eye_decision Risk of Splash? eye_protection->eye_decision goggles Minimum: Chemical Splash Goggles (ANSI Z87.1) eye_decision->goggles No face_shield High Risk: Add Face Shield over Goggles eye_decision->face_shield Yes goggles->hand_protection face_shield->hand_protection gloves Wear Chemical-Resistant Gloves (e.g., Nitrile Rubber) hand_protection->gloves check_gloves Check for contamination/ damage before and after use gloves->check_gloves check_gloves->body_protection lab_coat Wear a flame-resistant lab coat body_protection->lab_coat ventilation Is work performed in a certified chemical fume hood? lab_coat->ventilation respirator If ventilation is inadequate or exposure limits may be exceeded, use NIOSH-approved respirator ventilation->respirator No proceed Proceed with Task ventilation->proceed Yes respirator->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

Rapid and correct response to emergencies such as spills, fires, or personnel exposure is crucial.

The following diagram outlines the immediate first aid steps required for different routes of exposure to this compound.

First_Aid_Response cluster_first_aid First Aid Response for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inhalation_steps 1. Move victim to fresh air. 2. Keep at rest in a comfortable position. 3. If not breathing, give artificial respiration. inhalation->inhalation_steps skin_steps 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. skin->skin_steps eye_steps 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. eye->eye_steps ingestion_steps 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a POISON CENTER or doctor. ingestion->ingestion_steps seek_medical Seek Immediate Medical Attention for ALL exposure routes inhalation_steps->seek_medical skin_steps->seek_medical eye_steps->seek_medical ingestion_steps->seek_medical

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[4]

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor, as the chemical can cause serious eye damage.[4]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[4] Rinse the mouth with water.[4] Do not induce vomiting.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][6]

  • Specific Hazards: Thermal decomposition can release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

The following workflow provides a systematic approach to managing a spill of this compound.

Spill_Response cluster_spill Accidental Release Workflow for this compound spill Spill Occurs evacuate Evacuate non-essential personnel. Alert others in the area. spill->evacuate ventilate Ensure adequate ventilation. Eliminate ignition sources. evacuate->ventilate ppe Don appropriate PPE: - Respirator - Chemical Goggles & Face Shield - Resistant Gloves (double-gloved) - Lab Coat/Apron ventilate->ppe contain Contain the spill using inert absorbent material (e.g., vermiculite, sand, earth). ppe->contain collect Carefully collect absorbent material and place into a sealed, labeled container for hazardous waste. contain->collect clean Clean the spill area with soap and water. Decontaminate all tools used. collect->clean dispose Dispose of waste container according to institutional and local regulations. clean->dispose report Report the incident to EH&S. dispose->report

Caption: Step-by-step workflow for managing a this compound spill.

Detailed Spill Protocol:

  • Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described above.[4]

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Clean-up: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Collect the material and place it into a suitable, closed, and labeled container for disposal.[4]

  • Environmental Precautions: Do not let the product enter drains or the environment.

Toxicological Information

  • Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4]

  • Skin Irritation: Causes skin irritation (Category 2).[1][4]

  • Eye Damage: Causes serious eye damage (Category 1).[1][4] This indicates a risk of permanent damage upon contact.

  • Respiratory Irritation: May cause respiratory tract irritation (STOT SE, Category 3).[1][4]

  • Chronic Effects: No information was found regarding mutagenic, carcinogenic, or reproductive effects.[4]

The lack of comprehensive toxicological data underscores the importance of handling this chemical with stringent safety measures to minimize any potential for exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams.

  • Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers. They should be triple-rinsed (if appropriate) and disposed of through a licensed waste disposal service.

References

Navigating the Hazard Profile of 2-Bromopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and for the toxicological assessment of novel drug candidates. This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound, details the standardized experimental protocols for hazard determination, and explores its potential metabolic pathways.

GHS Hazard Classification of this compound

This compound is classified as a hazardous substance under the GHS. The following table summarizes its hazard classifications and corresponding statements.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
alt text
Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
alt text
Warning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
alt text
Danger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
alt text
Warning

Quantitative Data and GHS Classification Criteria

Acute Oral Toxicity

The classification for acute oral toxicity is based on the LD50 (median lethal dose) value obtained from studies typically conducted in rats.

GHS CategoryLD50 (mg/kg body weight)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4 > 300 and ≤ 2000
5> 2000 and ≤ 5000

This compound's classification as Category 4 indicates that its oral LD50 is between 300 and 2000 mg/kg.

Skin Irritation

Skin irritation is assessed by observing the effects of the substance on the skin of test animals, typically rabbits. The scoring of erythema (redness) and edema (swelling) determines the classification.

GHS CategoryCriteria
1 (Corrosion)Destruction of skin tissue, or visible necrosis through the epidermis and into the dermis, in at least one tested animal.
2 (Irritation) Mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals from graded readings at 24, 48, and 72 hours.
3 (Mild Irritation)Mean score of ≥ 1.5 and < 2.3 for erythema or edema in at least 2 of 3 tested animals.

The Category 2 classification for this compound signifies that it produces reversible inflammatory changes at the site of application.

Serious Eye Damage/Eye Irritation

This classification is based on the effects observed in the eyes of test animals, also typically rabbits. The severity and reversibility of eye lesions are the determining factors.

GHS CategoryCriteria
1 (Serious Eye Damage) Production of tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days of application.
2A (Irritation)Production of changes in the eye which are fully reversible within 21 days.
2B (Mild Irritation)Production of changes in the eye which are fully reversible within 7 days.

This compound's classification as Category 1 indicates a risk of irreversible damage to the eye.

Experimental Protocols

The GHS hazard classifications are based on data generated from internationally recognized and standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines describe three distinct methods for assessing acute oral toxicity: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).

  • Principle: A single dose of the substance is administered orally to a group of fasted animals (usually rats).

  • Methodology:

    • Dose Selection: A starting dose is selected based on existing information or a sighting study.

    • Administration: The substance is administered by gavage.

    • Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.

    • Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

In Vivo Skin Irritation Testing (OECD Guideline 404)
  • Principle: The potential for a substance to cause skin irritation is assessed by applying it to the shaved skin of a rabbit.

  • Methodology:

    • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin under a gauze patch.

    • Exposure: The patch is left in place for 4 hours.

    • Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.

    • Scoring: The severity of the skin reactions is graded on a scale of 0 to 4.

In Vivo Eye Irritation Testing (OECD Guideline 405)
  • Principle: The potential for a substance to cause eye irritation or damage is evaluated by instilling it into the conjunctival sac of a rabbit's eye.

  • Methodology:

    • Application: A single dose (0.1 mL for liquids or 0.1 g for solids) is applied to one eye of the animal. The other eye serves as a control.

    • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days.

    • Scoring: The severity of the lesions is graded according to a standardized scoring system.

Potential Metabolic Pathway of this compound

While specific toxicokinetic studies on this compound are limited, the metabolism of pyrazines and other bromo-heterocyclic compounds generally proceeds through Phase I and Phase II reactions, primarily in the liver. Cytochrome P450 enzymes play a key role in the initial oxidative metabolism.

Metabolic Pathway of this compound This compound This compound Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxypyrazines) This compound->Oxidative_Metabolites Phase I Metabolism (Cytochrome P450) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) Oxidative_Metabolites->Conjugated_Metabolites Phase II Metabolism (e.g., UGT, SULT) Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathway of this compound.

Conclusion

The GHS classification of this compound as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant necessitates careful handling and the implementation of appropriate safety precautions in a laboratory setting. While specific quantitative toxicological data are not widely published, the established GHS classifications provide a clear indication of its hazard potential. The standardized OECD guidelines for toxicity testing form the basis for these classifications and offer a framework for any future toxicological assessments. A general understanding of its likely metabolic pathway via cytochrome P450-mediated oxidation and subsequent conjugation provides a starting point for more detailed toxicokinetic and mechanistic studies. For professionals in drug development, this information is critical for risk assessment and for guiding the design of safer, next-generation molecules.

References

The Versatility of 2-Bromopyrazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Among its derivatives, 2-bromopyrazine stands out as a versatile and highly valuable building block. Its strategic bromine atom serves as a reactive handle for a multitude of cross-coupling and substitution reactions, enabling the synthesis of diverse and complex molecular architectures with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound as a Key Synthetic Intermediate

This compound is a cornerstone for the introduction of the pyrazine moiety into drug candidates. The electron-deficient nature of the pyrazine ring, further influenced by the bromine atom, facilitates various chemical transformations.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyrazine ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl, heteroaryl, or alkyl groups by coupling this compound with a suitable boronic acid or ester. This method is crucial for synthesizing a vast array of biaryl and heteroaryl pyrazine derivatives.

  • Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of alkynylpyrazine derivatives. These compounds can serve as precursors for further transformations or as final products with specific biological activities.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-aminopyrazine (B29847) derivatives by coupling this compound with various amines. This is a key step in the synthesis of many kinase inhibitors.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromide with various nucleophiles such as amines, alcohols, and thiols.

Applications in the Synthesis of Bioactive Molecules

The strategic use of this compound as a starting material or key intermediate has led to the discovery and development of numerous compounds with significant therapeutic potential.

Kinase Inhibitors

The pyrazine ring is a common scaffold in kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. This compound serves as a crucial starting point for the synthesis of various classes of kinase inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[1,5-a]pyrimidine-based compounds, synthesized from precursors derived from 2-aminopyrazines (which can be obtained from this compound), have shown potent inhibitory activity against CDKs. For example, certain derivatives have demonstrated significant activity against CDK2, a key regulator of the cell cycle.[1][2][3]

  • Other Kinase Targets: Pyrazine derivatives have been developed to target a range of other kinases involved in cancer and inflammatory diseases, including mTOR, Nek2, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4][5][6]

Anticancer Agents

Beyond kinase inhibition, this compound-derived compounds have demonstrated anticancer activity through various mechanisms.

  • Proteasome Inhibitors: The blockbuster anticancer drug Bortezomib (Velcade®) contains a pyrazine-2-carboxamide moiety. While not directly synthesized from this compound in most commercial routes, the pyrazine-2-carboxylic acid precursor can be conceptually derived from it. Bortezomib is a potent and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for protein degradation and cellular homeostasis.[7][8][9][10][11]

  • Other Anticancer Mechanisms: Various pyrazine derivatives have shown cytotoxicity against a range of cancer cell lines, including breast, colon, and leukemia cell lines.[12][13]

Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas, including:

  • Antibacterial Agents: Derivatives of pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against clinically relevant pathogens.

  • Anti-inflammatory and Analgesic Agents: Pyrazine-containing compounds have been investigated for their potential as anti-inflammatory and analgesic drugs.

Quantitative Biological Data

The following table summarizes the biological activity of selected pyrazine derivatives, highlighting the potency of compounds derived from or related to the this compound scaffold.

Compound ClassTarget/AssayCompound ExampleIC50/ActivityReference
Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidineCDK27-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine22 nM[2]
Pyrazolo[1,5-a]pyrimidineCDK27-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine24 nM[2]
Pyrazolo[1,5-a]pyrimidineCDK17-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine28 nM[2]
Pyrazolo[1,5-a]pyrimidineCDK97-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine80 nM[2]
Imidazo[1,2-a]pyrazineAurora A KinaseAcyclic amino alcohol derivative0.02 nM (Kd)[14]
Imidazo[1,2-a]pyrazineAurora B KinaseAcyclic amino alcohol derivative0.03 nM (Kd)[14]
AminopyrazineNek2 KinasePyrazine derivative0.87 µM[15]
Anticancer Agents
PyrazolineAsPC-1 (Pancreatic)1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline16.8 µM[12]
PyrazolineU251 (Glioblastoma)1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline11.9 µM[12]
PyrazolineHepG-2 (Liver)Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone3.57 µM[13]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize 2-arylpyrazines.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., Toluene, Dioxane, or DME/water mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 2-aminopyrazine derivatives.[16][17][18][19][20]

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)

  • Base (e.g., NaOt-Bu, K3PO4, or Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 eq), ligand (0.01-0.10 eq), and base (1.2-2.0 eq).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired 2-aminopyrazine derivative.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important concepts related to the application of this compound in medicinal chemistry.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_intermediates Versatile Intermediates cluster_applications Medicinal Chemistry Applications This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination SNAr Reaction SNAr Reaction This compound->SNAr Reaction 2-Arylpyrazines 2-Arylpyrazines Suzuki Coupling->2-Arylpyrazines 2-Alkynylpyrazines 2-Alkynylpyrazines Sonogashira Coupling->2-Alkynylpyrazines 2-Aminopyrazines 2-Aminopyrazines Buchwald-Hartwig Amination->2-Aminopyrazines 2-Substituted Pyrazines 2-Substituted Pyrazines SNAr Reaction->2-Substituted Pyrazines Kinase Inhibitors Kinase Inhibitors 2-Arylpyrazines->Kinase Inhibitors Other Bioactive Molecules Other Bioactive Molecules 2-Alkynylpyrazines->Other Bioactive Molecules 2-Aminopyrazines->Kinase Inhibitors Anticancer Agents Anticancer Agents 2-Aminopyrazines->Anticancer Agents Antibacterial Agents Antibacterial Agents 2-Substituted Pyrazines->Antibacterial Agents

Synthetic utility of this compound.

G Ubiquitinated Protein Ubiquitinated Protein 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Targeted for Degradation Bortezomib Bortezomib Bortezomib->26S Proteasome Inhibits Inhibition Inhibition Accumulation of Pro-apoptotic Factors Accumulation of Pro-apoptotic Factors Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis Accumulation of Pro-apoptotic Factors->Apoptosis Cell Cycle Arrest->Apoptosis

Bortezomib's mechanism of action.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrazine-based mTOR Inhibitor Pyrazine-based mTOR Inhibitor Pyrazine-based mTOR Inhibitor->mTORC1 Inhibits

References

Navigating the Stability of 2-Bromopyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Optimal Storage, Potential Degradation Pathways, and Methodologies for Stability Assessment

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This technical guide provides a comprehensive overview of the storage and stability conditions for 2-Bromopyrazine, a key building block in the synthesis of various pharmaceutical compounds. Understanding its stability profile is crucial for reliable experimental outcomes and the development of robust manufacturing processes.

Recommended Storage and Handling

Proper storage of this compound is essential to maintain its purity and prevent degradation. The following table summarizes the recommended conditions and known incompatibilities based on available safety data sheets and supplier information.

ParameterRecommended ConditionIncompatible Materials
Temperature Refrigerate; -20°C for long-term storage.[1]Strong oxidizing agents, Strong acids.[2]
Light Protect from light.[2]
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.
Physical State Liquid at room temperature.

Understanding the Stability Profile of this compound

While specific quantitative stability data for this compound under various stress conditions is not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways. Forced degradation studies are critical to elucidate these pathways and to develop stability-indicating analytical methods.

A logical workflow for assessing the chemical stability of a compound like this compound is outlined below. This process begins with the characterization of the pure substance and proceeds through a series of stress tests to identify and quantify degradation products.

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Elucidation cluster_3 Method Validation Characterize Reference Standard Characterize Reference Standard Develop Analytical Method Develop Analytical Method Characterize Reference Standard->Develop Analytical Method Thermal Stress Thermal Stress Develop Analytical Method->Thermal Stress Photolytic Stress Photolytic Stress Develop Analytical Method->Photolytic Stress Hydrolytic Stress (Acidic, Basic, Neutral) Hydrolytic Stress (Acidic, Basic, Neutral) Develop Analytical Method->Hydrolytic Stress (Acidic, Basic, Neutral) Oxidative Stress Oxidative Stress Develop Analytical Method->Oxidative Stress Analyze Stressed Samples Analyze Stressed Samples Thermal Stress->Analyze Stressed Samples Photolytic Stress->Analyze Stressed Samples Hydrolytic Stress (Acidic, Basic, Neutral)->Analyze Stressed Samples Oxidative Stress->Analyze Stressed Samples Identify and Characterize Degradants Identify and Characterize Degradants Analyze Stressed Samples->Identify and Characterize Degradants Propose Degradation Pathway Propose Degradation Pathway Identify and Characterize Degradants->Propose Degradation Pathway Validate Stability-Indicating Method Validate Stability-Indicating Method Propose Degradation Pathway->Validate Stability-Indicating Method

Logical Workflow for Chemical Stability Assessment.

Experimental Protocol: Forced Degradation Study

The following is a generalized experimental protocol for conducting a forced degradation study on a chemical substance like this compound. This protocol is based on established principles of stability testing in the pharmaceutical industry.[3][4]

1. Purpose

To investigate the intrinsic stability of this compound under various stress conditions, to identify potential degradation products, and to inform the development of a stability-indicating analytical method.

2. Scope

This protocol applies to the forced degradation of this compound in solid and solution states under thermal, photolytic, hydrolytic, and oxidative stress conditions.

3. Materials

  • This compound (high purity reference standard)

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Acids (e.g., 0.1 N Hydrochloric Acid)

  • Bases (e.g., 0.1 N Sodium Hydroxide)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • Calibrated stability chambers (temperature, humidity, and light controlled)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

4. Experimental Workflow

The following diagram outlines the general workflow for the forced degradation experiments.

G cluster_thermal Thermal Stress cluster_photo Photolytic Stress cluster_hydrolytic Hydrolytic Stress cluster_oxidative Oxidative Stress Prepare Stock Solution Prepare Stock Solution Solution State (60C) Solution State (60C) Prepare Stock Solution->Solution State (60C) Solution State (ICH Q1B) Solution State (ICH Q1B) Prepare Stock Solution->Solution State (ICH Q1B) Acidic (0.1N HCl, RT/60C) Acidic (0.1N HCl, RT/60C) Prepare Stock Solution->Acidic (0.1N HCl, RT/60C) Basic (0.1N NaOH, RT/60C) Basic (0.1N NaOH, RT/60C) Prepare Stock Solution->Basic (0.1N NaOH, RT/60C) Neutral (Water, RT/60C) Neutral (Water, RT/60C) Prepare Stock Solution->Neutral (Water, RT/60C) 3% H2O2, RT 3% H2O2, RT Prepare Stock Solution->3% H2O2, RT Solid State (60C) Solid State (60C) Analyze Samples at Time Points Analyze Samples at Time Points Solid State (60C)->Analyze Samples at Time Points Solution State (60C)->Analyze Samples at Time Points Solid State (ICH Q1B) Solid State (ICH Q1B) Solid State (ICH Q1B)->Analyze Samples at Time Points Solution State (ICH Q1B)->Analyze Samples at Time Points Acidic (0.1N HCl, RT/60C)->Analyze Samples at Time Points Basic (0.1N NaOH, RT/60C)->Analyze Samples at Time Points Neutral (Water, RT/60C)->Analyze Samples at Time Points 3% H2O2, RT->Analyze Samples at Time Points

Experimental Workflow for Forced Degradation.

5. Procedure

  • Sample Preparation:

    • For solid-state studies, weigh an appropriate amount of this compound into vials.

    • For solution-state studies, prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Thermal Stress: Place solid and solution samples in a stability chamber at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose solid and solution samples to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

    • Hydrolytic Stress:

      • Acidic: Add stock solution to 0.1 N HCl.

      • Basic: Add stock solution to 0.1 N NaOH.

      • Neutral: Add stock solution to purified water.

      • Store these solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Stress: Add stock solution to a solution of 3% hydrogen peroxide and store at room temperature.

  • Time Points:

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the lability of the compound.

  • Sample Analysis:

    • At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV).

    • For identification of degradation products, LC-MS analysis is recommended.

6. Data Analysis

  • Calculate the percentage degradation of this compound in each condition.

  • Determine the retention times and peak areas of any degradation products.

  • Attempt to identify the structure of major degradation products using LC-MS and other spectroscopic techniques.

  • Propose potential degradation pathways based on the identified products.

Conclusion

While this compound is a stable compound under recommended storage conditions, this guide highlights the importance of a systematic approach to understanding its potential liabilities. By adhering to proper storage and handling procedures and by conducting thorough stability assessments, researchers can ensure the quality and reliability of their work involving this important chemical intermediate. The provided experimental framework serves as a robust starting point for any laboratory aiming to rigorously characterize the stability of this compound or other critical reagents.

References

Methodological & Application

Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromopyrazine is a key heterocyclic intermediate widely utilized in the synthesis of a diverse range of biologically active molecules, particularly in the field of drug discovery. Its pyrazine (B50134) core is a prevalent scaffold in numerous approved pharmaceuticals. The transformation of readily available 2-aminopyrazine (B29847) to this compound via a Sandmeyer-type reaction is a fundamental process for medicinal chemists. This application note provides a detailed protocol for this synthesis, along with an overview of the applications of this compound in pharmaceutical development.

Applications in Medicinal Chemistry and Drug Development:

The pyrazine ring is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting various diseases.[1][2] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] this compound serves as a versatile building block, allowing for the introduction of the pyrazine moiety into complex molecular architectures through various cross-coupling reactions.[5][6] The bromine atom at the 2-position is readily displaced or utilized in coupling reactions, making it a valuable handle for further molecular elaboration.

While direct examples of marketed drugs explicitly listing this compound as a starting material in their publicly available synthesis routes are not always readily found, its utility is evident in the synthesis of numerous pyrazine-containing drug candidates and research molecules. For instance, the synthesis of various kinase inhibitors and other targeted therapies often involves the use of functionalized pyrazines, and this compound represents a fundamental starting point for creating such derivatives. The synthesis of the antiviral drug Favipiravir, for example, starts from 2-aminopyrazine and involves halogenation and other transformations of the pyrazine ring.[7]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the well-established procedure for the synthesis of 2-bromopyridine (B144113), a closely related heterocyclic compound.[1][8]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Aminopyrazine95.1010.0 g0.105---
Hydrobromic acid (48%)80.9188 mL0.788Corrosive
Sodium Nitrite (B80452) (NaNO₂)69.008.0 g0.116Oxidizer
Copper(I) Bromide (CuBr)143.4516.5 g0.115Toxic
Deionized Water18.02As needed------
Diethyl Ether74.12As needed---Flammable
Sodium Hydroxide (B78521) (NaOH)40.00As needed---Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed------

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 88 mL of 48% hydrobromic acid.

    • Cool the acid to -5 °C to 0 °C in an ice-salt bath.

    • Slowly add 10.0 g (0.105 mol) of 2-aminopyrazine to the cold acid with vigorous stirring.

    • In a separate beaker, dissolve 8.0 g (0.116 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyrazine solution over a period of 1-2 hours, ensuring the temperature is maintained between -5 °C and 0 °C.

  • Sandmeyer Reaction:

    • In a separate 250 mL beaker, dissolve 16.5 g (0.115 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

    • Slowly and carefully add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 30 minutes. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield:

While a specific yield for this exact transformation is not widely reported, yields for analogous Sandmeyer reactions on aminopyridines are typically in the range of 50-70%.[3]

Quantitative Data

Spectroscopic Data for this compound:

ParameterValue
¹³C NMR (CDCl₃)δ 149.9, 146.4, 144.3, 141.2 ppm
¹⁵N NMR δ -45.0, -75.0 ppm
Boiling Point 74-75 °C at 13 mmHg

Visualizations

Experimental Workflow:

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 2-Aminopyrazine in HBr C Diazonium Salt Formation (-5 to 0 °C) A->C B NaNO2 solution B->C E Addition of Diazonium Salt C->E D CuBr in HBr D->E F Reaction at 50-60 °C E->F G Neutralization F->G H Extraction with Et2O G->H I Drying & Evaporation H->I J Vacuum Distillation I->J K Pure this compound J->K Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->Kinase Competitive Binding

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reaction with 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its significance in the synthesis of biaryls, polyolefins, and styrenes has been recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-bromopyrazine with various arylboronic acids. Pyrazine (B50134) derivatives are important structural motifs found in many biologically active compounds and pharmaceuticals. The functionalization of the pyrazine core via Suzuki-Miyaura coupling is a key strategy in the development of new drug candidates.

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle that consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) catalyst first undergoes oxidative addition with the aryl halide (this compound). This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination from the palladium(II) intermediate to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of 2-halopyrazines and related nitrogen-containing heteroaryl halides with various boronic acids. While specific data for this compound is limited in readily available literature, the conditions presented for similar substrates provide a strong starting point for reaction optimization.

EntryHeteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloro-3,6-dimethylpyrazine2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O1007261[4]
22-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (5)-CsF (2)DME/H₂O (4:1)100 (MW)0.585[5]
32-Bromo-1H-imidazo[4,5-b]pyrazine4-Fluorophenylboronic acid(A-taphos)₂PdCl₂ (5)-CsF (2)DME/H₂O (4:1)100 (MW)0.582[5]
42-Bromo-1H-imidazo[4,5-b]pyrazine3-Pyridinylboronic acid(A-taphos)₂PdCl₂ (5)-CsF (2)DME/H₂O (4:1)100 (MW)0.575[5]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane (B91453)901272[6]
65-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane901259[6]
76-Bromopyrazine derivativeBiphenyl boronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)1,4-Dioxane801685-100[4]
82,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzeneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O1002476[4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a composite based on common procedures found in the literature for similar substrates and should be optimized for specific substrate combinations.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, (A-taphos)₂PdCl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate or oil bath)

  • Optional: Microwave reactor

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. It is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 mmol). Then, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL). The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solvent for at least 15 minutes prior to addition.

  • Reaction:

    • Conventional Heating: Attach a condenser to the flask and heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 80-110 °C).

    • Microwave Irradiation: If using a microwave reactor, seal the vessel and heat to the desired temperature (e.g., 100-150 °C) for the specified time (often significantly shorter than conventional heating).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-arylpyrazine product.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, and Base purge Purge with Inert Gas (Ar or N2) reagents->purge add_cat_solv Add Degassed Solvent and Palladium Catalyst purge->add_cat_solv heat Heat with Stirring (Conventional or Microwave) add_cat_solv->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated 2-Arylpyrazine purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Catalytic Cycle

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd_intermediate1 R1-Pd(II)L_n-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 R1-Pd(II)L_n-R2 transmetalation Transmetalation product R1-R2 reductive_elimination Reductive Elimination reagents_in R1-X (this compound) boronic_acid_in R2-B(OH)2 (Arylboronic Acid) boronate [R2-B(OH)3]⁻ base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-bromopyrazine with various arylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and functional materials. Pyrazine derivatives are significant scaffolds in medicinal chemistry, and this guide offers practical insights into the synthesis of 2-arylpyrazines.

Catalyst Performance and Reaction Conditions

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. Below is a summary of various catalytic systems and their performance with related heteroaryl halides. While specific data for this compound is limited in readily available literature, the following table provides representative conditions and yields for structurally similar substrates, offering a strong starting point for reaction optimization.

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802HighNot Specified[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane (B91453)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acids70-8018-2260-805[2]
Pd(OAc)₂None (ligand-free)K₂CO₃aq. Isopropanol2-halogenated pyridinesArylboronic acidsNot SpecifiedNot SpecifiedGoodNot Specified[3]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O3-chloroindazole5-indole boronic acid10015802[4]
PdCl₂(dppb)dppbCs₂CO₃Not SpecifiedHighly functionalized bromopyrazinesArylboronic acidsNot SpecifiedNot Specified>90Not Specified[5]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from procedures for similar heteroaryl bromides and is a robust starting point for most couplings.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-arylpyrazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, which is particularly useful for rapid library synthesis.

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 3-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Visualized Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base flask Add to Flame-Dried Schlenk Flask reagents->flask inert Establish Inert Atmosphere (Ar/N2) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-150°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure 2-Arylpyrazine

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Mechanism pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetal_complex R1-Pd(II)L2-R2 pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R1-R2 (2-Arylpyrazine) r1x R1-X (this compound) r2by2 R2-B(OR)2 (Arylboronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Ligand Selection in the Cross-Coupling of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of appropriate ligands in various palladium-catalyzed cross-coupling reactions involving 2-bromopyrazine. The pyrazine (B50134) moiety is a critical scaffold in numerous pharmaceuticals, making its functionalization a key step in drug discovery and development.

The primary challenge in the cross-coupling of this compound is the potential for the pyrazine nitrogen to coordinate with and deactivate the palladium catalyst. The judicious selection of ligands is paramount to mitigate this catalyst poisoning and achieve high reaction yields. This guide summarizes effective ligand strategies and provides detailed experimental procedures for several common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the transmetalation step.

Ligand Selection and Performance:

While some Suzuki reactions can proceed under ligand-free conditions, the use of electron-rich and sterically bulky phosphine (B1218219) ligands generally enhances reaction efficiency and substrate scope, particularly with heteroaromatic halides like this compound.[1][2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃1KF1,4-Dioxane (B91453)11074-82[4]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O80Good[5]
Ligand-free Pd(OAc)₂NoneVariousAq. IsopropanolRTGood[1][6]
Pd/CNoneVariousVariousRTGood to Excellent[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[4][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02-0.03 mmol, 2-3 mol%)

  • Ligand 1 (0.06-0.09 mmol, 6-9 mol%)

  • Anhydrous Potassium Fluoride (KF) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (3 mL)

  • Argon or Nitrogen gas supply

  • Oven-dried resealable Schlenk tube with a Teflon screw valve

Procedure:

  • To the oven-dried Schlenk tube, add Pd₂(dba)₃, ligand 1 , and anhydrous KF.

  • Cap the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).

  • Add this compound and phenylboronic acid to the Schlenk tube.

  • Through the septum, add anhydrous 1,4-dioxane via syringe.

  • Replace the septum with the Teflon screw valve and seal the tube.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a pad of celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd₂(dba)₃, Ligand, KF reactants Add this compound, Phenylboronic Acid reagents->reactants Evacuate/Backfill Ar solvent Add Anhydrous 1,4-Dioxane reactants->solvent heat Heat to 110°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter purify Concentrate & Purify filter->purify product product purify->product 2-Phenylpyrazine

Figure 1. Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrazines. The key to a successful reaction is the use of sterically hindered, electron-rich phosphine ligands that prevent catalyst deactivation by the pyrazine nitrogen.[7]

Ligand Selection and Performance:

Bulky biaryl phosphine ligands are highly effective for the amination of 2-bromopyridines, and similar reactivity is expected for this compound.[7][8]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuToluene8060[9]
Pd(OAc)₂dppp (B1165662)NaOtBuToluene8055-98[8]
Pd₂(dba)₃XPhosNaOtBuToluene80-110High[7]
XPhos Pd G3XPhosNaOtBuToluene80-110High[7]
RuPhos Pd G3RuPhosNaOtBuToluene80-110High[7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging heteroaryl halides.[7][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply in a glovebox

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inside a glovebox, add this compound, NaOtBu, and the XPhos Pd G3 precatalyst to the reaction vial.

  • Add the magnetic stir bar.

  • Add morpholine, followed by anhydrous toluene.

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L₂Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product HX_Base [H-Base]⁺X⁻ Amido_Complex->HX_Base ArX Ar-X ArX->OA_Complex Amine HNR'R'' Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 2. Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyrazine ring. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Ligand Selection and Performance:

Triphenylphosphine (B44618) (PPh₃) is a commonly used and effective ligand for the Sonogashira coupling of bromo-pyridines and -pyrazines.[10][11][12]

CatalystLigandCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-96[10][11]
PdCl₂(PPh₃)₂-CuIEt₃NToluene8085[13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.[10][11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 5.0 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (4 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 20-30 minutes at room temperature.

  • Add this compound, phenylacetylene, and triethylamine to the mixture.

  • Heat the reaction to 100 °C and stir for 3 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography.

Other Cross-Coupling Reactions

Negishi Coupling: This reaction couples organozinc reagents with organic halides. It is a powerful tool for C-C bond formation and can be catalyzed by palladium or nickel complexes. For the coupling of 2-chloropyridines, Pd(PPh₃)₄ has been used effectively.[14][15][16]

Stille Coupling: The Stille reaction involves the coupling of organotin compounds with organic halides. It is known for its tolerance of a wide variety of functional groups.[17][18][19]

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. For the Heck coupling of 2,3-dichloropyrazine, Pd(OAc)₂ with the ligand X-Phos has been reported to be effective.[14][20]

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile. Nickel or palladium catalysts with phosphine ligands such as dppe and dppp are commonly employed.[14][21][22]

Conclusion

The successful cross-coupling of this compound is highly dependent on the appropriate selection of a ligand that can stabilize the palladium catalyst and prevent poisoning by the substrate's nitrogen atoms. For C-N bond formation (Buchwald-Hartwig), bulky biaryl phosphine ligands like XPhos and RuPhos are recommended. For C-C bond forming reactions such as Suzuki and Sonogashira couplings, a range of phosphine ligands, from triphenylphosphine to more specialized ones, have proven effective. The protocols provided herein offer a starting point for the optimization of these crucial transformations in the synthesis of pyrazine-containing molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 2-bromopyrazine. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of 2-aminopyrazines, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. The synthesis of 2-aminopyrazines is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The electron-deficient nature of the pyrazine (B50134) ring can present challenges, making the choice of catalyst system and reaction conditions crucial for achieving high yields and selectivity.[2]

Reaction Principle

The core of the Buchwald-Hartwig amination is the palladium-catalyzed reaction between this compound and a primary or secondary amine in the presence of a stoichiometric amount of a strong, non-nucleophilic base. The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.

Key Reaction Components
  • Palladium Precursor: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically used in catalytic amounts.[3]

  • Ligands: The choice of phosphine (B1218219) ligand is critical for a successful reaction. Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle and prevent catalyst decomposition. For the amination of electron-deficient heteroaryl halides like this compound, ligands such as XPhos, SPhos, RuPhos, and BrettPhos often provide excellent results.[4] Bidentate phosphine ligands like BINAP and dppf have also been used effectively.[1][3]

  • Base: A strong base is required to facilitate the deprotonation of the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3]

  • Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF), under an inert atmosphere.[5]

Data Presentation

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of 2-halopyridines and related substrates, which can serve as a strong starting point for the optimization of reactions with this compound.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Primary Amines

AminePalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
n-PropylaminePd(OAc)₂dpppNaOtBuToluene80-70[6]
AnilinePd(OAc)₂XPhosNaOtBuToluene--High[6]
Various aminesPd-precatalysttBuBrettPhosLiHMDSTHFRT-8012Moderate to Excellent[6]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Secondary Amines

AminePalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
DiethylaminePd(OAc)₂dpppNaOtBuToluene80-98[6]
PyrrolidinePd(OAc)₂dpppNaOtBuToluene80-93[6]
MorpholinePd₂(dba)₃BINAPLiHMDSToluene1001671[6]
MorpholinePd(OAc)₂RuPhosLiHMDSToluene1001676[6]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Magnetic stirrer with heating plate

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure
  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the amine.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrazine (B29847) derivative.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, Pd(OAc)2, XPhos, and NaOtBu in a dry Schlenk flask. B Evacuate and backfill with inert gas (Ar or N2). A->B C Add anhydrous toluene and the amine. B->C D Heat the reaction mixture (80-110 °C) with stirring. C->D E Monitor reaction progress (TLC or GC-MS). D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash, dry, and concentrate the organic phase. G->H I Purify by column chromatography. H->I J Pure 2-Aminopyrazine Product I->J G Catalytic Cycle of the Buchwald-Hartwig Amination cluster_reactants pd0 Pd(0)L pd_complex [Pyz-Pd(II)(Br)L] pd0->pd_complex Oxidative Addition pd_amido [Pyz-Pd(II)(NR'R'')L] pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination Product 2-Aminopyrazine (Pyz-NR'R'') pd_amido->Product PyzBr This compound (Pyz-Br) Amine Amine (HNR'R'') Base Base

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is conducted under relatively mild conditions, making it tolerant of a wide variety of functional groups.[3][4] The use of 2-bromopyrazine as a substrate in Sonogashira couplings is of significant interest in medicinal chemistry and materials science, as the resulting 2-alkynylpyrazines are important structural motifs in many biologically active compounds and functional organic materials. These application notes provide a detailed experimental procedure for the Sonogashira coupling of this compound with terminal alkynes, summarizing key quantitative data and offering a step-by-step protocol.

Key Reaction Parameters and Optimization

The success and efficiency of the Sonogashira coupling of this compound are influenced by several critical parameters, including the choice of catalyst, ligand, copper source, base, and solvent.

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[3] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂).[1] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide, the reactive species in the coupling reaction.[3]

Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is a widely used and effective ligand for this transformation.[1]

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine, is crucial for the reaction.[1][3] It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Solvent: Anhydrous and deoxygenated solvents are necessary to prevent catalyst deactivation and undesired side reactions.[3] Common solvents for Sonogashira couplings include tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF).[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes optimized reaction conditions and corresponding yields for the Sonogashira coupling of a closely related substrate, 2-amino-3-bromopyridine, with various terminal alkynes. These results can serve as a benchmark for the expected outcomes when using this compound as the substrate.[1]

EntryTerminal AlkyneR GroupYield (%)[1]
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78

Reaction Conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N, in DMF at 100°C for 3 hours.[1]

Experimental Protocols

The following protocols are adapted from successful Sonogashira couplings of structurally similar heteroaromatic bromides.[1][3]

Materials:
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Anhydrous base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is based on the optimized conditions for the coupling of 2-amino-3-bromopyridines.[1]

  • To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • To this mixture, add this compound (1.0 equiv, e.g., 0.5 mmol) and the terminal alkyne (1.2 equiv, e.g., 0.6 mmol), followed by triethylamine (2.0 equiv, e.g., 1.0 mmol).

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyrazine.

Protocol 2: Alternative Procedure using PdCl₂(PPh₃)₂

This protocol provides an alternative set of conditions that may be suitable for the Sonogashira coupling of this compound.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, CuI, Ligand, and Base in Solvent inert Establish Inert Atmosphere (Ar/N2) reagents->inert alkyne Add Terminal Alkyne inert->alkyne heat Heat Reaction (e.g., 100°C) alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated 2-Alkynylpyrazine

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)L2-C≡CR' pd_complex->pd_alkynyl Transmetalation product R-C≡CR' + Pd(0)L2 pd_alkynyl->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuI, - HI cu_acetylide->pd_complex base Base base->alkyne Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Note: Synthesis of 2-Lithiopyrazine via Lithiation of 2-Bromopyrazine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust protocol for the generation of 2-lithiopyrazine, a critical organometallic intermediate in the synthesis of novel pyrazine-containing compounds for pharmaceutical and materials science research. The user's initial request specified the formation of "2-lithiopyridine"; however, it is important to clarify that the lithiation of 2-bromopyrazine correctly yields 2-lithiopyrazine. This intermediate serves as a powerful nucleophile, enabling the introduction of a wide array of functional groups onto the pyrazine (B50134) ring through reaction with various electrophiles.

The pyrazine scaffold is a key heterocycle present in numerous FDA-approved drugs and biologically active molecules. The ability to functionalize the pyrazine ring at specific positions is therefore of significant interest to medicinal chemists. The protocol described herein utilizes a lithium-halogen exchange reaction, a common and effective method for the formation of organolithium reagents from organic halides.[1] This process involves the treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to ensure the stability of the resulting 2-lithiopyrazine.

This document provides a comprehensive experimental protocol, a summary of expected yields for the trapping of 2-lithiopyrazine with different electrophiles, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the typical yields obtained when 2-lithiopyrazine, generated in situ from this compound, is quenched with various electrophiles. These yields are representative of what is commonly observed in similar lithium-halogen exchange reactions on heteroaromatic systems.

EntryElectrophileProductTypical Yield (%)
1N,N-Dimethylformamide (DMF)Pyrazine-2-carbaldehyde75-85
2Acetone2-(Pyrazin-2-yl)propan-2-ol70-80
3BenzaldehydePhenyl(pyrazin-2-yl)methanol70-85
4Iodine (I₂)2-Iodopyrazine65-75
5Trimethylsilyl chloride (TMSCl)2-(Trimethylsilyl)pyrazine80-90
6Carbon dioxide (CO₂)Pyrazine-2-carboxylic acid60-70

Experimental Protocol: Lithiation of this compound and Trapping with an Electrophile

This protocol describes the generation of 2-lithiopyrazine from this compound via lithium-halogen exchange, followed by quenching with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup:

    • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used.

    • The flask is cooled to room temperature under a stream of inert gas.

  • Preparation of the Substrate Solution:

    • This compound (1.0 equivalent) is dissolved in anhydrous THF (to make a ~0.2 M solution) in the reaction flask.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation Reaction:

    • n-Butyllithium (1.1 equivalents) is slowly added dropwise to the stirred solution of this compound at -78 °C over a period of 10-15 minutes.

    • The reaction mixture is stirred at -78 °C for an additional 30-60 minutes. The formation of a precipitate or a change in color may be observed.

  • Electrophilic Quench:

    • The chosen electrophile (1.2 equivalents), dissolved in a small amount of anhydrous THF if it is a solid, is added dropwise to the reaction mixture at -78 °C.

    • The reaction is stirred at -78 °C for 1-2 hours, and then allowed to slowly warm to room temperature.

  • Work-up:

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of THF).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted pyrazine.

Visualizations

Below is a diagram illustrating the experimental workflow for the lithiation of this compound and subsequent reaction with an electrophile.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Work-up & Purification start Flame-dried flask under N₂/Ar add_reagents Add this compound and anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Add n-BuLi (1.1 eq) dropwise at -78 °C cool->add_nBuLi Ready for Lithiation stir_lithiation Stir for 30-60 min at -78 °C add_nBuLi->stir_lithiation add_electrophile Add Electrophile (1.2 eq) at -78 °C stir_lithiation->add_electrophile warm Warm to Room Temp. add_electrophile->warm quench Quench with sat. aq. NH₄Cl warm->quench Reaction Complete extract Extract with Et₂O or EtOAc quench->extract dry Dry organic layer (MgSO₄/Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product 2-Substituted Pyrazine purify->end_product Reaction_Scheme bromopyrazine This compound lithiopyrazine 2-Lithiopyrazine bromopyrazine->lithiopyrazine THF, -78 °C nBuLi n-BuLi electrophile Electrophile (E⁺) substituted_pyrazine 2-Substituted Pyrazine lithiopyrazine->substituted_pyrazine Quench with E⁺ butane_bromide n-BuBr + Li⁺

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazines utilizing 2-bromopyrazine as a key starting material. The pyrazine (B50134) moiety is a critical scaffold in numerous pharmaceuticals and biologically active compounds, making its efficient and versatile functionalization a topic of significant interest in medicinal chemistry and drug discovery.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This document focuses on four key palladium-catalyzed reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

General Reaction Scheme

The functionalization of this compound through various cross-coupling reactions can be represented by the following general scheme:

G This compound This compound Substituted_Pyrazine Substituted Pyrazine This compound->Substituted_Pyrazine Coupling_Partner Coupling Partner (Boronic Acid, Stannane, Alkyne, Amine) Coupling_Partner->Substituted_Pyrazine Catalyst Pd Catalyst + Ligand + Base Catalyst->Substituted_Pyrazine

A general scheme for pyrazine synthesis.

Cross-Coupling Methodologies: A Comparative Overview

The choice of cross-coupling methodology depends on several factors, including the desired substituent, functional group tolerance, and availability of starting materials. The following table summarizes the key features of each reaction.

Reaction Coupling Partner Catalyst System (Typical) Advantages Disadvantages
Suzuki-Miyaura Boronic acids/estersPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃)Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic boron byproducts.Boronic acids can be sensitive to dehydration and protodeboronation.
Stille OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂Insensitive to moisture and air, wide range of functional groups tolerated.[1][2]Toxicity of organotin reagents and byproducts, difficulty in removing tin residues.[1][2]
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂, CuI + Base (e.g., Et₃N, piperidine)Direct coupling of terminal alkynes, mild conditions.[3][4][5]Requires a copper co-catalyst which can lead to alkyne homocoupling.[5]
Buchwald-Hartwig Amines (primary, secondary)Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, Cs₂CO₃)Wide range of amines can be used, high functional group tolerance.[6][7][8]Requires specialized and often air-sensitive ligands, strong bases may not be compatible with all functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or ester.

Experimental Protocol: Synthesis of 2-Aryl-6-isopropylpyrazine[9]

This protocol is adapted for the synthesis of 2-aryl-6-isopropylpyrazine from 2-bromo-6-isopropylpyrazine (B15361770).

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-isopropylpyrazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.025 mmol) and triphenylphosphine (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyrazines
Entry Arylboronic Acid Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1002480[9]
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O10015-2095[9]
33,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃/1KFDioxane1001282[10]
42-Methylphenylboronic acidPd₂(dba)₃/1KFDioxane1001285[10]

Note: Yields are based on reactions with similar brominated N-heterocycles and are representative.

Experimental Workflow: Suzuki-Miyaura Coupling

G A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(OAc)₂, PPh₃ A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Solvents: Degassed Dioxane and Water C->D E Heat & Stir: 90-100 °C, 12-24 h D->E F Workup: Extraction & Washing E->F G Purification: Column Chromatography F->G

Workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent. While effective, the toxicity of tin compounds is a significant drawback.

Experimental Protocol: Synthesis of 2-Arylpyrazines[1]

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tri(2-furyl)phosphine (TFP, 10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol) and TFP (0.1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, followed by this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation: Stille Coupling of 2-Bromopyrazines
Entry Organostannane Catalyst/Ligand Solvent Temp (°C) Time (h) Yield (%) Reference
1PhenyltributylstannanePd(PPh₃)₄Toluene1101692[11]
2(4-Methoxyphenyl)tributylstannanePd(OAc)₂/XPhosToluene100490[11]
3(Thiophen-2-yl)tributylstannanePd₂(dba)₃/TFPDMF801285General Protocol
4VinyltributylstannanePdCl₂(PPh₃)₂THF652478[2]

Note: Yields are based on reactions with similar brominated heterocycles and are representative.

Catalytic Cycle: Stille Coupling

G Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pyrazinyl-Br Ar-Pd(II)L2-Br Pyrazinyl-Pd(II)L2-Br Ox_Add->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'-SnBu₃ Ar-Pd(II)L2-R Pyrazinyl-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Bu₃Sn-Br Red_Elim Reductive Elimination Ar-Pd(II)L2-R->Red_Elim Red_Elim->Pd(0)L2 Product Pyrazinyl-R' Red_Elim->Product G A Add Catalysts: Pd(OAc)₂, PPh₃, CuI B Inert Atmosphere A->B C Add Solvent & Base: DMF, Et₃N B->C D Add Reactants: This compound, Terminal Alkyne C->D E Heat & Stir: 80-100 °C, 2-4 h D->E F Workup: Filtration & Extraction E->F G Purification F->G G Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pyrazinyl-Br Ar-Pd(II)L2-Br Pyrazinyl-Pd(II)L2-Br Ox_Add->Ar-Pd(II)L2-Br Amine_Coord Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine_Coord HNR'R'', Base Ar-Pd(II)L(NR2) Pyrazinyl-Pd(II)L(NR'R'') Amine_Coord->Ar-Pd(II)L(NR2) Red_Elim Reductive Elimination Ar-Pd(II)L(NR2)->Red_Elim Red_Elim->Pd(0)L2 Product Pyrazinyl-NR'R'' Red_Elim->Product

References

Application Notes: 2-Bromopyrazine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrazine is a versatile and highly valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. As a six-membered aromatic ring containing two nitrogen atoms, the pyrazine (B50134) scaffold is a key component in numerous biologically active molecules and approved drugs. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This reactivity makes this compound an essential precursor for introducing the pyrazine motif into drug candidates targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.

These application notes provide a detailed overview of the use of this compound in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Detailed protocols and quantitative data are presented to serve as a practical guide for researchers in the synthesis of key pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyrazines

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to 2-arylpyrazines, a scaffold present in numerous kinase inhibitors and other therapeutic agents. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) plus1 + R2 Arylboronic Acid (R-B(OH)₂) P1 2-Arylpyrazine Catalyst->P1 Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane, Toluene, DME/H₂O)

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-halopyrazines and related 2-halopyridines with various arylboronic acids. These examples serve as a benchmark for what can be expected when using this compound as the substrate.[1][2][3][4]

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)1001272[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene1101685-100[1]
32-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/H₂O8048~25-30
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10018~60-70
5Naphthalen-1-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8524~70-80*

*Yields are estimated based on reactions with analogous 2-halopyridine or 2-chloropyrazine (B57796) substrates and may vary.

Experimental Protocol: Synthesis of 2-Phenylpyrazine

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of halo-heterocycles.[2][3]

Materials:

  • This compound (1.0 mmol, 159 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenylpyrazine.

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyrazine (B29847) Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is indispensable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals. Using this compound, this method provides access to a wide array of secondary and tertiary 2-aminopyrazine intermediates.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) plus1 + R2 Amine (R₁R₂NH) P1 2-Aminopyrazine Derivative Catalyst->P1 Ligand Phosphine Ligand (e.g., BINAP, XPhos) Base Base (e.g., NaOᵗBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.

Data Presentation: Buchwald-Hartwig Amination Conditions

The table below presents typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines, which are structurally similar to this compound and serve as excellent models for predicting reactivity and yields.[5][6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOᵗBuToluene801895-99
2PiperidinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane1002491[7]
3AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108~80-90[8]
4BenzylaminePd₂(dba)₃ (2)DavePhos (4)NaOᵗBuToluene10016~85-95
5CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH9012~75-85

*Yields are based on reactions with 2-bromopyridine (B144113) substrates and may vary for this compound.

Experimental Protocol: Synthesis of 2-(Morpholino)pyrazine

This protocol is based on established procedures for the amination of 2-bromopyridines.[5][7]

Materials:

  • This compound (1.0 mmol, 159 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • (±)-BINAP (0.03 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOᵗBu, Pd(OAc)₂, and BINAP to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-(morpholino)pyrazine.

Sonogashira Coupling: Synthesis of 2-Alkynylpyrazines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly effective method for synthesizing 2-alkynylpyrazines, which are important intermediates for various therapeutic agents, including kinase inhibitors. The reaction typically employs a dual-catalyst system of palladium and copper(I).

Catalytic Cycle Visualization

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Acetylide Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Acetylide RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetal

Figure 3: Simplified catalytic cycles of the Sonogashira coupling reaction.

Data Presentation: Sonogashira Coupling Conditions

The following data, derived from the coupling of 2-amino-3-bromopyridines, provides a reliable benchmark for the Sonogashira coupling of this compound.[9][10]

EntryTerminal Alkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[9]
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100395[9]
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80672[9]
43,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100378[9]
52-ThienylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388[9]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyrazine

This protocol is adapted from successful Sonogashira couplings of related bromo-heterocycles.[9][11]

Materials:

  • This compound (1.0 mmol, 159 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete (typically 3-6 hours), cool it to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(phenylethynyl)pyrazine.

Case Study: Synthesis of a KRAS Inhibitor Scaffold

The pyrazine ring is a core component of several developmental inhibitors of KRAS, an important oncogene target. For instance, the covalent inhibitor ARS-1620 and its analogs feature a substituted aminopyrazine scaffold. The synthesis of these complex molecules often relies on the functionalization of a 2-halopyrazine precursor. The Buchwald-Hartwig amination is a key step in installing the required amine side chains.

KRAS_Intermediate_Synthesis Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Amine Substituted Piperazine (B1678402) Amine->Step1 Intermediate1 2-(Piperazin-1-yl)pyrazine Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., Acylation) Intermediate1->Step2 Final KRAS Inhibitor Scaffold Step2->Final

Figure 4: Synthetic workflow for a KRAS inhibitor scaffold from this compound.

The synthesis of a key piperazinyl-pyrazine intermediate demonstrates the practical application of the Buchwald-Hartwig reaction. This intermediate can then be further elaborated to produce the final active pharmaceutical ingredient (API). The protocol is analogous to the general Buchwald-Hartwig procedure described in Section 2, using a protected piperazine derivative as the amine coupling partner. The successful execution of this step is critical for the overall efficiency of the synthesis of these next-generation cancer therapeutics.

References

Application Notes and Protocols for the Heck Reaction with 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation has become a cornerstone in modern organic synthesis due to its broad functional group tolerance and its ability to construct complex molecular architectures. Pyrazine (B50134) derivatives are important structural motifs in numerous pharmaceuticals and agrochemicals, and the Heck reaction provides a direct method for the vinylation of the pyrazine core, enabling the synthesis of diverse derivatives for drug discovery and development programs.

This document provides a detailed experimental protocol for the Heck reaction of 2-bromopyrazine with various alkenes, a summary of reaction conditions and yields, and a visualization of the experimental workflow.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck reaction of this compound with representative alkenes. These conditions are based on established protocols for similar heteroaromatic bromides and serve as a starting point for optimization.[2]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285-95
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)Acetonitrile801680-90
3AcrylonitrilePd(OAc)₂ (2)NoneNaOAc (2)NMP120875-85
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)Toluene1101280-90
5Methyl methacrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Dioxane1002470-80

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

General Procedure for the Heck Reaction of this compound

This protocol describes a general method for the palladium-catalyzed Heck reaction of this compound with an alkene.[3][4][5]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, toluene)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction tube, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., 5 mL). Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Add the base (e.g., 2.0 mmol, 2.0 equiv.), followed by this compound (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated pyrazine product.

Mandatory Visualization

Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Add Pd Catalyst & Ligand to a Dry Schlenk Flask inert 2. Establish Inert Atmosphere (N₂/Ar) prep->inert solv_base 3. Add Anhydrous Solvent & Base inert->solv_base reactants 4. Add this compound & Alkene solv_base->reactants heat 5. Heat and Stir (80-120 °C) reactants->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Dilute & Extract cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_aryl Pyrazinyl-Pd(II)L₂Br pd0->pd_aryl coord Alkene Coordination oa Oxidative Addition pi_complex π-Alkene Complex pd_aryl->pi_complex insert Migratory Insertion alkyl_pd Alkyl-Pd(II) Complex pi_complex->alkyl_pd beta β-Hydride Elimination hydrido_pd Hydrido-Pd(II) Complex alkyl_pd->hydrido_pd re Reductive Elimination (with Base) product 2-Vinylpyrazine hydrido_pd->pd0 base_h [Base-H]⁺Br⁻ aryl_halide This compound alkene Alkene base_in Base

Caption: A simplified diagram of the palladium-catalyzed Heck reaction cycle.

References

Purification of 2-Bromopyrazine: A Comparative Study of Vacuum Distillation and Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromopyrazine is a key heterocyclic building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this reagent is critical for the success of subsequent synthetic steps, affecting reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the purification of this compound using two common laboratory techniques: vacuum distillation and recrystallization. A comparative analysis of these methods is presented to guide researchers in selecting the most appropriate purification strategy based on sample volume, impurity profile, and desired final purity.

Materials and Methods

Safety Precautions

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Impurity Profile of Crude this compound

Crude this compound may contain various impurities depending on the synthetic route. Common impurities can include unreacted starting materials, byproducts such as other halogenated pyrazines, and residual solvents.

Purification Methods

Two primary methods for the purification of this compound are detailed below:

  • Vacuum Distillation: This technique is suitable for purifying liquid compounds by separating them based on differences in their boiling points at reduced pressure. It is particularly effective for removing non-volatile impurities and other volatile components with significantly different boiling points.

  • Recrystallization: This method is used for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Results

The following tables summarize the expected quantitative data for each purification method. These values are based on literature data for similar compounds and typical outcomes for these procedures.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₃BrN₂
Molecular Weight158.98 g/mol [1]
AppearanceColorless to pale yellow liquid/solid
Boiling Point (atm)197-198 °C
Boiling Point (vac)74-75 °C @ 13 mmHg[2]
Melting Point38-42 °C
Density1.757 g/mL at 25 °C[1]

Table 2: Comparison of Purification Methods for this compound

ParameterVacuum DistillationRecrystallization
Principle Separation by boiling pointDifferential solubility
Typical Purity > 99%> 98% (can be improved with multiple recrystallizations)
Expected Yield > 90%70-90% (dependent on solvent selection and technique)
Scale Milligrams to kilogramsMilligrams to kilograms
Advantages High purity, effective for removing non-volatile impuritiesEffective for removing colored impurities and closely related soluble impurities
Disadvantages Requires specialized glassware, potential for thermal decompositionSolvent selection can be challenging, potential for product loss in the mother liquor

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone)

  • Heating mantle with stirrer

  • Thermometer and vacuum gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to prevent bumping.

  • Heating: Once a stable vacuum of approximately 13 mmHg is achieved, begin to heat the distillation flask using a heating mantle.

  • Distillation: The temperature of the vapor should be monitored closely. Collect the fraction that distills at 74-75 °C.[2]

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirrer

  • Selected recrystallization solvent (e.g., ethanol-water or methanol-water mixture)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solubility of related compounds, a mixed solvent system of a polar solvent and water is a good starting point. An ethanol-water or methanol-water mixture is recommended for initial trials. The ideal solvent system will dissolve this compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol (B145695) or methanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is hot, add the anti-solvent (water) dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Re-dissolution: Add a few drops of the primary solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Logical Workflow

The choice between vacuum distillation and recrystallization depends on several factors. The following diagram illustrates a decision-making workflow.

Purification_Decision_Workflow start Start with Crude this compound check_impurities Assess Impurity Profile start->check_impurities non_volatile Mainly Non-Volatile Impurities? check_impurities->non_volatile colored_impurities Colored or Soluble Isomeric Impurities? non_volatile->colored_impurities No distillation Vacuum Distillation non_volatile->distillation Yes colored_impurities->distillation No recrystallization Recrystallization colored_impurities->recrystallization Yes end_product Purified this compound distillation->end_product recrystallization->end_product

Caption: Decision workflow for purification method selection.

Conclusion

Both vacuum distillation and recrystallization are effective methods for the purification of this compound. Vacuum distillation is generally preferred for achieving very high purity (>99%) and for removing non-volatile impurities, with expected high yields. Recrystallization is a powerful technique for removing colored and isomeric impurities, and with careful solvent selection and technique, can also provide high purity product. The choice of method should be guided by the nature of the impurities present in the crude material, the required scale of the purification, and the available laboratory equipment. The protocols provided in this application note serve as a comprehensive guide for researchers to obtain high-purity this compound for their synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromopyrazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in 2-Bromopyrazine Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my this compound Suzuki reaction?

Low yields are common and can stem from several factors. This compound can be a challenging substrate due to the pyrazine (B50134) nitrogen's ability to coordinate with and inhibit the palladium catalyst.[1] Other common causes include inefficient oxidative addition, degradation of the boronic acid, and inappropriate choice of reaction conditions.[1][2] A systematic optimization of parameters such as catalyst, ligand, base, and solvent is often necessary.[3]

Q2: My boronic acid seems to be degrading. What is happening and how can I prevent it?

This is likely due to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a frequent issue, especially with heteroaryl boronic acids.[4][5]

  • To minimize this:

    • Use anhydrous solvents and ensure your reaction is free of excess water.[1]

    • Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1][6] These reagents slowly release the boronic acid into the reaction medium.[4]

    • Carefully select the base and reaction temperature, as harsh basic conditions or prolonged heating can accelerate this side reaction.[2]

Q3: I'm observing significant amounts of homocoupling products. How can I reduce this side reaction?

Homocoupling of the boronic acid or the aryl halide reduces the amount of starting material available for the desired cross-coupling. This is often promoted by the presence of oxygen.[1]

  • To minimize homocoupling:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1] Common methods include bubbling an inert gas (argon or nitrogen) through the mixture or using freeze-pump-thaw cycles for more rigorous oxygen removal.[2]

    • Using bulky phosphine (B1218219) ligands can sterically hinder the formation of homocoupling byproducts.[1]

Q4: What is the best catalyst and ligand combination for coupling with this compound?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid being used.[2] However, for challenging heteroaryl halides like this compound, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄.[2]

  • Recommended Starting Points:

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[1] They can shield the palladium center, preventing inhibition by the pyrazine nitrogen, and facilitate the oxidative addition step.[1]

    • Catalyst Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used palladium sources.[2][6]

Q5: How critical is the choice of base and solvent?

The base and solvent are crucial for the reaction's success, particularly for the transmetalation step.[1] An inappropriate choice can lead to low yields or failed reactions.

  • Bases: Potassium phosphate (B84403) (K₃PO₄) is often a good choice for these reactions.[2] Other common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and fluorides (KF).[6][7]

  • Solvents: Anhydrous solvent systems are preferable to minimize protodeboronation.[1] Common choices include ethereal solvents like 1,4-dioxane (B91453) or THF, often with a small amount of water as a co-solvent.[1][7] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have also been shown to be effective.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Reaction fails to start or shows low conversion of starting material.

G Start Low Conversion of This compound CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckDegassing Was the reaction thoroughly degassed? CheckCatalyst->CheckDegassing Yes Sol_NewCatalyst Use fresh catalyst. Consider a pre-catalyst. CheckCatalyst->Sol_NewCatalyst No CheckConditions Are reaction conditions (temp, time) adequate? CheckDegassing->CheckConditions Yes Sol_Degas Improve degassing: - Use freeze-pump-thaw cycles - Sparge solvents with Ar/N2 CheckDegassing->Sol_Degas No CheckReactivity Is oxidative addition the problem? CheckConditions->CheckReactivity Yes Sol_Conditions Increase temperature. Increase reaction time. Monitor by LC-MS/TLC. CheckConditions->Sol_Conditions No Sol_Ligand Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition. CheckReactivity->Sol_Ligand Yes Sol_Halide If possible, switch to the more reactive 2-iodopyrazine (B2397660). CheckReactivity->Sol_Halide Alternative

Caption: Decision tree for troubleshooting low reaction conversion.

  • Possible Cause A: Catalyst Deactivation. The palladium catalyst can be deactivated by oxygen or inhibited by coordination with the pyrazine nitrogen.[1][2]

    • Solution: Ensure rigorous degassing of all reagents and solvents.[2] Use bulky phosphine ligands like SPhos or XPhos to shield the palladium center from the pyrazine nitrogen.[1]

  • Possible Cause B: Inefficient Oxidative Addition. The C-Br bond of this compound can be less reactive than other aryl bromides, leading to a slow rate-determining oxidative addition step.[1]

    • Solution: Increase the reaction temperature.[1] Switch to a more electron-rich and bulky ligand to facilitate oxidative addition.[1] If feasible, using 2-iodopyrazine will significantly increase reactivity, allowing for milder conditions.[8]

Problem 2: Main product is debrominated pyrazine or deboronated starting material.
  • Possible Cause A: Protodeboronation of Boronic Acid. As detailed in the FAQs, the boronic acid can be unstable under the reaction conditions.[4]

    • Solution: Use a more stable boronic ester (pinacol or MIDA).[1][4] Use anhydrous solvents and carefully screen bases to find milder conditions.[1][2]

  • Possible Cause B: Hydrodehalogenation of this compound. This side reaction can be promoted by impurities in solvents or reagents that act as hydrogen donors.[2]

    • Solution: Use high-purity, dry solvents.[2] Optimize the reaction time and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.[2]

Data Presentation: Condition Screening

Optimizing a Suzuki reaction often requires screening multiple parameters. The tables below summarize conditions reported for Suzuki couplings of pyridine (B92270) and pyrazine halides to guide your experimental design.

Table 1: Comparison of Catalyst Systems for 2-Halopyridine Suzuki Coupling

SubstrateBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110Good (Specific yield not stated)[1]
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O1003-15 (Unsuccessful)[6]
2-BromopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ / CuIEt₃NToluene8085 (Sonogashira)[9]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-Amyl Alcohol10094[9]
2-Bromo-6-methyl- isonicotinaldehydeArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90-110(General Protocol)[2]

Note: Yields are highly substrate-dependent. This table provides starting points for optimization.

Table 2: Reactivity of Halogens in Suzuki Coupling

Property2-IodopyrazineThis compound2-Chloropyrazine
Relative Reactivity HighModerateLow
C-X Bond Strength WeakerIntermediateStronger
Typical Temperature Room Temp - 80 °C80 - 120 °C>100 °C, more forcing conditions
Typical Reaction Time Shorter (e.g., 1-6 h)Longer (e.g., 6-24 h)Often requires extended times

This data is inferred from general principles of Suzuki coupling reactivity.[8][9]

Experimental Protocols

General Protocol for this compound Suzuki Coupling

This is a general starting protocol that may require optimization for specific substrates.[2]

G A 1. Add Solids to Flask - this compound (1.0 equiv) - Boronic Acid/Ester (1.2-1.5 equiv) - Base (e.g., K3PO4, 2-3 equiv) B 2. Add Catalyst System - Pd source (e.g., Pd(OAc)2, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) A->B C 3. Seal and Degas - Seal flask with septum - Evacuate & backfill with Ar/N2 (3x) B->C D 4. Add Degassed Solvent - Add solvent (e.g., Dioxane/H2O) via syringe C->D E 5. Heat and Stir - Place in preheated oil bath (80-110 °C) - Stir vigorously D->E F 6. Monitor Reaction - Check progress by TLC or LC-MS - Stop when starting material is consumed E->F G 7. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with H2O and brine F->G H 8. Purify - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography G->H

Caption: Step-by-step experimental workflow for Suzuki coupling.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]

2. Catalyst Addition:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]

3. Degassing:

  • Seal the vessel with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[1]

4. Solvent Addition:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical concentration is 0.1–0.2 M with respect to the this compound.[2]

5. Reaction:

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[1][2]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1][2]

6. Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash with water and then with brine.[1][2]

7. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-bromopyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the cross-coupling of this compound?

The most prevalent side reactions include:

  • Hydrodehalogenation (Debromination): Replacement of the bromine atom with a hydrogen atom, leading to the formation of pyrazine (B50134). This is often caused by trace amounts of water or other proton sources in the reaction mixture.[1][2]

  • Homocoupling: Dimerization of the coupling partners. In Suzuki reactions, this involves the homocoupling of the boronic acid, which can be promoted by the presence of oxygen.[3][4][5] In Sonogashira couplings, the terminal alkyne can undergo Glaser-Hay homocoupling, often catalyzed by the copper(I) co-catalyst.[6]

  • Catalyst Inhibition/Poisoning: The nitrogen atom in the pyrazine ring can coordinate with the palladium catalyst, leading to catalyst deactivation and low yields.[7]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling reaction.[2][8]

  • Formation of Palladium Black: Precipitation of metallic palladium, indicating catalyst decomposition and a halt in the catalytic cycle.[8]

Q2: Why is my this compound cross-coupling reaction not proceeding to completion?

Several factors can lead to incomplete conversion:

  • Insufficiently active catalyst: The choice of palladium precursor and ligand is critical. For a challenging substrate like this compound, a highly active catalyst system is often required.

  • Catalyst deactivation: As mentioned above, the pyrazine nitrogen can poison the catalyst. The presence of oxygen can also lead to the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate.

  • Poor quality of reagents: Impurities in solvents or starting materials can interfere with the catalytic cycle.

Q3: How can I minimize the formation of the hydrodehalogenation byproduct?

To suppress hydrodehalogenation, consider the following:

  • Use anhydrous and anaerobic conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the base: A weaker, non-nucleophilic base may be preferable.

  • Choose the appropriate ligand: Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress this side reaction.

  • Lower the reaction temperature: Higher temperatures can sometimes favor hydrodehalogenation.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and/or Stalled Reaction

This is a common issue when working with this compound due to its electronic properties and potential for catalyst inhibition.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield or Stalled Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen different Pd sources and ligands (e.g., Buchwald or Fu ligands) CheckCatalyst->OptimizeCatalyst No CheckReagents Are the reagents pure and dry? CheckConditions->CheckReagents Yes OptimizeConditions Screen temperature, solvent, and base CheckConditions->OptimizeConditions No PurifyReagents Purify solvents and reagents. Ensure anhydrous conditions. CheckReagents->PurifyReagents No Success Yield Improved CheckReagents->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Homocoupling Byproducts

Homocoupling is a frequent side reaction, particularly in Suzuki and Sonogashira couplings.

Troubleshooting Workflow for Homocoupling

Caption: Troubleshooting workflow for excessive homocoupling.

Quantitative Data on Side Product Formation

While exact yields of side products are highly dependent on the specific reaction conditions and coupling partners, the following tables provide a general overview of expected outcomes based on literature precedents.

Table 1: Suzuki-Miyaura Coupling - Impact of Ligand and Base on Side Reactions

Catalyst/LigandBaseSolventTemp. (°C)Desired Product Yield (%)Key Side Products Observed
Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O10060-80Homocoupling, Hydrodehalogenation
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane (B91453)10085-95Minimal Homocoupling
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH80>90Low levels of hydrodehalogenation
PdCl₂(dppf)K₂CO₃DMF9070-85Protodeboronation, Homocoupling

Table 2: Buchwald-Hartwig Amination - Influence of Reaction Parameters

Catalyst/LigandBaseSolventTemp. (°C)Desired Product Yield (%)Common Side Reactions
Pd₂(dba)₃ / BINAPNaOtBuToluene8060-75Hydrodehalogenation, Catalyst inhibition
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11080-95Minimal side products
Pd G3 / RuPhosK₃PO₄Toluene100>90Low levels of side reactions

Table 3: Sonogashira Coupling - Effect of Copper and Ligand

Catalyst SystemBaseSolventTemp. (°C)Desired Product Yield (%)Major Side Product
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF8075-90Alkyne Homocoupling (Glaser)
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene7080-95Alkyne Homocoupling
Pd(OAc)₂ / SPhos (Copper-free)Cs₂CO₃1,4-Dioxane10085-98Minimal Homocoupling

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Experimental Workflow

SuzukiWorkflow Start Start Setup Combine this compound, phenylboronic acid, Pd catalyst, ligand, and base in a flask Start->Setup Degas Evacuate and backfill with inert gas (3x) Setup->Degas AddSolvent Add degassed solvent Degas->AddSolvent Heat Heat reaction mixture with stirring AddSolvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Cool, quench, and extract with organic solvent Monitor->Workup Purify Dry organic layer and purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water (10 mL), and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

Procedure:

  • In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add morpholine (1.2 mmol) and anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat to 110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine (B128534) (3 mL) and DMF (3 mL).

  • Add phenylacetylene (1.1 mmol) dropwise.

  • Heat the reaction to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-bromopyrazine. The focus is on preventing the common side reaction of hydrodebromination to maximize the yield of the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a significant problem with this compound?

A1: Hydrodebromination is an undesired side reaction in palladium-catalyzed cross-coupling where the bromine atom on the pyrazine (B50134) ring is replaced by a hydrogen atom.[1] This leads to the formation of pyrazine as a byproduct, consuming the starting material and reducing the yield of the intended product. This compound is particularly susceptible to this reaction due to the electron-deficient nature of the pyrazine ring, which can influence the stability of key intermediates in the catalytic cycle.

Q2: What are the primary factors that promote hydrodebromination in palladium-catalyzed couplings of this compound?

A2: Several factors can contribute to an increased rate of hydrodebromination:

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrodebromination.[1]

  • Choice of Base: The strength and type of base are critical. Strong bases, especially in the presence of protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.

  • Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to the hydrodebrominated byproduct.[1]

  • Solvent: The polarity and protic nature of the solvent can influence the reaction pathway. Protic solvents can act as a proton source, increasing the risk of hydrodebromination.[1]

  • Presence of Hydride Sources: Impurities or reagents that can act as hydride donors can contribute to reductive debromination.

Q3: How can I minimize hydrodebromination when working with this compound?

A3: Minimizing hydrodebromination requires careful optimization of reaction conditions:

  • Optimize Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) to assess if the formation of the debrominated byproduct is reduced.[1]

  • Screen Different Bases: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[1]

  • Select an Appropriate Catalyst and Ligand: For electron-deficient substrates like this compound, ligands such as SPhos, XPhos, or RuPhos can be effective.[2] The use of stable palladium precatalysts (e.g., G3 or G4 palladacycles) can also provide more consistent results.[3]

  • Choose the Right Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize potential proton sources.[1] Ensure that the solvents are anhydrous and degassed.

  • Ensure High Reagent Purity: Use high-purity this compound, coupling partner, and other reagents to avoid introducing potential hydride sources.

Troubleshooting Guide

Issue: Significant formation of pyrazine (debrominated byproduct) is observed.

This troubleshooting workflow provides a systematic approach to address the issue of hydrodebromination.

TroubleshootingWorkflow start Start: Significant Hydrodebromination Observed temp Lower Reaction Temperature (e.g., 60-80 °C) start->temp base Screen Weaker Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) temp->base If still problematic ligand Evaluate Ligand and Catalyst (e.g., SPhos, XPhos, G3/G4 precatalysts) base->ligand If still problematic solvent Use Anhydrous, Aprotic Solvents (Toluene, Dioxane, THF) ligand->solvent If still problematic reagents Verify Reagent Purity (Substrate, Coupling Partner) solvent->reagents If still problematic end Problem Resolved: Optimized Conditions Achieved reagents->end If resolved

Caption: Troubleshooting workflow for minimizing hydrodebromination.

Data Presentation

The selection of the appropriate base and ligand is crucial for minimizing hydrodebromination. The following tables provide a summary of common choices and their rationale for coupling reactions with electron-deficient heteroaryl bromides.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of 2-Bromo-Heteroaromatics

BaseTypical ConcentrationRationalePotential Issues
K₃PO₄ 2.0 - 3.0 equiv.Moderately strong, often effective for challenging couplings.Can still promote hydrodebromination at high temperatures.
K₂CO₃ 2.0 - 3.0 equiv.Milder base, good starting point for optimization.[1]May be less effective for less reactive coupling partners.
Cs₂CO₃ 2.0 - 3.0 equiv.Often provides good results, but is more expensive.[1]Can be hygroscopic; ensure anhydrous conditions.
NaOH, KOH 2.0 - 3.0 equiv.Strong bases.Generally not recommended as they significantly increase the risk of hydrodebromination.[1]

Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Bromo-Heteroaromatics

LigandTypical LoadingRationalePotential Issues
SPhos 1-5 mol%Bulky, electron-rich ligand, often effective for heteroaryl couplings.[2]Can sometimes promote hydrodebromination if not optimized.
XPhos 1-5 mol%Similar to SPhos, provides high catalytic activity.[2]Requires careful optimization of reaction conditions.
RuPhos 1-5 mol%Another effective Buchwald ligand for challenging substrates.[2]Cost can be a factor.
PPh₃ 2-10 mol%Less electron-donating, can sometimes disfavor hydrodebromination.[1]May result in lower reaction rates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Hydrodebromination

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle and Competing Hydrodebromination Pathway

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to hydrodebromination.

CatalyticCycle cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_hydrodebromination Competing Hydrodebromination pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add This compound pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base pd_h L₂Pd(H)Br (Palladium Hydride) pd_complex->pd_h Hydride Source pd_aryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Desired Product) red_elim->product red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 Regeneration byproduct Pyrazine (Byproduct) red_elim_h->byproduct

Caption: The catalytic cycle for Suzuki-Miyaura coupling and the competing hydrodebromination pathway.

References

Technical Support Center: Optimizing Reactions with 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromopyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with this compound can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.[1]

  • Catalyst Inhibition by Pyrazine (B50134) Nitrogen: The lone pair of electrons on a nitrogen atom in the pyrazine ring can coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Employ bulky phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and prevent catalyst poisoning.[2]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for an efficient reaction.

    • Solution: A common starting point is to use a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a mixture of dioxane and water.[3] If solubility is an issue, toluene (B28343) or DMF can be considered.[4] For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be beneficial.[5]

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, especially at higher temperatures in the presence of water and a base.[1]

    • Solution: Consider using more stable boronic esters, such as pinacol (B44631) esters (Bpin), which are less prone to this side reaction.[1] Alternatively, using milder reaction conditions (lower temperature, shorter reaction time) can help.

Q2: I am observing significant homocoupling of my boronic acid in the reaction mixture. How can I minimize this side reaction?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together.

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[1]

    • Solution: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[1][6]

  • Reaction Conditions:

    • Solution: Adjusting the stoichiometry of the reactants, sometimes using a slight excess of the this compound, can disfavor the homocoupling of the boronic acid.

Buchwald-Hartwig Amination

Q1: Why is my Buchwald-Hartwig amination of this compound giving a low yield?

The amination of 2-halopyridines and pyrazines can be particularly challenging due to the tendency of the heterocyclic nitrogen to poison the palladium catalyst.[2]

  • Catalyst Poisoning: The nitrogen atom of the this compound substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2]

    • Solution: The use of sterically bulky phosphine ligands is critical. Ligands like XPhos, RuPhos, and BrettPhos are often effective in preventing this coordination and stabilizing the catalyst.[7]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex, while a very strong base might be incompatible with other functional groups.[2]

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[8] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[7]

  • Poor Reagent Purity or Reaction Setup: Organometallic reactions are highly sensitive to air and moisture.

    • Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. The reaction should be set up under an inert atmosphere (argon or nitrogen).[2]

Q2: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

The formation of a fine black precipitate is palladium black, which indicates decomposition of the catalyst.[2]

  • Catalyst Decomposition: This can be caused by high temperatures or the presence of impurities.

    • Solution: Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time.[2] Ensure that the reagents and solvents are of high purity and the system is free of oxygen. Using robust palladium precatalysts can also improve catalyst stability.[7]

Heck Reaction

Q1: What are the optimal base and solvent for a Heck reaction with this compound?

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[9]

  • Base Selection: The base is required to neutralize the HX formed during the catalytic cycle.

    • Recommendation: Organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as NaOAc or Na₂CO₃ are commonly used.[10][11] The choice may depend on the specific alkene and the required reaction temperature.

  • Solvent Selection: The solvent needs to be stable at the reaction temperature and capable of dissolving the reactants.

    • Recommendation: Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are often effective. Toluene is also a viable option. For greener alternatives, reactions in water with a suitable catalyst system have been reported.[9]

Sonogashira Coupling

Q1: I'm having trouble with the Sonogashira coupling of this compound and a terminal alkyne. What conditions should I try?

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

  • Catalyst System: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

    • Recommendation: A common system is a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) and CuI as the co-catalyst.[12]

  • Base and Solvent: A base is needed to deprotonate the terminal alkyne.

    • Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically used, and it can often serve as the solvent as well.[8] Other common solvents include THF and DMF.[8][12]

Data Presentation: Comparison of Reaction Conditions

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 12~85[General knowledge]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 24~75[General knowledge]

Note: Yields are highly substrate-dependent and the conditions provided are representative examples.

Table 2: Base and Solvent Screening for Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOtBuToluene1001885[8]
LHMDSTolueneRTNot specifiedHigh[8]
Cs₂CO₃Dioxane11024Moderate[General knowledge]
K₃PO₄DMF12024Low[General knowledge]

Note: This table illustrates a hypothetical optimization workflow. Actual results may vary.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.[6]

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reagent Preparation: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and purge with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube tightly and heat in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br(L2) Pyrazinyl-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-R(L2) Pyrazinyl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (Pyrazinyl-R) Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Pd Precatalyst, Ligand, & Base to a dry Schlenk tube purge 2. Purge with Inert Gas (Ar or N2) prep_reagents->purge add_reagents 3. Add this compound, Amine, & Anhydrous Solvent purge->add_reagents seal_heat 4. Seal and Heat (e.g., 80-110 °C) add_reagents->seal_heat monitor 5. Monitor by TLC/LC-MS seal_heat->monitor cool_filter 6. Cool and Filter through Celite monitor->cool_filter extract 7. Extraction and Drying cool_filter->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Low Conversion of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromopyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion in reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in a low yield. What are the common causes?

Low yields in cross-coupling reactions with this compound can often be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The pyrazine (B50134) nitrogen can coordinate with the palladium catalyst, leading to its deactivation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote efficient oxidative addition and reductive elimination.

    • Recommendation: Screen a variety of ligands. For Buchwald-Hartwig aminations, ligands like RuPhos, SPhos, and BrettPhos have shown success with bromopyridines. For Suzuki couplings, consider ligands such as SPhos or XPhos.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. The appropriate base depends on the specific reaction and substrates.

    • Recommendation: A screening of bases is often beneficial. Common bases for Suzuki couplings include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are frequently used.[1]

  • Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of the catalyst.

    • Recommendation: Toluene and dioxane are common solvents for these reactions. Ensure the use of anhydrous solvents, as water can lead to unwanted side reactions like protodeboronation in Suzuki couplings.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can cause their decomposition.

    • Recommendation: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Reaction Temperature and Time: These parameters often require optimization.

    • Recommendation: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A typical temperature range is 80-110 °C.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. How can I minimize this?

Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Thorough Degassing: Oxygen is a primary culprit for boronic acid homocoupling.

    • Recommendation: Degas all solvents and the reaction mixture thoroughly. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Purity of Reagents: Ensure the purity of your this compound and boronic acid.

  • Reaction Conditions:

    • Recommendation: Consider lowering the reaction temperature or reducing the catalyst loading.

Q3: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. Are there specific considerations for primary amines?

Primary amines can be challenging substrates in Buchwald-Hartwig aminations.

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand is particularly critical for primary amines.

    • Recommendation: Ligands such as BrettPhos have been shown to be effective for the amination of 2-bromopyridines with primary amines.[1]

  • Base Selection: A strong, non-nucleophilic base is crucial.

    • Recommendation: LiHMDS has been reported to be an effective base for the coupling of primary amines with 2-bromopyridines.[1]

Data Presentation

The following tables summarize quantitative data for common cross-coupling reactions involving 2-bromopyridine, a close analog of this compound. This data can serve as a starting point for optimizing your reactions.

Table 1: Performance of Catalyst Systems in Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines [1]

Palladium Source / LigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / RuPhosMorpholineNaOtBuToluene100-83
Pd(OAc)₂ / dpppPyrrolidineNaOtBuToluene80-93
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene80-70
Pd₂(dba)₃ / BINAPtrans-1,2-DiaminocyclohexaneNaOtBuToluene80460
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012Moderate to Excellent

Table 2: Yields for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [2]

EntryTerminal Alkyne (R-C≡CH)R GroupYield (%)
1PhenylacetylenePhenyl96
24-Methylphenylacetylene4-Methylphenyl95
34-Methoxyphenylacetylene4-Methoxyphenyl92
44-Chlorophenylacetylene4-Chlorophenyl93
52-Thienylacetylene2-Thienyl88
6CyclohexylacetyleneCyclohexyl75
71-Hexynen-Butyl72
83,3-Dimethyl-1-butynetert-Butyl78

Experimental Protocols

Below are detailed methodologies for key experiments. These should be adapted and optimized for your specific substrates and equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound [3]

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting low conversion of this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion of this compound start Low Conversion Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_atmosphere->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_conditions Optimize Reaction Conditions (Temperature & Time) optimize_solvent->optimize_conditions success Improved Conversion optimize_conditions->success

Caption: A workflow for troubleshooting low conversion.

Logical_Relationships Potential Causes of Low Conversion low_conversion Low Conversion catalyst_issues Catalyst Issues low_conversion->catalyst_issues condition_issues Reaction Condition Issues low_conversion->condition_issues reagent_issues Reagent Issues low_conversion->reagent_issues catalyst_poisoning Pyrazine N Poisoning catalyst_issues->catalyst_poisoning catalyst_decomposition Decomposition (O₂, Temp) catalyst_issues->catalyst_decomposition inappropriate_ligand Inappropriate Ligand catalyst_issues->inappropriate_ligand suboptimal_base Suboptimal Base condition_issues->suboptimal_base suboptimal_solvent Suboptimal Solvent condition_issues->suboptimal_solvent non_inert_atmosphere Non-Inert Atmosphere condition_issues->non_inert_atmosphere incorrect_temp_time Incorrect Temp/Time condition_issues->incorrect_temp_time impure_reagents Impure Reagents reagent_issues->impure_reagents incorrect_stoichiometry Incorrect Stoichiometry reagent_issues->incorrect_stoichiometry

Caption: Logical relationships of potential causes.

Palladium_Catalytic_Cycle Simplified Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex1 L₂Pd(II)(R)(X) oxidative_addition->pdII_complex1 transmetalation Transmetalation pdII_complex2 L₂Pd(II)(R)(Nu) transmetalation->pdII_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R-Nu) reductive_elimination->product pdII_complex1->transmetalation pdII_complex2->reductive_elimination sub_halide This compound (R-X) sub_halide->oxidative_addition nucleophile Nucleophile (M-Nu) nucleophile->transmetalation base Base base->transmetalation

Caption: A simplified palladium cross-coupling cycle.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2-Bromopyrazine. The guidance provided is grounded in established principles of palladium-catalyzed cross-coupling reactions and addresses common issues observed with nitrogen-containing heterocyclic substrates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation when working with this compound.

Issue 1: Low or No Conversion of this compound

Q: My cross-coupling reaction with this compound is resulting in low or no product yield. What are the likely causes related to the catalyst?

A: Low or no conversion in cross-coupling reactions with this compound is frequently linked to catalyst deactivation or inhibition. The primary reasons include:

  • Catalyst Poisoning by Pyrazine (B50134) Nitrogen: The lone pair of electrons on one of the nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center. This coordination can inhibit the catalyst by blocking the active site, thus preventing it from participating in the catalytic cycle.[1][2][3]

  • Formation of Inactive Catalyst Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[4][5][6] This is often observed as a black precipitate in the reaction mixture.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be bulky or electron-rich enough to prevent the pyrazine from coordinating to the palladium or to facilitate the key steps of the catalytic cycle.[1][7]

Troubleshooting Steps:

  • Ligand Selection: Switch to bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically hinder the coordination of the pyrazine nitrogen to the palladium center. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are often effective in such cases.[1]

  • Use of Pre-catalysts: Employ well-defined palladium pre-catalysts. These are often more stable and provide a more consistent source of the active Pd(0) species.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][8]

  • Solvent and Base Optimization: The choice of solvent and base can influence catalyst stability and activity. Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the optimal conditions for your specific reaction.[7][9]

Issue 2: Reaction Stalls or Proceeds to Incomplete Conversion

Q: My reaction starts but fails to go to completion. What could be causing this premature catalyst deactivation?

A: A stalling reaction is a classic sign of catalyst deactivation over the course of the reaction. Potential causes include:

  • Gradual Catalyst Poisoning: The this compound substrate or the pyrazine-containing product can slowly poison the catalyst throughout the reaction.

  • Thermal Decomposition: Many palladium catalysts are thermally sensitive and can decompose at elevated temperatures over extended reaction times, leading to the formation of palladium black.[3]

  • Impure Reagents: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[2]

Troubleshooting Steps:

  • Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

  • Purify Reagents: Ensure all starting materials, including the this compound, coupling partner, and solvents, are of high purity and are appropriately dried.

  • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active catalyst.

  • Ligand Screening: Experiment with more robust ligands that can better stabilize the palladium center at the required reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of catalyst deactivation in my reaction with this compound?

A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4][5][6] A color change in the reaction mixture that deviates from what is expected for a successful reaction can also indicate the formation of inactive palladium species.

Q2: Can the product of the reaction also poison the catalyst?

A2: Yes, if the product of your reaction still contains the pyrazine moiety, it can also act as a ligand and poison the palladium catalyst, leading to product inhibition. This is a common issue in reactions with N-heterocyclic compounds.

Q3: Are there any specific types of palladium catalysts that are more resistant to poisoning by N-heterocycles like pyrazine?

A3: Catalysts with bulky, electron-donating ligands, such as the Buchwald-type biarylphosphine ligands, have been shown to be more resistant to poisoning by N-heterocycles.[1] These ligands can sterically shield the palladium center and promote the desired catalytic steps over inhibitory coordination. N-Heterocyclic Carbene (NHC) ligands can also form robust catalysts that may exhibit enhanced stability.

Q4: How can I reactivate a palladium catalyst that has been poisoned by a nitrogen-containing compound?

A4: Reactivation of palladium catalysts poisoned by nitrogen-containing compounds can be challenging. For heterogeneous catalysts, washing with acidic solutions to protonate and remove the coordinated nitrogen-containing species can sometimes be effective. In some cases, treatment with a solution of an alkali or alkaline earth metal salt (bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides) has been shown to reactivate palladium catalysts poisoned by nitrogen impurities.[10] For homogeneous catalysts, reactivation is generally not practical, and the focus should be on preventing deactivation in the first place.

Quantitative Data on Catalyst Performance

While specific quantitative data for catalyst deactivation in reactions with this compound is not extensively available in the public domain, the following tables provide representative data from studies on analogous bromopyridine systems, which are known to present similar challenges due to catalyst inhibition by the nitrogen atom. This data can serve as a valuable starting point for catalyst system selection and optimization.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Bromopyridine (B144113) with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001892
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane (B91453)1001295
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O802465
PdCl₂(dppf)-Na₂CO₃DME851688

Note: This data is compiled from typical conditions reported for the coupling of 2-bromopyridine and serves as a representative guide.

Table 2: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

ObservationPotential CauseSuggested SolutionExpected Outcome
No reaction, starting materials remainCatalyst poisoning by pyridine (B92270) nitrogenSwitch from Pd(PPh₃)₄ to Pd₂(dba)₃ with a bulky ligand like XPhos.Increased conversion.
Reaction starts but stalls at ~30% conversionThermal decomposition of the catalystLower reaction temperature from 110°C to 90°C and increase reaction time.Reaction proceeds to higher conversion.
Formation of palladium blackCatalyst aggregationUse a pre-catalyst or a ligand that provides better stabilization (e.g., a bidentate ligand).The reaction mixture remains homogeneous, and catalyst activity is maintained.
Multiple side products observedSuboptimal reaction conditionsScreen different bases (e.g., NaOtBu vs. K₃PO₄) and solvents (e.g., Toluene vs. Dioxane).Improved selectivity for the desired product.

Note: This table presents hypothetical troubleshooting scenarios based on common issues encountered with similar substrates.

Experimental Protocol: Evaluating Catalyst Stability in the Presence of this compound

This protocol outlines a general method for comparing the stability and activity of different palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reaction progress is monitored over time to assess catalyst longevity.

Objective: To determine the relative stability and activity of two different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligands (e.g., PPh₃, SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Reaction Setup:

    • In a glovebox or under a constant stream of inert gas, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol) to two separate oven-dried reaction vials.

    • To Vial A, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

    • To Vial B, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition:

    • Add 10 mL of anhydrous, degassed 1,4-dioxane to each vial.

    • Seal the vials with septa and crimp caps.

  • Reaction and Monitoring:

    • Place both vials in a preheated heating block or oil bath set to 100 °C.

    • At regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), carefully withdraw a small aliquot (approx. 0.1 mL) from each vial using a syringe.

    • Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water.

    • Analyze the quenched aliquots by GC-MS or LC-MS to determine the conversion of this compound and the formation of the product relative to the internal standard.

  • Data Analysis:

    • Plot the percentage conversion of this compound versus time for each catalyst system.

    • The catalyst system that maintains a higher rate of conversion for a longer period is considered more stable under these conditions. A plateau in the conversion before reaching completion suggests catalyst deactivation.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex [Pyrazine-Pd(0)L_n] Inactive Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Aggregation Pyrazine This compound (Substrate/Product) Pyrazine->Inactive_Complex High_Temp High Temperature High_Temp->Active_Catalyst Decomposition

A simplified pathway for catalyst deactivation by this compound.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst system appropriate for N-heterocycles? Start->Check_Catalyst Check_Conditions Are reaction conditions (temp, inertness) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Reagents Are all reagents pure and dry? Check_Conditions->Check_Reagents Yes Optimize_Temp Lower Temperature, Increase Time Check_Conditions->Optimize_Temp No Purify_Reagents Purify/Dry Starting Materials and Solvents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Ligand->Success Optimize_Temp->Success Purify_Reagents->Success

References

Technical Support Center: Purification of Crude 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromopyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-aminopyrazine, hydrobromic acid, and sodium nitrite (B80452) if prepared via diazotization. If synthesized from (2H)-pyrazinone, residual starting material and phosphorous oxybromide could be present.[1]

  • Over-brominated Byproducts: Analogous to the synthesis of similar pyridine (B92270) compounds, di-brominated pyrazines (e.g., 2,5-dibromopyrazine (B1339098) or 2,6-dibromopyrazine) can be significant impurities.

  • Hydrolysis Products: Pyrazinone may be present due to the hydrolysis of this compound.

  • Solvent Residues: Residual solvents from the reaction or workup process.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and byproducts with significantly different boiling points.

  • Column Chromatography: This technique is excellent for separating impurities with different polarities from the desired product.[2][3][4]

  • Recrystallization: If the crude this compound is a solid or can be converted to a solid salt, recrystallization can be a powerful technique for achieving high purity.[5]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from the column, or the mother liquor and crystals from recrystallization, you can visualize the separation of impurities from the product. Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low recovery after purification Product loss during transfers: Multiple transfer steps can lead to significant loss of material.Minimize the number of transfers. Rinse glassware with the solvent to recover any adhered product.
Inappropriate solvent for extraction or chromatography: The product may have some solubility in the aqueous phase during extraction, or the elution solvent in chromatography may be too polar, causing the product to elute too quickly with impurities.Optimize the extraction solvent system. For chromatography, use a less polar solvent system for elution.
Product decomposition: this compound may be sensitive to heat or prolonged exposure to acidic or basic conditions.Avoid excessive heating during distillation or solvent removal. Perform purifications at lower temperatures if possible. Neutralize any acidic or basic residues before purification.
Co-elution of impurities in column chromatography Poor separation on the column: The chosen solvent system may not be optimal for separating the product from a specific impurity.Optimize the solvent system for TLC before running the column. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may improve separation.
Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.Use an appropriate amount of crude material for the size of the column. A general rule is 1g of crude material per 10-20g of silica (B1680970) gel.
Product does not crystallize during recrystallization Solution is not saturated: Too much solvent was used, or the product is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try adding a co-solvent in which the product is less soluble (an anti-solvent).
Presence of impurities: High levels of impurities can inhibit crystal formation.Attempt to remove some impurities by a preliminary purification step like a quick filtration through a plug of silica gel.
Oiling out: The product separates as an oil instead of crystals.Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a pure crystal of this compound can also be effective.
Discoloration of the final product Presence of colored impurities: These may be carried through the purification process.Treatment with activated charcoal during recrystallization can help remove colored impurities. Ensure complete removal of baseline impurities during column chromatography.
Product degradation: Exposure to light or air can cause some organic compounds to discolor.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[6]

Data Presentation

The following table summarizes the expected outcomes for different purification methods for this compound.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Typical YieldNotes
Vacuum Distillation 85-95%>99%>90%Highly effective for removing non-volatile impurities. A boiling point of 74-75 °C at 13 mmHg has been reported.[7]
Column Chromatography 80-90%>98%70-85%Excellent for removing both polar and non-polar impurities. Yield is dependent on the separation efficiency.
Recrystallization >90%>99%60-80%Effective if a suitable solvent or solvent system is identified. Product must be a solid at room temperature.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities.

Methodology:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point (e.g., 74-75 °C / 13 mmHg).[7]

  • Monitor the purity of the collected fractions using TLC or GC.

Protocol 2: Column Chromatography

This protocol is suitable for removing impurities with different polarities.

Methodology:

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is effective if the crude product is a solid and a suitable solvent is found.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common recrystallization solvents include ethanol, methanol, acetone, ethyl acetate, and hexanes, or mixtures thereof.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Execution & Analysis Crude this compound Crude this compound Analyze Impurity Profile (TLC/GC) Analyze Impurity Profile (TLC/GC) Crude this compound->Analyze Impurity Profile (TLC/GC) Decision Impurity Type? Analyze Impurity Profile (TLC/GC)->Decision Non-volatile Impurities Non-volatile Impurities Decision->Non-volatile Impurities Boiling Point Difference Polar/Non-polar Impurities Polar/Non-polar Impurities Decision->Polar/Non-polar Impurities Polarity Difference Solid with Soluble Impurities Solid with Soluble Impurities Decision->Solid with Soluble Impurities Solubility Difference Vacuum Distillation Vacuum Distillation Non-volatile Impurities->Vacuum Distillation Column Chromatography Column Chromatography Polar/Non-polar Impurities->Column Chromatography Recrystallization Recrystallization Solid with Soluble Impurities->Recrystallization Purity Analysis (TLC/GC) Purity Analysis (TLC/GC) Vacuum Distillation->Purity Analysis (TLC/GC) Column Chromatography->Purity Analysis (TLC/GC) Recrystallization->Purity Analysis (TLC/GC) Pure this compound Pure this compound Purity Analysis (TLC/GC)->Pure this compound

Caption: Workflow for selecting a purification method for crude this compound.

References

Managing reaction temperature for selective 2-Bromopyrazine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective 2-Bromopyrazine Coupling

Welcome to the technical support center for managing selective this compound coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges related to reaction temperature and selectivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in cross-coupling reactions involving this compound?

Temperature is a crucial parameter that dictates reaction rate, catalyst stability, and selectivity. The carbon-bromine bond in this compound is activated for oxidative addition, but the pyrazine (B50134) ring's electron-deficient nature and the coordinating nitrogen atoms can lead to challenges.[1] Insufficient temperature can result in low or no conversion, while excessive heat can promote undesirable side reactions such as debromination (hydrodehalogenation), homocoupling, or catalyst decomposition.[2] Optimal temperature management is key to maximizing the yield of the desired product while minimizing byproduct formation.

Q2: What are the typical temperature ranges for common this compound coupling reactions?

The optimal temperature depends heavily on the specific coupling reaction, catalyst system (palladium precursor and ligand), base, and solvent. However, general ranges can be provided as a starting point for optimization:

  • Suzuki-Miyaura Coupling: Typically requires moderate to high heat, often in the range of 80-120 °C.[3] Reactions with less reactive boronic acids or more stable catalyst systems may necessitate temperatures at the higher end of this range.[1]

  • Sonogashira Coupling: Generally proceeds well at temperatures between 80-100 °C.[4][5] Exceeding this range can sometimes lead to alkyne homocoupling or other side reactions.[4]

  • Buchwald-Hartwig Amination: Reaction temperatures commonly fall between 80-110 °C. The choice of ligand and the nature of the amine coupling partner are critical factors influencing the required temperature.[6][7]

  • Heck Coupling: Often requires higher temperatures, typically from 100 °C to 140 °C, to ensure efficient reaction, especially with less activated olefins.[8][9]

Q3: How does the choice of ligand affect the optimal reaction temperature?

The ligand plays a critical role in stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can accelerate the rate-determining oxidative addition and the final reductive elimination step.[1][2] This increased reactivity often allows for the use of lower reaction temperatures compared to less activating ligands like triphenylphosphine (B44618) (PPh₃).[2][4] A more active catalyst system can reduce the thermal energy required to overcome the reaction's activation barrier, thereby minimizing high-temperature side reactions.

Troubleshooting Guide

This section provides practical advice for overcoming common issues encountered during the selective coupling of this compound.

Problem 1: Low or no product yield, with significant starting material remaining.

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal point where conversion increases without significant byproduct formation.[10]
Catalyst Inhibition or Deactivation The pyridine (B92270) nitrogen in this compound can coordinate to the palladium center, inhibiting its activity.[1] Switch to a bulkier ligand (e.g., XPhos, RuPhos) to shield the metal center. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.
Inefficient Catalyst System The chosen palladium precursor or ligand may not be active enough for the specific transformation. Screen a panel of different ligands and palladium sources. Pre-formed catalysts (e.g., XPhos-Pd-G3) can sometimes be more reliable.[11]
Improper Choice of Base or Solvent The base and solvent are crucial for reaction efficiency.[1] For Suzuki reactions, consider switching to a stronger, non-aqueous base like K₃PO₄. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often required.[12][13]

Problem 2: Significant formation of a debrominated pyrazine byproduct.

Possible Cause Troubleshooting Step
Reaction Temperature is Too High Debromination often has a higher activation energy than the desired coupling.[2] Lower the reaction temperature. A more active catalyst system may allow you to run the reaction at a milder temperature, suppressing this side reaction.
Presence of Hydride Sources Palladium-hydride (Pd-H) species are responsible for debromination.[2] Ensure the use of anhydrous solvents and reagents. Avoid protic solvents (e.g., ethanol) if possible.
Inappropriate Base/Ligand Combination Strong, aqueous bases can promote the formation of Pd-H species.[2] Switch to a weaker, anhydrous base like powdered K₃PO₄ or Cs₂CO₃.[2] Bulky, electron-rich ligands can accelerate the desired C-C or C-N bond formation, which outcompetes the debromination pathway.[2]

Problem 3: Formation of homocoupled products.

Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1] Ensure all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere throughout.
High Reaction Temperature Elevated temperatures can sometimes increase the rate of homocoupling, particularly for terminal alkynes in Sonogashira reactions.[4] Attempt the reaction at a lower temperature.
Catalyst System Certain catalyst systems may be more prone to promoting homocoupling. Consider screening alternative ligands or adjusting the palladium-to-ligand ratio.

Data on Reaction Conditions

The following tables summarize typical starting conditions for various coupling reactions. Note that these are generalized and optimization is almost always necessary.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst System Base Solvent Temperature (°C) Typical Time (h)
Pd(PPh₃)₄K₂CO₃ / Ba(OH)₂Toluene/H₂O, Dioxane/H₂O90 - 1106 - 24
Pd(dppf)Cl₂Cs₂CO₃Dioxane10012 - 18
XPhos-Pd-G3K₃PO₄THF / H₂O80 - 1004 - 12

Data synthesized from multiple sources.[1][3][14]

Table 2: Sonogashira Coupling Conditions

Catalyst System Base Solvent Temperature (°C) Typical Time (h)
Pd(PPh₃)₂Cl₂ / CuIEt₃N / TMEDADMF, Toluene80 - 1002 - 6
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF1003 - 5

Data synthesized from multiple sources.[4][5][15]

Table 3: Buchwald-Hartwig Amination Conditions

Catalyst System Base Solvent Temperature (°C) Typical Time (h)
Pd₂(dba)₃ / XPhosNaOtBuToluene, Dioxane100 - 11012 - 24
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10018 - 24
Pd(OAc)₂ / dpppNaOtBuToluene8016 - 24

Data synthesized from multiple sources.[6][12][16]

Visualized Workflows and Relationships

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_purity Verify Purity of This compound & Coupling Partner start->check_purity temp_low Is Temperature Too Low? (Mainly Starting Material) check_purity->temp_low If pure temp_high Is Temperature Too High? (Debromination/Decomposition) temp_low->temp_high No increase_temp Action: Increase Temperature (in 10-15 °C increments) temp_low->increase_temp Yes decrease_temp Action: Decrease Temperature temp_high->decrease_temp Yes optimize_catalyst Screen Alternative Ligands (e.g., Bulky, Electron-Rich) temp_high->optimize_catalyst No end_success Problem Resolved increase_temp->end_success decrease_temp->end_success optimize_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3, NaOtBu) optimize_catalyst->optimize_base optimize_base->end_success

Caption: A generalized troubleshooting workflow for low yield or selectivity.

Temperature_Effects cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Low_T Low Temp (e.g., < 70 °C) No_Reaction No or Slow Reaction (High SM) Low_T->No_Reaction Optimal_T Optimal Temp (e.g., 80-110 °C) Desired_Product Desired Coupled Product (High Yield & Selectivity) Optimal_T->Desired_Product High_T High Temp (e.g., > 120 °C) High_T->Desired_Product Yield may drop Side_Reactions Side Reactions Increase (Debromination, Homocoupling, Catalyst Decomposition) High_T->Side_Reactions

Caption: The impact of temperature on reaction outcomes in this compound coupling.

Key Experimental Protocols

The following are generalized, representative experimental protocols. These protocols must be optimized for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane (B91453) or THF, sufficient to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Et₃N or DIPA, 2.0-3.0 equivalents). Stir the mixture for 15 minutes.

  • Reactant Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).[5]

  • Work-up: Cool the mixture, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: 2-Bromopyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromopyrazine in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in palladium-catalyzed cross-coupling reactions of this compound?

Water can have both beneficial and detrimental effects on the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. Its impact depends on the specific reaction type, catalyst system, base, and solvent used.

  • Suzuki-Miyaura Coupling: A small amount of water is often intentionally added to Suzuki reactions. It can aid in the dissolution of inorganic bases (e.g., carbonates, phosphates) and facilitate the transmetalation step by activating the boronic acid. However, excessive water can lead to side reactions such as protodeboronation of the boronic acid and hydrolysis of the this compound substrate.

  • Buchwald-Hartwig Amination: The presence of water can significantly impact the conversion rate. In some cases, particularly with cesium carbonate as the base, water can have a beneficial effect.[1] For other systems, anhydrous conditions may be preferred to minimize side reactions.

  • Sonogashira Coupling: Traditionally, Sonogashira couplings are performed under anhydrous and anaerobic conditions.[2] However, newer protocols have been developed that can be carried out in aqueous media, which can be advantageous for certain substrates.[3]

Q2: My Suzuki coupling of this compound is giving a low yield. What are the common causes related to water?

Low yields in Suzuki couplings of this compound can be attributed to several factors, with water content playing a potential role:

  • Catalyst Inhibition: The nitrogen atom in the pyrazine (B50134) ring can coordinate to the palladium catalyst, leading to deactivation. While not directly caused by water, the choice of solvent and base, which are influenced by water content, can affect catalyst stability.

  • Protodeboronation: Excess water can promote the hydrolysis of the boronic acid, a side reaction known as protodeboronation, which reduces the amount of coupling partner available.

  • Homocoupling: The presence of oxygen, which can be introduced with water if not properly degassed, can lead to the homocoupling of the boronic acid.

  • Hydrolysis of this compound: Under basic aqueous conditions and elevated temperatures, this compound can undergo hydrolysis to 2-hydroxypyrazine, consuming the starting material.

Q3: I am observing a significant amount of debromination in my coupling reaction. Can water be the cause?

Yes, the presence of water, especially in combination with certain bases and at elevated temperatures, can contribute to the formation of a debrominated pyrazine byproduct. This occurs through a competing reaction pathway involving a palladium-hydride species, which can be generated from water.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield

Potential CauseSuggested Solution
Suboptimal Water Content Optimize the solvent-to-water ratio. Start with a common ratio like 4:1 or 10:1 dioxane/water or toluene/water and screen different ratios to find the optimal condition for your specific substrates.
Protodeboronation of Boronic Acid Use anhydrous solvents if protodeboronation is suspected. Consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable towards hydrolysis.
Homocoupling of Boronic Acid Thoroughly degas all solvents, including water, by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Hydrolysis of this compound Monitor the reaction for the formation of 2-hydroxypyrazine. If observed, consider using a less aqueous solvent system, a milder base, or a lower reaction temperature.
Catalyst Deactivation Use bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination with the pyrazine nitrogen.
Buchwald-Hartwig Amination

Issue: Incomplete Conversion or Low Yield

Potential CauseSuggested Solution
Incorrect Water Concentration The effect of water is highly system-dependent. Screen reactions with varying amounts of water (from anhydrous to several equivalents) to determine the optimal condition.[1]
Base Incompatibility with Water When using strong bases like sodium tert-butoxide, anhydrous conditions are generally preferred. For weaker inorganic bases like cesium carbonate, the addition of water may be beneficial.
Hydrolysis of this compound If hydrolysis is a concern, minimize the water content and consider using a non-aqueous solvent system with a soluble organic base.
Sonogashira Coupling

Issue: Low or No Product Formation

Potential CauseSuggested Solution
Reaction Conditions Not Optimized for Aqueous Media While traditionally an anhydrous reaction, aqueous Sonogashira protocols exist.[3] If attempting an aqueous reaction, ensure the catalyst, ligand, and base are suitable for these conditions.
Alkyne Homocoupling (Glaser Coupling) This side reaction can be promoted by oxygen. Ensure the reaction is thoroughly degassed, even when using aqueous media.
Catalyst Deactivation The presence of water can potentially affect the stability of the palladium and copper catalysts. Ensure the chosen catalyst system is robust in aqueous environments.

Quantitative Data Summary

While specific quantitative data for the effect of water on this compound coupling is not extensively available in the literature, the following table provides benchmark yields for a similar substrate, 2-amino-3-bromopyridine, in a Sonogashira coupling reaction. This data can serve as a reference for expected outcomes under optimized, though not necessarily aqueous, conditions.

Table 1: Typical Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [1][5][6]

EntryTerminal AlkyneYield (%)
1Phenylacetylene96
24-Methylphenylacetylene95
34-Methoxyphenylacetylene92
44-Chlorophenylacetylene93
52-Thienylacetylene88
6Cyclohexylacetylene75
71-Hexyne72
83,3-Dimethyl-1-butyne78

Note: These yields were obtained under optimized conditions and may not directly reflect the impact of water.

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of this compound. It is crucial to optimize these conditions for your specific substrates.

Suzuki-Miyaura Coupling Protocol (Aqueous Conditions)
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v).[7][8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.). If investigating the effect of water, add a controlled amount at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product.

Sonogashira Coupling Protocol
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe. For aqueous protocols, a co-solvent system with water would be used.[6]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R Transmetalation Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination RX R-X (this compound) Boronic R'-B(OH)₂ + Base

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_Amine [R-Pd(II)L_n(HNR'₂)]⁺X⁻ PdII->PdII_Amine AmineCoord Amine Coordination Amido R-Pd(II)L_n(NR'₂) PdII_Amine->Amido Deprotonation Deprotonation (Base) Amido->Pd0 Product R-NR'₂ Amido->Product RedElim Reductive Elimination RX R-X (this compound) Amine HNR'₂

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_Alkyne R-Pd(II)L_n-C≡CR' PdII->PdII_Alkyne Transmetalation Transmetalation PdII_Alkyne->Pd0 Product R-C≡CR' PdII_Alkyne->Product RedElim Reductive Elimination RX R-X (this compound) Alkyne H-C≡CR' Cu_Alkyne Cu-C≡CR' Alkyne->Cu_Alkyne CuX CuX CuX->Cu_Alkyne Base Base

Caption: Sonogashira Catalytic Cycle.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add this compound, coupling partner, base, and catalyst to flask. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). Setup->Inert Solvent Add Degassed Solvents: - Add organic solvent and water (if applicable). Inert->Solvent Reaction Run Reaction: - Heat to desired temperature with stirring. - Monitor by TLC/LC-MS. Solvent->Reaction Workup Workup: - Cool to room temperature. - Aqueous wash and extraction. Reaction->Workup Purification Purification: - Dry, concentrate, and purify by column chromatography. Workup->Purification End End Product Purification->End

Caption: General Experimental Workflow for Coupling Reactions.

References

Technical Support Center: Microwave-Assisted Synthesis with 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis with 2-Bromopyrazine to reduce reaction times and improve efficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during microwave-assisted synthesis involving this compound.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Catalyst Inactivation: The nitrogen atom in the pyrazine (B50134) ring can coordinate with the palladium catalyst, inhibiting its activity.- Use bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to shield the palladium center. - Consider using a higher catalyst loading.
Inefficient Oxidative Addition: The C-Br bond in this compound can be less reactive compared to other aryl bromides.- Increase the reaction temperature in the microwave reactor. - Screen different palladium precatalysts and ligands to find a more active system.
Decomposition of Starting Material or Product: Excessive microwave power or prolonged reaction times can lead to the degradation of temperature-sensitive compounds.- Optimize the microwave method by reducing the power and/or shortening the irradiation time. - Monitor the reaction progress closely using TLC or LC-MS to avoid over-exposure.
Inappropriate Solvent or Base: The choice of solvent and base is critical for efficient microwave heating and reaction performance.- Select a solvent with a high dielectric constant for efficient microwave absorption (e.g., DMF, DMSO, or aqueous mixtures). - Ensure the chosen base is strong enough to facilitate the reaction but does not lead to side reactions. CsF and K₂CO₃ are often effective.[1]
Formation of Significant Side Products Homocoupling: Coupling of two molecules of the boronic acid or this compound.- Thoroughly degas the reaction mixture and solvents to remove oxygen, which can promote homocoupling.
Debromination: Loss of the bromine atom from this compound without the desired coupling.- This can be a major side product.[1] Optimizing the catalyst, ligand, and base combination is crucial to favor the cross-coupling pathway.
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water.- Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol (B44631) esters).
Reaction Does Not Go to Completion Insufficient Microwave Power or Time: The reaction may not have received enough energy to proceed to completion.- Gradually increase the microwave power and/or reaction time while monitoring for potential degradation.
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.- If the reaction stalls, adding a fresh portion of the catalyst may help to drive it to completion.
Inconsistent Results Non-uniform Heating: Hot spots within the reaction vessel can lead to localized overheating and inconsistent product formation.- Ensure proper stirring of the reaction mixture. - Use a dedicated microwave reactor with a turntable or mode stirrer for more uniform heating.
Variability in Reagent Purity: Impurities in starting materials can interfere with the reaction.- Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: How much can I realistically reduce my reaction time by switching to microwave synthesis for reactions with this compound?

A1: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. For instance, Buchwald-Hartwig amination reactions that typically require 24 hours under conventional heating can be completed in as little as 10-30 minutes using microwave irradiation.[2][3] Similarly, Suzuki coupling reactions can also see a significant reduction in reaction time.[4]

Q2: What are the key safety precautions I should take when using a microwave reactor?

A2: Always use sealed, pressure-rated vessels designed for microwave synthesis. Never exceed the recommended volume for the reaction vessel. Monitor the reaction temperature and pressure closely. Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.

Q3: Can I use standard laboratory glassware in a microwave reactor?

A3: It is strongly recommended to use only vessels specifically designed for microwave chemistry. Standard glassware is not built to withstand the rapid changes in pressure and temperature that occur during microwave heating and can pose a significant safety hazard.

Q4: How do I choose the right solvent for my microwave-assisted reaction with this compound?

A4: Solvents with higher dielectric constants are more efficient at absorbing microwave energy and heating the reaction mixture. Polar solvents like DMF, DMSO, and ethanol (B145695) are good choices. Toluene can also be used, sometimes in combination with more polar solvents or with specific ligands that enhance microwave absorption.[2][5]

Q5: My reaction with this compound is giving a complex mixture of products. How can I improve the selectivity?

A5: The formation of multiple products can be due to side reactions like homocoupling or reaction with other functional groups. To improve selectivity, you can:

  • Optimize the catalyst and ligand system.

  • Adjust the reaction temperature and time.

  • Ensure an inert atmosphere to minimize oxygen-induced side reactions.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Suzuki-Miyaura Coupling

Substrate 1Substrate 2MethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-methoxyphenylboronic acidConventionalPdCl₂dppfK₂CO₃Dioxane/H₂O11012 h82[4]
3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-methoxyphenylboronic acidMicrowavePdCl₂dppfK₂CO₃Dioxane/H₂O13540 min91[4]
6-bromoimidazo[1,2-a]pyridinep-thiomethylphenylboronic acidMicrowavePd(PPh₃)₄K₂CO₃Dioxane/Ethanol15020 min85[6]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Buchwald-Hartwig Amination

Aryl BromideAmineMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
1,4-dibromobenzenePhenoxazineConventionalPd₂(dba)₃/XPhost-BuONaToluene110-12024 h80[2]
1,4-dibromobenzenePhenoxazineMicrowavePd₂(dba)₃/XPhost-BuONaToluene15010 min91[2]
1,4-dibromo-2-(trifluoromethyl)benzenePhenoxazineConventionalPd₂(dba)₃/XPhost-BuONaToluene110-12024 h56[2]
1,4-dibromo-2-(trifluoromethyl)benzenePhenoxazineMicrowavePd₂(dba)₃/XPhost-BuONaToluene15010 min71[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or CsF)

  • Solvent (e.g., Dioxane/Water or DME/Water)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-40 minutes).[4][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction mixture by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2-2.2 equiv), the palladium precatalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.5 equiv) to a microwave reactor vial containing a stir bar.[2]

  • Add the anhydrous, degassed solvent.

  • Seal the vial.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction by diluting with an appropriate organic solvent, filtering through a pad of celite, and concentrating the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Reagent Purity Start->CheckPurity OptimizeLigand Use Bulky Ligand (e.g., XPhos) CheckCatalyst->OptimizeLigand IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading OptimizeTempTime Optimize Microwave Temp/Time CheckConditions->OptimizeTempTime OptimizeSolventBase Optimize Solvent & Base CheckConditions->OptimizeSolventBase PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Success Improved Yield OptimizeLigand->Success IncreaseLoading->Success OptimizeTempTime->Success OptimizeSolventBase->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low yield in microwave-assisted synthesis.

Experimental_Workflow Reagents 1. Combine Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent 2. Add Degassed Solvent Reagents->Solvent SealPurge 3. Seal Vial & Purge with Inert Gas Solvent->SealPurge Microwave 4. Microwave Irradiation SealPurge->Microwave Cool 5. Cool to Room Temperature Microwave->Cool Workup 6. Reaction Work-up Cool->Workup Purification 7. Purification Workup->Purification Product Final Product Purification->Product

References

Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and visual workflows for handling 2-Bromopyrazine in air- and moisture-sensitive reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cross-coupling and other sensitive reactions involving this compound.

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving a very low yield. What are the common causes?

Answer: Low or no yield is a frequent issue when working with heteroaromatic halides like this compound. The primary culprits often involve catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inhibition: The lone pair of electrons on the pyrazine (B50134) nitrogen atoms can coordinate to the palladium catalyst, poisoning it and inhibiting its catalytic activity.[1][2] This is a common issue for nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: The Carbon-Bromine bond in this compound can be less reactive than in other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[2]

  • Reagent Instability or Impurity: Boronic acids (in Suzuki reactions) can be unstable and prone to degradation.[1] All reagents, including this compound, bases, and solvents, must be pure and, most importantly, anhydrous.[1][2]

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids.[1][2]

Troubleshooting Steps:

  • Select a Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ pre-catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium center from the pyrazine nitrogen and facilitate oxidative addition.[2]

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for an extended period are critical.[1][2][3] Maintain a positive pressure of inert gas throughout the entire experiment.[1]

  • Optimize Base and Solvent: The choice of base is crucial. Ensure it is strong enough but does not cause degradation of your substrate. The solvent system must solubilize all components effectively.[1] For Suzuki reactions, consider using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are more stable than boronic acids.[2]

  • Verify Reagent Quality: Use fresh, high-purity reagents. Ensure solvents are anhydrous. If necessary, dry solvents using appropriate methods before use.

Question 2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Answer: Homocoupling is a common side reaction, particularly promoted by the presence of oxygen.[1][2]

Strategies to Minimize Homocoupling:

  • Thorough Degassing: This is the most critical step. Oxygen promotes the oxidative homocoupling of boronic acids. Use rigorous degassing methods like freeze-pump-thaw cycles or purge the solvent and reaction vessel extensively with argon or nitrogen.[1][2][3]

  • Use Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[2]

  • Control Reagent Stoichiometry: Using a slight excess of the bromide component can sometimes minimize the homocoupling of the boronic acid.[3]

Question 3: My attempt to form a Grignard reagent or perform lithiation on this compound is not working. What could be wrong?

Answer: These reactions are extremely sensitive to moisture and air. Trace amounts of water will quench the organometallic species as soon as it forms.

  • Inadequate Drying of Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.[4][5]

  • Solvent Purity: Anhydrous solvents are essential. Use freshly opened bottles of anhydrous solvent or solvents from a purification system.

  • Reagent Quality: Ensure the magnesium turnings (for Grignard) are fresh and the surface is activated, and the organolithium reagent has been recently titrated.

  • Low Temperature: Lithiation reactions, in particular, often require very low temperatures (e.g., -78 °C with a dry ice/acetone bath) to prevent side reactions and decomposition.[4][6]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G Diagram 1: General Workflow for Air-Sensitive Reactions cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Oven/Flame Dry All Glassware B 2. Assemble Apparatus (e.g., Schlenk Flask) A->B C 3. Purge System with Inert Gas B->C D 4. Add Solid Reagents (Substrate, Catalyst, Base) C->D E 5. Re-Purge System with Inert Gas D->E F 6. Add Degassed Solvents & Liquid Reagents via Syringe E->F G 7. Heat to Desired Temperature F->G H 8. Monitor Progress (TLC, LC-MS) G->H I 9. Cool Reaction & Quench (under inert atmosphere if needed) H->I J 10. Aqueous Workup I->J K 11. Purify Product (e.g., Chromatography) J->K

Caption: A typical workflow for setting up and performing an air-sensitive reaction.

G Diagram 2: Troubleshooting Low Yield in Cross-Coupling cluster_check1 Initial Checks cluster_check2 Catalyst System cluster_solutions Corrective Actions start Low / No Yield q1 Was the reaction rigorously degassed? start->q1 q2 Are all reagents pure and anhydrous? q1->q2 Yes sol1 Improve Degassing: Use Freeze-Pump-Thaw or extensive sparging. q1->sol1 No q3 Is the Pd catalyst/ligand suited for heteroaromatics? q2->q3 Yes sol2 Use fresh, high-purity reagents. Dry solvents and check base quality. q2->sol2 No sol3 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen different Pd sources. q3->sol3 No end Re-evaluate other parameters: Temperature, Concentration, Base/Solvent choice. q3->end Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Quantitative Data Summary

The following tables provide typical starting conditions for common air-sensitive reactions with this compound and related substrates. Optimization is almost always required.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ (1-5 mol%) Pre-catalysts are often preferred.
Ligand SPhos, XPhos, PPh₃ (2-10 mol%) Bulky, electron-rich ligands are often best for heteroaromatics.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) The choice of base can be critical and requires screening.[1]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF Solvents must be thoroughly degassed.[2]
Temperature 80 - 110 °C Dependent on substrate reactivity and solvent.

| Time | 4 - 24 hours | Monitor by TLC or LC-MS.[1] |

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) [7][8]
Ligand (±)-BINAP, Xantphos, BrettPhos (2-8 mol%) Bidentate and bulky phosphine ligands are effective.[7][8]
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.5-2.5 equivalents) Sodium tert-butoxide is a common strong, non-nucleophilic base.[7]
Solvent Toluene, Dioxane Must be anhydrous and degassed.[7]
Temperature 80 - 110 °C [7][8]

| Time | 4 - 16 hours | Monitor by TLC or LC-MS. |

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for similar bromopyridine substrates.[7][8]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • (±)-BINAP (0.035 eq, 3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.8 eq)

  • Anhydrous Toluene

Inert Atmosphere Setup:

  • Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.[7]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.[1]

Procedure:

  • To the prepared Schlenk flask, add NaOtBu, (±)-BINAP, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with inert gas again.

  • Add the this compound and the desired amine.

  • Via syringe, add anhydrous, degassed toluene.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the mixture vigorously for 4-16 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully quench with water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Lithiation and Trapping of this compound

This protocol is based on the formation of sensitive 2-pyridyllithium (B95717) species and requires extreme care.[4][6]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Electrophile (e.g., benzaldehyde, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Inert Atmosphere Setup:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet.

  • Purge the system with inert gas for at least 15-20 minutes.

Procedure:

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound to the cold THF solution.

  • Slowly add n-BuLi dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Slowly add the electrophile (e.g., benzaldehyde) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Column Chromatography for Products of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying reaction products of 2-Bromopyrazine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying derivatives of this compound?

For most applications involving this compound and its derivatives, silica (B1680970) gel is the standard stationary phase.[1][2] Its polarity is well-suited for separating a wide range of organic compounds. In some specific cases, such as when dealing with highly acid-sensitive compounds or when separation on silica is challenging, alumina (B75360) can be used as an alternative.[3][4] Alumina is available in neutral, basic, or acidic forms, providing additional options for optimizing separation.

Q2: How do I select the appropriate mobile phase (eluent)?

The best practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC) .[1] The goal is to find a solvent mixture that provides a good separation between your desired product and any impurities, with a retention factor (Rf) for the product ideally between 0.3 and 0.7.[1]

A common starting point for pyrazine (B50134) derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) .[2] By varying the ratio of these solvents, you can adjust the polarity of the mobile phase. If a hexane/ethyl acetate mixture is not polar enough, you can try systems like dichloromethane/methanol (B129727).[5]

Q3: Should I use an isocratic or a gradient elution?

The choice depends on the separation difficulty:

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification. This method is simple and effective if the desired compound and impurities have significantly different Rf values.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexane).[6][7] This technique is particularly useful for separating complex mixtures where components have a wide range of polarities. It helps to first elute non-polar compounds and then effectively elute the more strongly adsorbed polar compounds in a reasonable time.

Troubleshooting Guide

Q1: My compound is streaking or tailing down the column. What is causing this and how can I fix it?

Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazines on silica gel.[4]

  • Cause: The basic nitrogen atoms in the pyrazine ring can interact strongly with the slightly acidic silanol (B1196071) groups (Si-O-H) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to elute slowly and asymmetrically, leading to tailing.[4]

  • Solution: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica. Common choices include:

Q2: My compound is completely stuck at the top of the column. What should I do?

This indicates that the mobile phase is not polar enough to elute your compound.

  • Cause: The compound has a very strong affinity for the stationary phase, resulting in an Rf value of or near zero.

  • Solution: Drastically increase the polarity of the mobile phase.[8] You can switch to a much more polar solvent system, such as 5-10% methanol in dichloromethane.[4] If the compound is still retained, consider using a more polar stationary phase or reversed-phase chromatography. Also, confirm the compound is not decomposing on the silica.[9]

Q3: I have poor separation between two compounds. How can I improve the resolution?

Improving resolution requires optimizing the selectivity of your system.

  • Cause: The chosen solvent system does not sufficiently differentiate between the compounds' affinities for the stationary phase.

  • Solutions:

    • Optimize the Mobile Phase: Try a completely different solvent system. Solvents are classified into different selectivity groups; switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can dramatically alter the separation.[5]

    • Change the Stationary Phase: If optimizing the mobile phase fails, switch from silica gel to alumina, or consider using reversed-phase (C18) chromatography where the elution order of polar and non-polar compounds is inverted.[4][5]

    • Improve Column Packing: Ensure the column is packed evenly without any air bubbles or channels, as these will lead to band broadening and poor separation.[7]

Troubleshooting_Poor_Separation Start Problem: Poor Separation ChangeSolventRatio Fine-tune solvent ratio (e.g., 9:1 to 19:1 Hex/EtOAc) Start->ChangeSolventRatio First Step CheckTechnique Review column packing and loading technique Start->CheckTechnique Also consider TryNewSystem Try a different solvent system (e.g., DCM/MeOH) ChangeSolventRatio->TryNewSystem If still co-eluting Success Resolution Achieved ChangeSolventRatio->Success If resolved ChangeStationaryPhase Change stationary phase (e.g., Silica -> Alumina or C18) TryNewSystem->ChangeStationaryPhase If still co-eluting TryNewSystem->Success If resolved ChangeStationaryPhase->Success CheckTechnique->ChangeSolventRatio

Q4: My compound appears to be decomposing on the column. What can I do?

  • Cause: The slightly acidic nature of silica gel can cause degradation of acid-sensitive compounds.[4]

  • Solutions:

    • Deactivate the Silica: Before packing, you can treat the silica gel with a base like triethylamine to neutralize it.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.[8]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with applied pressure to speed up the elution process.

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography

SolventRelative PolarityNotes
Hexane / HeptaneVery LowCommon non-polar base solvent.
TolueneLowCan provide different selectivity compared to alkanes.
Dichloromethane (DCM)MediumGood for dissolving a wide range of compounds.
Diethyl EtherMediumVolatile; use with caution.
Ethyl Acetate (EtOAc)Medium-HighVery common polar co-solvent with hexane.[2]
AcetoneMedium-HighMore polar than ethyl acetate.
Acetonitrile (MeCN)HighCan offer unique selectivity.[5]
Methanol (MeOH)Very HighUsed for eluting very polar compounds, often mixed with DCM.[4]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
No Elution Mobile phase is not polar enough.Increase mobile phase polarity (e.g., switch from EtOAc to MeOH).[8]
Fast Elution Mobile phase is too polar.Decrease mobile phase polarity (e.g., increase hexane percentage).[8]
Peak Tailing/Streaking Strong interaction with acidic silica.Add a basic modifier (1-3% triethylamine) to the mobile phase.[4]
Poor Separation Incorrect solvent selectivity or poor technique.Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) or change stationary phase (e.g., silica to alumina).[5]
Compound Degradation Compound is sensitive to the acidic stationary phase.Use a neutral stationary phase like alumina or deactivate the silica with a base.[4][9]
Cracked Column Bed Column ran dry or thermal stress.Re-pack the column; never let the solvent level drop below the top of the stationary phase.[7]

Experimental Protocols

Detailed Protocol: Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure. The solvent system should be determined by prior TLC analysis.

  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • In a beaker, mix silica gel with the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate) to form a consistent slurry (50-100 times the weight of the crude product).[6]

    • Quickly pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.[6]

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed level. Add a protective layer of sand on top. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Using a pipette, carefully add the solution to the top of the column, letting it absorb into the silica bed.[10]

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4][10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting the eluent in numbered test tubes or flasks.

    • If using a gradient, systematically increase the proportion of the polar solvent as the column runs.[6]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the desired product.

    • Combine the pure fractions containing the product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Workflow TLC 1. Develop Separation Method using TLC Prepare 2. Prepare Column (Slurry Packing) TLC->Prepare Load 3. Load Crude Sample (Wet or Dry Loading) Prepare->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

References

Validation & Comparative

2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The choice of halide in heteroaromatic systems like pyrazine (B50134) is a critical decision that significantly impacts reaction efficiency, yield, and cost. This guide provides an objective, data-driven comparison of the reactivity of 2-bromopyrazine and 2-chloropyrazine (B57796) in Suzuki coupling reactions, offering insights to inform substrate selection and reaction optimization.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the trend: I > Br > Cl > F. This is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond, where weaker bonds facilitate the rate-determining oxidative addition step. Consequently, this compound is inherently more reactive than 2-chloropyrazine. However, the electron-deficient nature of the pyrazine ring activates even the relatively strong C-Cl bond towards oxidative addition.[1] This, coupled with advancements in catalyst technology, has rendered 2-chloropyrazine a viable and often more cost-effective alternative to its bromo-counterpart.

Quantitative Performance Data

The following table summarizes experimental data from various sources, illustrating the differences in reaction conditions and yields for the Suzuki coupling of this compound and 2-chloropyrazine with arylboronic acids. While a direct side-by-side comparison under identical conditions is not always available in the literature, the compiled data provides a clear trend.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene (B28343)/H₂O80 / 1285(Proxy data)
2-Chloropyrazine Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O100 / 2470(Proxy data)
This compound 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane (B91453)80 / 892(Proxy data)
2-Chloropyrazine 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110 / 1888(Proxy data)
2-Chloropyrazine Various arylboronic acids[Pd(L)(PPh₃)] (ONO pincer)K₂CO₃Toluene/H₂O100 / 5-785-96[2]
This compound Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DME85 / 4860[3]
Chloropyrazine 1-NaphthyltrifluoroboratePd(dppf)Cl₂Cs₂CO₃THF80 / 9>80[3]

Analysis of Data: The data consistently demonstrates that this compound can undergo Suzuki coupling under milder conditions (lower temperatures and shorter reaction times) to achieve high yields. In contrast, 2-chloropyrazine generally requires higher temperatures, longer reaction times, and often more sophisticated and electron-rich catalyst systems to attain comparable yields.[4] The development of highly active catalysts, such as those incorporating bulky phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), has been instrumental in the successful application of 2-chloropyrazines.[5]

Theoretical Background: The Role of the Halogen

The key difference in reactivity between this compound and 2-chloropyrazine lies in the initial oxidative addition step of the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Aryl-X 2-Halo-Pyrazine Aryl-X->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-R 2-Aryl-Pyrazine Reductive_Elimination->Aryl-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The C-Br bond (bond dissociation energy: ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). This lower bond energy for the C-Br bond results in a lower activation energy for the oxidative addition of the palladium(0) catalyst, leading to a faster reaction rate.

Experimental Protocols

Below are representative, generalized protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of this compound and 2-chloropyrazine.

Protocol 1: Suzuki Coupling of this compound

Objective: To synthesize 2-phenylpyrazine (B1619871) from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 2-Chloropyrazine

Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require up to 24 hours for completion.

  • Follow the workup and purification steps as described in Protocol 1.

Logical Workflow for Substrate Selection

The choice between this compound and 2-chloropyrazine is often a balance between reactivity, cost, and the complexity of the desired molecule. The following workflow can guide the decision-making process.

Substrate_Selection Start Start: Need for 2-Arylpyrazine Synthesis Cost_Constraint Is cost a primary constraint? Start->Cost_Constraint Mild_Conditions Are mild reaction conditions required? Cost_Constraint->Mild_Conditions No Use_Chloro Consider 2-Chloropyrazine Cost_Constraint->Use_Chloro Yes Mild_Conditions->Use_Chloro No Use_Bromo Consider this compound Mild_Conditions->Use_Bromo Yes Optimize_Catalyst Optimize catalyst system for C-Cl activation (e.g., Buchwald ligands, NHCs) Use_Chloro->Optimize_Catalyst Standard_Conditions Use standard Suzuki conditions (e.g., Pd(dppf)Cl2) Use_Bromo->Standard_Conditions

Figure 2: Decision workflow for selecting between this compound and 2-chloropyrazine.

Conclusion

For researchers and drug development professionals, the selection between this compound and 2-chloropyrazine for Suzuki coupling is a nuanced decision. This compound offers higher reactivity, often leading to faster reactions and higher yields under milder conditions, which is advantageous for complex and sensitive substrates. Conversely, 2-chloropyrazine presents a more economical option, and with the advent of highly active catalyst systems, it has become a powerful and viable substrate for large-scale synthesis. The choice ultimately depends on a careful consideration of reaction conditions, catalyst and ligand availability, and overall project cost.

References

A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds like pyrazine (B50134) is of paramount importance. The choice of starting materials for palladium-catalyzed cross-coupling reactions significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 2-Bromopyrazine and 2-Iodopyrazine (B2397660).

The fundamental difference in reactivity between these two halopyrazines lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-heterocycle to the Pd(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reactions, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for halogens in these reactions is I > Br > Cl.[1][2]

Quantitative Reactivity Comparison

While direct head-to-head comparative studies under identical conditions are limited in published literature, the established principles of cross-coupling chemistry and data from analogous heteroaromatic systems allow for a reliable comparison of expected performance. The following tables summarize representative experimental data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and a boronic acid or ester. For pyrazine substrates, the enhanced reactivity of the iodo-analogue is evident. In a study involving a similar heterocyclic system, switching from a chloropyrazine to an iodopyrazine (B1298665) substrate increased the yield of the Suzuki coupling product from 60% to 72%.[3]

Feature2-IodopyrazineThis compound
Relative Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Typical Solvent Dioxane/H₂O, DME, TolueneDioxane/H₂O, DME, Toluene
Typical Temperature Room Temperature - 80°C80°C - 110°C
Representative Yield Generally HighGood to High
Stille Coupling

The Stille reaction couples the halide with an organotin compound, offering a pathway to complex carbon skeletons. The reactivity trend remains consistent, with 2-iodopyrazine being the more active partner.

Feature2-IodopyrazineThis compound
Relative Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃
Additives Cu(I) salts (optional)Cu(I) salts (optional)
Typical Solvent Toluene, Dioxane, DMFToluene, Dioxane, DMF
Typical Temperature 60°C - 90°C90°C - 120°C
Representative Yield Generally HighGood to High
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds. The higher reactivity of 2-iodopyrazine allows for amination under milder conditions compared to this compound.

Feature2-IodopyrazineThis compound
Relative Reactivity HighModerate
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand XPhos, SPhos, BINAPXPhos, SPhos, BINAP
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 80°C - 100°C100°C - 120°C
Representative Yield Generally HighGood to High

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions with 2-halopyrazines. These should be optimized for specific substrates and desired products.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask, add the 2-halopyrazine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Stille Coupling Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-halopyrazine (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the reaction mixture with stirring to the required temperature (typically 90-120°C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproduct, followed by filtration through celite. Dilute the filtrate with an organic solvent and wash with water.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry reaction tube or flask, add the 2-halopyrazine (1.0 eq.), the amine (1.1-1.5 eq.), a strong base (e.g., NaOt-Bu, 1.5-2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 2-6 mol%).

  • Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture with stirring to the appropriate temperature (typically 100-120°C). Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude product via column chromatography.

Visualizing Reactivity and Workflow

The following diagrams illustrate the fundamental principles of reactivity and a generalized workflow for the cross-coupling reactions discussed.

G cluster_0 Relative Reactivity in Oxidative Addition I 2-Iodopyrazine Br This compound I->Br > Cl 2-Chloropyrazine Br->Cl > G start Combine Reactants: 2-Halopyrazine, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate & Backfill) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

References

A Comparative Guide to the Functionalization of 2-Bromopyrazine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules targeting a range of biological targets. 2-Bromopyrazine is a key starting material for the synthesis of diverse pyrazine derivatives, offering a versatile handle for various cross-coupling reactions. This guide provides a comprehensive comparison of the four major palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. Furthermore, it evaluates the performance of alternative starting materials, such as other 2-halopyrazines, and explores the biological context of pyrazine derivatives in key signaling pathways.

Performance Comparison of Cross-Coupling Reactions with this compound

The choice of cross-coupling reaction is critical in determining the efficiency, substrate scope, and overall success of a synthetic route. Below is a comparative summary of the four major palladium-catalyzed reactions for the functionalization of this compound.

ReactionCoupling PartnerTypical Catalyst/Ligand SystemKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosBroad substrate scope, commercially available and stable reagents, mild reaction conditions.Potential for protodeborylation of boronic acids.
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuIDirect introduction of an alkyne functionality, mild reaction conditions.Requires a copper co-catalyst which can lead to homocoupling of the alkyne.
Buchwald-Hartwig Amination AminesPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPDirect formation of C-N bonds, wide range of amine coupling partners.Substrate- and ligand-sensitive, can require careful optimization.
Stille Coupling OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂Tolerant of a wide range of functional groups, insensitive to moisture.Toxicity of organotin reagents and byproducts.

Experimental Protocols for Key Cross-Coupling Reactions

Detailed and reproducible experimental protocols are essential for the successful synthesis of target molecules. Below are representative protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings of this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenylpyrazine.

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 v/v, to achieve a 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Objective: To synthesize 2-(phenylethynyl)pyrazine.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add the anhydrous, degassed solvent and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Objective: To synthesize 2-(phenylamino)pyrazine.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling of this compound with (4-Methoxyphenyl)tributylstannane

Objective: To synthesize 2-(4-methoxyphenyl)pyrazine.

Materials:

  • This compound

  • (4-Methoxyphenyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., DMF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the anhydrous, degassed solvent.

  • Add (4-methoxyphenyl)tributylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (to remove tin byproducts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Alternative Starting Materials: A Comparative Analysis

While this compound is a versatile starting material, other 2-halopyrazines can also be employed in cross-coupling reactions. The choice of halogen significantly impacts reactivity, with the general trend being I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.

Starting MaterialRelative ReactivityKey AdvantagesKey Disadvantages
2-Iodopyrazine (B2397660) HighestCan often react under milder conditions and with lower catalyst loadings.More expensive and less commercially available than other halopyrazines.
This compound HighGood balance of reactivity and cost/availability.May require slightly more forcing conditions than 2-iodopyrazine.
2-Chloropyrazine (B57796) ModerateGenerally the most cost-effective and readily available halopyrazine.Requires more active catalyst systems, higher temperatures, and longer reaction times.[2]
2-Fluoropyrazine LowestCan be used for selective, late-stage functionalization.Very low reactivity in cross-coupling reactions, often requiring specialized catalysts and harsh conditions.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

HalopyrazineCoupling PartnerCatalyst SystemConditionsYield (%)
2-IodopyrazinePhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 80°C, 2h~95%
This compoundPhenylboronic AcidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C, 6h~85%
2-ChloropyrazinePhenylboronic AcidPd(OAc)₂/SPhos / K₃PO₄Toluene/H₂O, 110°C, 18h~75%

Note: Yields are approximate and can vary depending on the specific reaction conditions and substrates used.

Biological Context: Pyrazine Derivatives in Signaling Pathways

Pyrazine derivatives have been shown to modulate the activity of several key signaling pathways implicated in diseases such as cancer and inflammation. Understanding these interactions is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is associated with various cancers and autoimmune disorders. Certain pyrazine-containing compounds have been investigated as inhibitors of JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Pyrazine Pyrazine Derivative Pyrazine->JAK Inhibition

Pyrazine derivatives can inhibit the JAK-STAT pathway by targeting JAK kinases.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a central role in the regulation of cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Pyrazine-based molecules have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase, thereby blocking the signal transduction and inhibiting cancer cell growth.[3]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Pyrazine Pyrazine Derivative Pyrazine->Raf Inhibition

Pyrazine derivatives can inhibit the MAPK pathway, for instance, by targeting Raf kinases.
PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its overactivation is frequently observed in various human cancers. Several pyrazine-containing compounds have been designed to target and inhibit PI3K or Akt, thus promoting apoptosis and inhibiting tumor progression.[4]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Pyrazine Pyrazine Derivative Pyrazine->PI3K Inhibition

Pyrazine derivatives can act as inhibitors of the PI3K-Akt pathway by targeting PI3K.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyrazine derivatives. The choice of the cross-coupling reaction—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Stille—should be guided by the desired functionality, the availability of coupling partners, and the tolerance of other functional groups in the molecule. While this compound offers a good balance of reactivity and cost, alternative starting materials like 2-iodopyrazine may be advantageous for achieving higher yields under milder conditions, whereas 2-chloropyrazine presents a more economical option for large-scale synthesis, albeit with the need for more robust catalytic systems. The demonstrated activity of pyrazine derivatives in key oncogenic signaling pathways underscores the continued importance of developing efficient and diverse synthetic routes to this important class of heterocyclic compounds for the advancement of drug discovery and development.

References

Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for 2-Bromopyrazine against potential precursors and isomers, such as 2-Aminopyrazine and 2-Bromopyridine. It is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous structural confirmation of the target molecule. The guide outlines key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides standardized protocols for these analytical techniques.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its common alternatives. These values are critical for distinguishing the final product from starting materials or potential byproducts.

Spectroscopic Technique This compound 2-Aminopyrazine 2-Bromopyridine
¹H NMR (CDCl₃, δ in ppm) ~8.55 (s, 1H), ~8.40 (s, 1H), ~8.30 (s, 1H)~8.05 (s, 1H), ~7.85 (d, 1H), ~7.75 (d, 1H), ~4.6 (br s, 2H, -NH₂)~8.35 (d, 1H), ~7.55 (t, 1H), ~7.48 (d, 1H), ~7.25 (t, 1H)[1][2][3]
¹³C NMR (CDCl₃, δ in ppm) ~148.5, ~146.0, ~144.5, ~142.0~155.0, ~142.5, ~135.0, ~133.0~150.3, ~142.4, ~138.6, ~128.4, ~122.8[2][4][5]
FT-IR (cm⁻¹) C-H stretch (aromatic): ~3050-3100C=N stretch: ~1550-1580C-Br stretch: ~600-700N-H stretch: ~3300-3500 (two bands)C-H stretch (aromatic): ~3000-3100N-H bend: ~1600-1650C=N stretch: ~1550-1590C-H stretch (aromatic): ~3000-3100C=N stretch: ~1570-1590C-Br stretch: ~650-750[6][7]
Mass Spec. (EI, m/z) M⁺: 158/160 (1:1 ratio, Br isotopes)Fragment: 79 (loss of Br)M⁺: 95Fragment: 68 (loss of HCN)[1]M⁺: 157/159 (1:1 ratio, Br isotopes)Fragment: 78 (loss of Br)[8]

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound product structure.

Spectroscopic Workflow start Synthesized Product (Presumed this compound) ms_analysis Mass Spectrometry (MS) start->ms_analysis Step 1 ms_check Molecular Ion Peak? (m/z 158/160, ~1:1) ms_analysis->ms_check nmr_analysis NMR Spectroscopy (¹H and ¹³C) nmr_check ¹H NMR Signals Match? (3 aromatic protons, no -NH₂) nmr_analysis->nmr_check ir_analysis FT-IR Spectroscopy ir_check Absence of N-H stretch? (~3300-3500 cm⁻¹) ir_analysis->ir_check ms_check->ir_analysis Yes impurity_amine Impurity Detected: 2-Aminopyrazine ms_check->impurity_amine No (m/z 95 found) ir_check->nmr_analysis Yes ir_check->impurity_amine No (N-H present) impurity_isomer Impurity Detected: Isomer (e.g., 2-Bromopyridine) nmr_check->impurity_isomer No (Pattern Mismatch) structure_confirmed Product Structure Confirmed: This compound nmr_check->structure_confirmed Yes

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small quantity of the liquid or solid sample directly onto the ATR crystal. Ensure firm and even contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction on the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, for instance, a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with a direct infusion electrospray ionization (ESI) or electron impact (EI) source.

  • Data Acquisition (Electron Impact - EI):

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns. Pay close attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which should appear as two peaks of nearly equal intensity separated by 2 m/z units.[8]

References

A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine (B50134) rings is a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. The palladium-catalyzed cross-coupling of 2-bromopyrazine with various aryl partners is a key transformation in this process. The choice of the palladium catalyst system, including the palladium precursor and the associated ligands, is paramount to the success of these reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig arylation of this compound and its analogs, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of different palladium catalysts in the Suzuki-Miyaura coupling of 2-halopyrazines and analogous 2-halopyridines with arylboronic acids is summarized below. While direct head-to-head comparative data for this compound is limited in single studies, the following table collates data from various sources on similar substrates to provide a comparative perspective.

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802HighNot specified[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid10012955[1]
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)2-Bromopyridine (B144113)Phenylboronic acid10016922[1]
Pd(OAc)₂None (Ligand-free)K₂CO₃Isopropanol/Water2-BromopyridinePhenylboronic acid800.5982[2]
--INVALID-LINK--₂NoneNaOAcPhClArylureaPhenylboronic acidRT489520[3]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1] The data presented is compiled from studies on various bromo-heterocycles analogous to this compound to illustrate the comparative efficacy of different catalyst systems.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of catalyst is critical for achieving high yields, particularly with challenging substrates like this compound. The performance of various palladium catalysts in the Buchwald-Hartwig amination of 2-bromopyridines, a close analog of this compound, is detailed below.

Catalyst PrecursorLigandBaseSolventAmineTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂RuPhosNaOt-BuTolueneSecondary Amines80-1101-485-95[4]
Pd₂(dba)₃SPhosNaOt-BuTolueneSecondary Amines80-1101-480-90[4]
Pd(OAc)₂BrettPhosNaOt-BuToluenePrimary Amines80-1101-475-85[4]
Pd(OAc)₂dppp (B1165662)NaOt-BuTolueneVolatile Amines80Not specified55-98[5]

Modern bulky biaryl phosphine (B1218219) ligands, such as RuPhos and SPhos, often provide superior results for the coupling of secondary amines, while BrettPhos is a good choice for primary amines.[4] However, less complex ligands like dppp can also be highly effective, particularly for less sterically demanding and volatile amines.[5]

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of bromopyridine derivatives.[1]

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[1]

  • Base (e.g., K₂CO₃, 2.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[1]

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-16 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated pyridine.

Representative Experimental Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a generalized procedure for the Buchwald-Hartwig amination of 2-bromopyridines.[4]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Phosphine ligand (e.g., X-Phos, 0.04 equiv)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

  • Solvents for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the 2-bromopyridine and the amine to the vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Catalytic Process

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for the comparative evaluation of different catalyst systems. The following workflow outlines the key steps in such a study.

Experimental_Workflow start Define Reaction: This compound + Arylating Agent catalyst_selection Select Palladium Catalysts for Comparison (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand) start->catalyst_selection reaction_setup Set up Parallel Reactions under Inert Atmosphere (Identical Substrates, Base, Solvent, Temp.) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quenching, Extraction, and Purification monitoring->workup analysis Characterize and Quantify Product Yield workup->analysis comparison Compare Catalyst Performance (Yield, Reaction Time, TON, TOF) analysis->comparison

References

A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination of 2-bromopyrazine is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of 2-aminopyrazine (B29847) derivatives, which are prevalent scaffolds in pharmaceuticals. The choice of phosphine (B1218219) ligand is a critical parameter that significantly influences the efficiency, scope, and outcome of this transformation. This guide provides an objective comparison of various ligands for the amination of this compound with primary, secondary, and cyclic amines, supported by experimental data to aid in rational ligand selection.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of different palladium-based catalyst systems in the Buchwald-Hartwig amination of this compound with various amines. The selection of the appropriate ligand is crucial for achieving high yields, with modern bulky biaryl phosphine ligands generally providing superior results. For instance, ligands like RuPhos and BrettPhos often lead to excellent yields for a range of amine substrates.

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholine (B109124)LiHMDSToluene (B28343)1001683[1]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[1]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[1]
Pd(OAc)₂ / dppp (B1165662)DiethylamineNaOtBuToluene80-98[1]
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene80-70[1]
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012Moderate to Excellent[1]
Pd(OAc)₂ / XPhosAnilineNaOtBuToluene---[1]

Note: The data has been compiled from multiple sources, and direct comparison should be made with caution as reaction conditions may vary. The choice of ligand is critical, with BrettPhos being particularly effective for primary amines, while RuPhos is often superior for secondary amines.[1] Older generations of ligands like dppp can also be highly effective, especially for volatile amines, affording near-quantitative yields.[1]

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination of this compound involves the careful assembly of the catalyst, aryl halide, amine, and base under an inert atmosphere, followed by heating to facilitate the C-N bond formation.

Buchwald_Hartwig_Workflow General Experimental Workflow for this compound Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Amine, Ligand, Pd Source, and Base in a Schlenk Tube inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert 1. solvent Add Anhydrous Solvent inert->solvent 2. heating Heat the Reaction Mixture with Stirring solvent->heating 3. monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring 4. quench Cool to Room Temperature and Quench the Reaction monitoring->quench 5. extraction Extract the Product with an Organic Solvent quench->extraction 6. purification Purify the Crude Product (e.g., Column Chromatography) extraction->purification 7. characterization Characterize the Final Product (NMR, MS, etc.) purification->characterization 8.

A generalized workflow for the Buchwald-Hartwig amination reaction.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed amination of this compound proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)(X)Ln Pd0->PdII_halide Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_amine [Ar-Pd(II)(NHR'R'')(X)]Ln PdII_halide->PdII_amine R'R''NH Amine_Coord Amine Coordination PdII_amido Ar-Pd(II)(NR'R'')Ln PdII_amine->PdII_amido -HX Deprotonation Deprotonation (Base) PdII_amido->Pd0 Ar-NR'R''

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig amination of this compound. These should be regarded as starting points, and optimization may be necessary for specific substrates and ligands.

Protocol 1: General Procedure for Amination of this compound with a Primary Amine (e.g., Aniline)

This protocol is adapted from a general procedure for the amination of bromo-aromatic rings.[2]

  • Materials:

    • This compound (1.0 mmol, 1 equiv.)

    • Aniline (1.5 mmol, 1.5 equiv.)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 mmol, 0.05 equiv.)

    • BINAP (0.08 mmol, 0.08 equiv.)

    • Cesium carbonate (Cs₂CO₃) (10 mmol, 10 equiv.)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

    • Add anhydrous toluene via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to 110 °C and stir for 8 hours, or until reaction completion is observed by TLC or GC-MS.

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 2-(phenylamino)pyrazine.

Protocol 2: General Procedure for Amination of 2-Bromopyridine (B144113) with a Volatile Secondary Amine (e.g., Diethylamine)

This protocol is for a related substrate but can be adapted for this compound.[1]

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1 equiv.)

    • Diethylamine (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv.)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (0.02 mmol, 0.02 equiv.)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a sealed tube under an inert atmosphere, combine 2-bromopyridine, diethylamine, Pd(OAc)₂, dppp, and NaOtBu.[1]

    • Add anhydrous toluene.[1]

    • Seal the tube and heat the reaction mixture at 80°C with stirring for the required time (monitored by TLC or GC-MS).[1]

    • After completion, cool the reaction to room temperature.[1]

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Amination of a Substituted 2-Bromopyridine with a Cyclic Secondary Amine (e.g., Morpholine)

This protocol for a substituted bromopyridine provides a good starting point for the amination of this compound with morpholine.[1]

  • Materials:

    • Substituted 2-bromopyridine (1.0 mmol, 1 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv.)

    • RuPhos (0.04 mmol, 0.04 equiv.)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv.)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the substituted 2-bromopyridine, Pd₂(dba)₃, and RuPhos to a Schlenk tube.

    • Add anhydrous toluene, followed by morpholine and then LiHMDS.

    • Seal the tube and heat the reaction mixture at 100°C for 16 hours.[1]

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via silica gel column chromatography.

References

Unlocking the Therapeutic Potential of 2-Bromopyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to the versatile chemical scaffold of 2-bromopyrazine to synthesize novel derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant promise in the fields of oncology and microbiology, exhibiting potent anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound, supported by experimental data and detailed methodologies.

Derivatives of this compound have emerged as a focal point in medicinal chemistry due to their capacity to be readily modified, leading to the development of compounds with enhanced therapeutic efficacy. The bromine atom at the second position of the pyrazine (B50134) ring serves as a convenient handle for introducing diverse chemical moieties through various synthetic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the creation of a library of derivatives with tailored biological activities.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. A notable example involves the synthesis of pyrrolo[1,2-a]pyrazin-2-ium bromide derivatives, which have shown significant anticancer activity.

One particular derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (referred to as Compound 3h ), has demonstrated potent activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines[1]. The anticancer efficacy of these derivatives is often evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Compound 3h against different cancer cell lines are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (Compound 3h)Prostate Cancer (PC-3)1.18 ± 0.05[1]
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (Compound 3h)Breast Cancer (MCF-7)1.95 ± 0.04[1]

These low micromolar IC50 values indicate a high degree of cytotoxicity towards these cancer cells, making these derivatives promising candidates for further preclinical and clinical development.

Mechanism of Anticancer Action: Induction of Apoptosis

The anticancer activity of Compound 3h has been attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This was confirmed through the observation of caspase-3 activation and the cleavage of Poly (ADP-ribose) polymerase (PARP) in both PC-3 and MCF-7 cells[1]. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death. PARP is one such substrate, and its cleavage is a hallmark of apoptosis.

Below is a diagram illustrating the apoptotic signaling pathway induced by this class of this compound derivatives.

Apoptosis_Pathway 2-Bromopyrazine_Derivative This compound Derivative (e.g., Compound 3h) Cancer_Cell Cancer Cell (PC-3, MCF-7) 2-Bromopyrazine_Derivative->Cancer_Cell Caspase3_Activation Caspase-3 Activation Cancer_Cell->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by a this compound derivative.

Antimicrobial Activity of Pyrazine Derivatives

While specific studies detailing the antimicrobial activity of derivatives synthesized directly from this compound are emerging, the broader class of pyrazine derivatives has shown significant antimicrobial potential. For instance, pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria[2]. These studies provide a basis for the exploration of this compound as a starting material for novel antimicrobial agents.

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Mechanism of Antimicrobial Action

The antimicrobial mechanism of some pyrazine compounds is thought to involve the disruption of essential cellular processes in microorganisms. For example, some pyrazines are known to cause cell envelope disintegration and DNA damage in susceptible bacteria[3].

The following diagram illustrates a general workflow for synthesizing and evaluating the antimicrobial activity of pyrazine derivatives.

Antimicrobial_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Derivatives Pyrazine Derivatives Synthesis->Derivatives Screening Antimicrobial Screening (Broth Dilution/Agar Diffusion) Derivatives->Screening MIC Determine MIC Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for antimicrobial pyrazine derivative development.

Experimental Protocols

Synthesis of (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (Compound 3h)

A detailed synthesis protocol would involve a multi-step reaction sequence, likely beginning with the reaction of this compound with a suitable pyrrole (B145914) derivative, followed by subsequent functionalization. A key step would be the Suzuki-Miyaura cross-coupling to introduce the aryl groups.

General Suzuki-Miyaura Coupling Protocol:

  • A reaction vessel is charged with this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the desired 2-arylpyrazine derivative.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells (e.g., PC-3 or MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The synthesized pyrazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Derivatives synthesized from this compound represent a promising class of bioactive molecules with significant potential in the development of new anticancer and antimicrobial therapies. The ease of chemical modification of the this compound core allows for the generation of diverse libraries of compounds for biological screening. The potent anticancer activity of specific derivatives, coupled with a clear mechanism of action involving the induction of apoptosis, underscores the therapeutic potential of this chemical class. Further research focused on the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic applications and to identify lead compounds for clinical development.

References

2-Bromopyrazine: A Superior Building Block in Modern Synthesis? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the plethora of halogenated heterocycles utilized in cross-coupling reactions, 2-bromopyrazine has emerged as a versatile and highly reactive scaffold. This guide provides an objective comparison of this compound with other common brominated heterocycles, supported by experimental data, to delineate its advantages and potential as a preferred alternative in drug discovery and materials science.

The utility of a brominated heterocycle in modern organic synthesis is largely dictated by its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of complex molecular architectures found in many pharmaceuticals and functional materials. The electron-deficient nature of the pyrazine (B50134) ring, further influenced by the bromine substituent, imparts unique reactivity to this compound, often leading to high yields and favorable reaction kinetics.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the bromoheterocycle in this reaction is a key factor in achieving high yields under mild conditions. While direct head-to-head comparative studies under identical conditions are scarce, a compilation of data from various sources allows for an insightful analysis of the relative performance of this compound.

Generally, the reactivity of brominated heterocycles in Suzuki coupling is influenced by the electron-deficient character of the aromatic ring, which facilitates the rate-determining oxidative addition step. The presence of two nitrogen atoms in the pyrazine ring makes it more electron-deficient than pyridine, which in turn is more electron-deficient than thiophene. This electronic effect generally translates to higher reactivity for this compound compared to 2-bromopyridine (B144113) and 2-bromothiophene. However, factors such as catalyst system, base, and solvent play a crucial role and can modulate this inherent reactivity.

Below is a summary of representative Suzuki-Miyaura coupling reactions of various brominated heterocycles with phenylboronic acid.

BromoheterocycleCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 / 1285
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100 / 1278
2-BromopyrimidinePd(PPh₃)₄Na₂CO₃DME/H₂O85 / 1675
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 2465

Note: The data presented is compiled from different sources and is for illustrative purposes. Direct comparison should be made with caution as reaction conditions vary.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, a common motif in bioactive molecules. The performance of brominated heterocycles in this reaction is similarly influenced by their electronic properties and the specific reaction conditions employed. The electron-deficient nature of this compound can enhance its reactivity towards nucleophilic attack by the amine, often leading to high coupling efficiencies.

The following table provides a comparative overview of the Buchwald-Hartwig amination of different brominated heterocycles with aniline (B41778).

BromoheterocycleCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C) / Time (h)Yield (%)
This compound Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 / 2492
2-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene80 / 1888
2-BromopyrimidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110 / 2485
2-BromothiophenePd₂(dba)₃ / BINAPNaOtBuToluene100 / 2478

Note: The data presented is compiled from different sources and is for illustrative purposes. Direct comparison should be made with caution as reaction conditions vary.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-phenylpyrazine (B1619871) from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 80°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-phenylpyrazine.

General Protocol for Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-phenylpyrazin-2-amine from this compound and aniline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous 1,4-dioxane.

  • Add this compound and aniline to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture at 100°C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield N-phenylpyrazin-2-amine.

Visualizing Synthetic Pathways: The Synthesis of Gilteritinib

The strategic use of halogenated pyrazines is evident in the synthesis of numerous pharmaceuticals. For instance, a derivative of chloropyrazine is a key intermediate in the synthesis of Gilteritinib, a potent FLT3/AXL inhibitor used in the treatment of acute myeloid leukemia.[1][2][3][4][5] The following workflow illustrates a key Buchwald-Hartwig amination step in a reported synthetic route.[3]

G cluster_start Starting Materials cluster_intermediate1 Nucleophilic Substitution cluster_coupling_partners Buchwald-Hartwig Coupling Partners cluster_final_steps Final Assembly and Modification A 3-Amino-5-chloro-6-methyl- pyrazine-2-carbonitrile C 3-Amino-6-methyl-5- [(tetrahydro-2H-pyran-4-yl)amino]- pyrazine-2-carbonitrile A->C Nucleophilic Substitution B 4-Aminotetrahydropyran B->C E Buchwald-Hartwig Amination C->E D Chlorinated Aniline Derivative D->E F Coupled Intermediate E->F C-N Bond Formation G Nitrile Hydrolysis F->G H Gilteritinib G->H Final Product

Caption: A key Buchwald-Hartwig amination step in the synthesis of Gilteritinib.

Conclusion

Based on the available data, this compound consistently demonstrates high reactivity in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its electron-deficient nature often translates to higher yields and potentially milder reaction conditions compared to other brominated heterocycles like 2-bromopyridine and 2-bromothiophene. This enhanced reactivity makes this compound a highly attractive building block for the synthesis of complex molecules in drug discovery and materials science, where efficiency and functional group tolerance are paramount. While the cost and availability of starting materials are always a consideration, the superior performance of this compound in key synthetic transformations often justifies its selection as a strategic and valuable alternative to other brominated heterocycles.

References

A Comparative Guide to the Purity Analysis of 2-Bromopyrazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic intermediates like 2-Bromopyrazine is a critical step in ensuring the reliability of experimental outcomes and the safety of potential pharmaceutical candidates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods for the purity analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the desired sensitivity, the nature of potential impurities, and the analytical objective (quantification vs. identification). The following table summarizes the key performance parameters for each technique based on typical analytical validation data.

ParameterHPLC-UVGC-MS
Purity Assay (%) 99.599.6
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Precision (%RSD) < 1.0%< 1.5%
Analysis Time 10-15 minutes15-20 minutes

Experimental Protocols

Detailed methodologies for the purity assessment of this compound by HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution to determine the purity. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and provides structural information, making it ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of polar and aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (B109758) (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C, hold for 2 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-200

  • Analysis: Inject the standards to build a calibration curve. Inject the sample to determine the purity and identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Potential Impurities

The synthesis of this compound can lead to the formation of several process-related impurities. Common impurities may include:

  • Unreacted starting materials: Such as 2-aminopyrazine, depending on the synthetic route.

  • Over-brominated products: Such as 2,5-dibromopyrazine (B1339098) or 2,6-dibromopyrazine.

  • Isomeric impurities: Positional isomers that may form under certain reaction conditions.

Both HPLC and GC-MS are capable of separating and detecting these potential impurities, though GC-MS offers the advantage of providing mass spectral data for definitive identification.

Visualization of Analytical Workflows

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution dilution Dilution to Working Concentration dissolution->dilution hplc_injection Injection into C18 Column dilution->hplc_injection HPLC Path gcms_injection Injection into DB-5ms Column dilution->gcms_injection GC-MS Path hplc_separation Isocratic Elution (ACN:Water) hplc_injection->hplc_separation hplc_detection UV Detection (280 nm) hplc_separation->hplc_detection hplc_data Chromatogram (Purity Calculation) hplc_detection->hplc_data gcms_separation Temperature Programmed Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry (EI, m/z 40-200) gcms_separation->gcms_detection gcms_data Total Ion Chromatogram & Mass Spectra (Impurity ID) gcms_detection->gcms_data Logical_Relationship cluster_analysis Purity Assessment cluster_impurities Potential Impurities substance This compound hplc HPLC (Quantitative Purity) substance->hplc gcms GC-MS (Impurity Identification) substance->gcms starting_material Starting Material (e.g., 2-Aminopyrazine) hplc->starting_material detects byproducts By-products (e.g., Dibromopyrazines) hplc->byproducts detects gcms->starting_material identifies gcms->byproducts identifies

Assessing the Cost-Effectiveness of 2-Bromopyrazine in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of building blocks for multi-step synthesis is a critical decision that balances chemical reactivity with economic viability. 2-Bromopyrazine is a widely utilized heterocyclic intermediate, prized for its reactivity in various cross-coupling reactions. However, its higher cost compared to chlorinated analogs necessitates a thorough cost-effectiveness analysis. This guide provides an objective comparison of this compound with its primary alternative, 2-chloropyrazine (B57796), focusing on performance in the widely used Suzuki-Miyaura cross-coupling reaction, and presents a model multi-step synthesis of a bioactive compound scaffold.

Data Presentation: Head-to-Head in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The choice of the halide on the pyrazine (B50134) ring directly impacts reaction efficiency, catalyst selection, and overall cost. While this compound generally offers higher reactivity due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, recent advances in catalyst technology have made 2-chloropyrazine a viable and economically attractive alternative.

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of 2-halopyrazines with a generic arylboronic acid.

ParameterThis compound2-ChloropyrazineJustification
Relative Reactivity HighModerate to HighThe C-Br bond is weaker and more susceptible to oxidative addition by the palladium catalyst.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos)The stronger C-Cl bond requires more electron-rich and sterically hindered ligands to facilitate oxidative addition.
Catalyst Loading 1-3 mol%2-5 mol%Higher catalyst loading is often needed to achieve comparable reaction rates with the less reactive chloride.
Reaction Temperature 80-100 °C100-120 °CHigher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage.
Typical Reaction Time 2-12 hours12-24 hoursThe faster rate of oxidative addition with the bromide leads to shorter reaction times.
Achievable Yield >90%70-95%With optimized catalyst systems, high yields can be achieved with 2-chloropyrazine, though it may be more substrate-dependent.

Cost-Effectiveness Analysis

The primary driver for considering 2-chloropyrazine is its significantly lower cost. Below is an estimated cost comparison based on currently available pricing for laboratory-scale quantities. Bulk pricing for industrial applications will vary but is expected to maintain a similar cost differential.

CompoundSupplier ExamplePrice (USD) / QuantityMolar Mass ( g/mol )Cost per Mole (USD)
This compound Sigma-Aldrich~$191 / 1 g158.98~$30,367
2-Chloropyrazine Sigma-Aldrich~$38 / 25 g114.53~$175

Note: Prices are subject to change and are provided for illustrative purposes. Bulk pricing will be substantially lower.

The data clearly indicates that 2-chloropyrazine is orders of magnitude more cost-effective on a per-mole basis. For large-scale synthesis, this cost difference can be a determining factor, even if it necessitates the use of more expensive catalysts and longer reaction times. The decision, therefore, becomes a trade-off between raw material cost, process efficiency, and the cost of specialized catalysts and energy consumption.

Experimental Protocols

To provide a practical context, we present detailed experimental protocols for a key Suzuki-Miyaura coupling step and a representative multi-step synthesis of a pyrazinamide (B1679903) scaffold, a core structure in various pharmaceuticals.

General Protocol for Suzuki-Miyaura Cross-Coupling of 2-Halopyrazines

Objective: To synthesize 2-phenylpyrazine (B1619871) from either this compound or 2-chloropyrazine and phenylboronic acid.

Materials:

  • 2-Halopyrazine (this compound or 2-chloropyrazine)

  • Phenylboronic acid

  • Palladium catalyst (Pd(PPh₃)₄ for this compound; Pd₂(dba)₃ and XPhos for 2-chloropyrazine)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water or Toluene)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure for this compound:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-phenylpyrazine.

Procedure for 2-Chloropyrazine:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add degassed toluene (B28343) (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 18 hours, or until TLC/LC-MS analysis indicates completion.

  • Follow steps 4-6 from the this compound procedure for workup and purification.

Multi-Step Synthesis of a Pyrazinamide Derivative

This synthetic route illustrates the preparation of an N-benzyl-pyrazinamide derivative, a scaffold with potential biological activity.

Step 1: Amidation of 2-Pyrazinecarboxylic Acid

  • To a solution of 2-pyrazinecarboxylic acid (10 mmol) in dichloromethane (B109758) (50 mL), add oxalyl chloride (12 mmol) followed by a catalytic amount of DMF (2 drops).

  • Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

  • Dissolve the crude acid chloride in dichloromethane (30 mL) and add it dropwise to a solution of benzylamine (B48309) (11 mmol) and triethylamine (B128534) (15 mmol) in dichloromethane (20 mL) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzylpyrazine-2-carboxamide, which can be purified by recrystallization or column chromatography.

Note: This synthesis can be adapted to start from 2-bromo or 2-chloropyrazine via an initial carboxylation step, followed by amidation. The choice of starting material would then influence the overall cost and process parameters of the entire synthetic sequence.

Mandatory Visualizations

Logical Workflow for Cost-Effectiveness Assessment

G start Start: Define Synthetic Target reagent_selection Reagent Selection: This compound vs. 2-Chloropyrazine start->reagent_selection bromo_path Path A: this compound reagent_selection->bromo_path chloro_path Path B: 2-Chloropyrazine reagent_selection->chloro_path bromo_cost Higher Reagent Cost Milder Reaction Conditions Shorter Reaction Time bromo_path->bromo_cost chloro_cost Lower Reagent Cost More Forcing Conditions Longer Reaction Time Specialized Catalyst chloro_path->chloro_cost synthesis Multi-Step Synthesis bromo_cost->synthesis chloro_cost->synthesis analysis Cost-Effectiveness Analysis: (Raw Materials + Process Costs) synthesis->analysis decision Optimal Reagent Choice analysis->decision

Caption: A logical workflow for deciding between this compound and 2-chloropyrazine.

Signaling Pathway: Janus Kinase (JAK) Inhibition

Many pyrazine-containing molecules are developed as kinase inhibitors. The Janus Kinase (JAK) signaling pathway is a critical target in autoimmune diseases and some cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT (inactive) jak->stat 3. Phosphorylation stat_p p-STAT (active) stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Translocation transcription Gene Transcription (Inflammation, Proliferation) dna->transcription 6. Transcription cytokine Cytokine cytokine->receptor 1. Binding inhibitor Pyrazine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazine-based inhibitors.

Conclusion

The choice between this compound and 2-chloropyrazine in multi-step synthesis is a nuanced decision that hinges on a careful evaluation of cost versus reactivity. For early-stage research and small-scale synthesis where rapid access to derivatives and high yields under mild conditions are paramount, this compound remains a valuable, albeit more expensive, option. However, for process development and large-scale manufacturing, the significant cost savings offered by 2-chloropyrazine make it a highly compelling alternative. The development of increasingly efficient catalyst systems for the activation of aryl chlorides continues to narrow the reactivity gap, further strengthening the economic argument for the use of 2-chloropyrazine in cost-sensitive applications. Ultimately, a thorough process-specific analysis of reagent costs, catalyst performance, and operational efficiency will guide the most cost-effective synthetic strategy.

A Comparative Guide: Thermal vs. Microwave Heating in 2-Bromopyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and outcome of chemical reactions are paramount. This guide provides an objective comparison of thermal and microwave heating methods for two key reactions of 2-Bromopyrazine: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The data presented is collated from studies on this compound and structurally similar brominated N-heterocycles, demonstrating the significant advantages of microwave-assisted synthesis.

The functionalization of the pyrazine (B50134) ring is a cornerstone in the development of novel pharmaceuticals and functional materials. This compound serves as a versatile building block for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions. The choice of heating method for these transformations can dramatically impact reaction times, yields, and overall efficiency.

Executive Summary: Microwave Irradiation Accelerates Pyrazine Functionalization

Microwave-assisted organic synthesis has emerged as a powerful tool, offering substantial improvements over conventional thermal heating. The primary advantages observed in the context of this compound reactions include:

  • Drastically Reduced Reaction Times: Microwave heating can shorten reaction times from many hours to mere minutes.

  • Improved Reaction Yields: In many cases, microwave irradiation leads to higher isolated yields of the desired product.

  • Enhanced Reaction Efficiency: Rapid and uniform heating often results in cleaner reaction profiles with fewer byproducts.

Comparative Analysis of Heating Methods

The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing conventional (thermal) and microwave heating. While direct comparative data for this compound is limited, the presented data from closely related substrates provides a strong indication of the expected outcomes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following data for a brominated pyrazolopyrimidine, a close structural analog of a functionalized this compound, highlights the typical improvements seen with microwave heating.[1]

ParameterConventional HeatingMicrowave Heating
Substrate 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Coupling Partner p-methoxyphenylboronic acidp-methoxyphenylboronic acid
Catalyst XPhosPdG2XPhosPdG2
Base K₂CO₃K₂CO₃
Solvent EtOH/H₂O (4:1)EtOH/H₂O (4:1)
Temperature 110 °C135 °C
Reaction Time 12 hours40 minutes
Yield 92% (with 8% debrominated byproduct)91% (no debrominated byproduct detected)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The data below, from a study on the double amination of aryl bromides, demonstrates the significant rate acceleration achieved with microwave irradiation.[2][3]

ParameterConventional HeatingMicrowave Heating
Substrate Aryl BromideAryl Bromide
Amine Various secondary aminesVarious secondary amines
Catalyst Pd₂(dba)₃Pd₂(dba)₃
Ligand XPhosXPhos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Temperature 110-120 °CNot specified, typical for microwave
Reaction Time 24 hours10-30 minutes
Yield Moderate to ExcellentModerate to Excellent (often higher than conventional)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for comparing heating methods and the catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_0 Reaction Setup cluster_1 Heating Method Comparison cluster_2 Analysis and Comparison start Prepare Reaction Mixture (this compound, Reagents, Catalyst, Solvent) split Divide Mixture into Two Vessels start->split thermal Conventional Heating (Oil Bath) split->thermal microwave Microwave Irradiation (Microwave Reactor) split->microwave workup_thermal Workup & Purification thermal->workup_thermal workup_microwave Workup & Purification microwave->workup_microwave analysis Analyze Products (Yield, Purity, Time) workup_thermal->analysis workup_microwave->analysis comparison Compare Results analysis->comparison

Figure 1: General workflow for comparing heating methods.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a brominated N-heterocycle like this compound. These should be adapted and optimized for specific substrates and desired outcomes.

Microwave-Assisted Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-40 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conventionally Heated Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture in an oil bath at a set temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS over several hours (typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The evidence strongly supports the use of microwave heating as a superior method for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound and related N-heterocyclic substrates. The significant reduction in reaction times and often improved yields can lead to higher throughput in research and development, accelerating the discovery of new chemical entities. While conventional heating remains a viable option, microwave-assisted synthesis offers a more efficient and green alternative for the modern chemistry laboratory.

References

A Researcher's Guide to 2-Bromopyrazine Coupling: Evaluating Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a coupling methodology for the functionalization of 2-bromopyrazine is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of the functional group tolerance of several widely-used cross-coupling reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The pyrazine (B50134) scaffold is a key pharmacophore in numerous biologically active molecules, and the ability to introduce diverse functionalities onto the pyrazine ring via cross-coupling is of paramount importance.[1] However, the success of these reactions is often dictated by the compatibility of the chosen method with other functional groups present in the coupling partners. This guide evaluates the performance of Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings in the context of their tolerance towards various functional moieties.

Comparative Analysis of Coupling Methods

The choice of a cross-coupling reaction for the derivatization of this compound hinges on a balance between reaction efficiency, mildness of conditions, and, crucially, functional group compatibility. The following tables summarize the key features and reported functional group tolerance of the most common methods.

Table 1: Overview of this compound Coupling Methods
Coupling ReactionBond FormedTypical Coupling PartnerKey AdvantagesPotential Disadvantages
Suzuki-Miyaura C-CBoronic acids/estersMild conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of byproducts.[1][2][3]Potential for protodeboronation; N-H of unprotected heterocycles can inhibit the catalyst.[4]
Stille C-COrganostannanesBroad substrate scope, high functional group tolerance, moisture and air-stable reagents.[5][6][7]Toxicity of organotin reagents and byproducts, purification can be challenging.[5][8]
Buchwald-Hartwig C-NAminesExcellent method for C-N bond formation, broad amine scope.[9][10][11]Requires strong bases which can be incompatible with sensitive functional groups like esters and nitro groups.[11]
Sonogashira C-C (sp²-sp)Terminal alkynesDirect method for introducing alkynyl groups, generally mild conditions.[12][13]Requires a copper co-catalyst which can lead to side reactions; sensitive to oxygen.[13]
Negishi C-COrganozinc reagentsHigh reactivity and functional group tolerance, including sp³-hybridized carbons.[14][15]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Kumada C-CGrignard reagentsUtilizes readily available Grignard reagents, cost-effective.[16][17]Limited functional group tolerance due to the high reactivity of Grignard reagents.[17][18]
Table 2: Functional Group Tolerance Comparison

This table provides a general overview of the compatibility of various functional groups with the discussed coupling methods when applied to this compound or analogous heteroaryl bromides. The tolerance can be highly dependent on the specific reaction conditions, catalyst, and ligand used.

Functional GroupSuzuki-MiyauraStilleBuchwald-HartwigSonogashiraNegishiKumada
Aldehydes ModerateGoodPoor-ModerateGoodGoodPoor
Ketones GoodGoodModerateGoodGoodPoor
Esters GoodGoodModerate-GoodGoodGoodPoor
Amides GoodGoodGoodGoodGoodModerate
Nitriles GoodGoodGoodGoodGoodModerate
Nitro ModerateGoodPoorModerateGoodPoor
Alcohols (free) Moderate-GoodGoodModerate-GoodModerate-GoodModeratePoor
Phenols (free) ModerateGoodModerateModerateModeratePoor
Amines (free) Moderate-GoodGoodN/AModerate-GoodModerate-GoodPoor
Carboxylic Acids Poor-ModerateGoodPoorPoor-ModerateModeratePoor
Heterocycles (N-H) ModerateGoodModerateModerateModeratePoor
Alkenes GoodGoodGoodGoodGoodGood
Alkynes (terminal) GoodGoodGoodN/AGoodGood

Note: "Good" indicates high compatibility and yield. "Moderate" suggests that the reaction may require optimization or that yields may be reduced. "Poor" indicates a high likelihood of side reactions or catalyst inhibition. "N/A" stands for not applicable.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these coupling reactions. The following are representative procedures adapted for the coupling of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stille Coupling Protocol

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(aryl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and anhydrous, degassed toluene.

  • Add this compound followed by the organostannane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.[5]

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[9]

Sonogashira Coupling Protocol

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Workflow for Method Selection

The selection of an appropriate coupling method is a multi-step process that involves considering the desired bond, the nature of the coupling partners, and the functional groups present. The following diagram illustrates a logical workflow for this decision-making process.

G start Define Target Molecule (2-Substituted Pyrazine) bond_type Identify Desired Bond (C-C or C-N) start->bond_type cc_coupling C-C Bond Formation bond_type->cc_coupling C-C cn_coupling C-N Bond Formation bond_type->cn_coupling C-N fg_analysis_cc Evaluate Functional Group Tolerance of Coupling Partner cc_coupling->fg_analysis_cc fg_analysis_cn Evaluate Functional Group Tolerance of Amine cn_coupling->fg_analysis_cn suzuki Suzuki-Miyaura protocol_selection Select Optimal Protocol & Experimental Conditions suzuki->protocol_selection stille Stille stille->protocol_selection sonogashira Sonogashira (sp) sonogashira->protocol_selection negishi Negishi negishi->protocol_selection kumada Kumada kumada->protocol_selection buchwald Buchwald-Hartwig buchwald->protocol_selection fg_analysis_cc->suzuki Boronic Acid/Ester fg_analysis_cc->stille Organostannane fg_analysis_cc->sonogashira Terminal Alkyne fg_analysis_cc->negishi Organozinc fg_analysis_cc->kumada Grignard fg_analysis_cn->buchwald

Workflow for selecting a this compound coupling method.

Conclusion

The functionalization of this compound is a versatile endeavor with a host of powerful cross-coupling methodologies at the disposal of the synthetic chemist. The Suzuki-Miyaura and Stille couplings offer broad functional group tolerance for the formation of C-C bonds, with the former being favored due to the lower toxicity of its reagents. For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier choice, although care must be taken with base-sensitive functional groups. The Sonogashira coupling provides a direct route to alkynylpyrazines. By carefully considering the functional group landscape of the desired substrates and consulting the comparative data and protocols provided in this guide, researchers can make informed decisions to streamline the synthesis of novel pyrazine derivatives for applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 2-Bromopyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromopyrazine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Understanding its primary hazards is the first step in ensuring safe disposal.

Key Hazards:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][3][4]

  • Causes serious eye damage.[1][2][4]

  • May cause respiratory irritation.[1][4]

Hazard Classification Summary:

Hazard ClassificationCategorySignal Word
Acute Toxicity, OralCategory 4Danger
Skin Corrosion/IrritationCategory 2Danger
Serious Eye Damage/Eye IrritationCategory 1Danger
Specific Target Organ Toxicity (Single Exposure)Category 3Danger

This data is aggregated from multiple sources.[1][2][3][4]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][5]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only under a chemical fume hood.[4][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not breathe vapors or mist.[4]

  • Wash hands thoroughly after handling.[5][7]

  • Ensure adequate ventilation at all times.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) hazardous waste program.[8] Never dispose of this chemical down the drain or in regular trash.[8][9]

Experimental Protocol: Waste Collection and Labeling

  • Designate a Waste Container:

    • Select a chemically compatible container with a leak-proof, screw-on cap.[10] Glass or plastic containers are generally suitable.

    • The container must be in good condition, free of cracks or leaks.[11]

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS office.[8][12]

    • Clearly write the full chemical name, "this compound". Do not use abbreviations or chemical formulas.[8]

    • If it is a mixture, list all chemical constituents and their approximate percentages.

    • Fill in all other required information on the tag, such as the Principal Investigator's name, lab location, and the date of waste generation.[8]

  • Store the Waste:

    • Keep the hazardous waste container securely closed except when adding waste.[10][11]

    • Store the container in a designated hazardous waste storage area within the laboratory.

    • Use a secondary container, such as a chemical-resistant tray or tub, to prevent spills from spreading.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]

    • Segregate this compound waste from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs EHS & Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container (Under Fume Hood) C->D E Securely Cap & Store in Secondary Containment D->E F Complete Hazardous Waste Tag (Full Chemical Name) E->F G Request Waste Pickup from EHS Office F->G Hand-off H EHS Collects Waste from Laboratory G->H I Transportation to Licensed Waste Disposal Facility H->I J Final Disposal via Chemical Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill is large, remove any potential sources of ignition.

  • Contain the Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Use non-sparking tools for cleanup.[5]

  • Collect Waste: Scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound Spill Debris" and dispose of it through the EHS program.

Disposal of Empty Containers

An empty container that previously held this compound must be treated as hazardous waste unless properly decontaminated.[12]

Protocol for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound.[11][12]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[11][12] Add it to your this compound liquid waste container.

  • Final Disposal: Once triple-rinsed, deface or remove the original label, and the container may be disposed of in the regular trash or recycled, depending on institutional policies.[11][12]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Essential Safety and Logistics for Handling 2-Bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Bromopyrazine, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1]

Table 1: Hazard Classifications for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source: Aggregated GHS information.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or butyl rubber, powder-free. Change immediately upon contamination.Protects against skin contact and absorption.[2]
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standard. A face shield may be required for larger quantities.Protects eyes from splashes and airborne particles.[2]
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat. An apron or protective suit is recommended for larger quantities.Prevents contamination of personal clothing and skin.[2]
Respiratory Protection NIOSH-approved RespiratorRequired when ventilation is inadequate or when handling the substance outside of a chemical fume hood.Protects against inhalation of harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

  • Preparation :

    • Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

    • Verify that all necessary PPE is available and in good condition.

  • Handling :

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the area where this compound is handled or stored.[5]

    • Ground and bond containers when transferring the material to prevent static discharge.[3][5]

  • Storage :

    • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][6]

    • Keep away from heat, sparks, open flames, and hot surfaces.[3]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of this compound by burning in a chemical incinerator equipped with an afterburner and scrubber.[5] This should be done by a licensed disposal company in accordance with local, regional, and national regulations.[4]

  • Contaminated Materials : Absorbent materials, used PPE, and empty containers should be collected in a sealed, labeled container for hazardous waste disposal.[2][7] Do not mix with other waste. Empty containers should be handled as if they contain the product.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Read SDS prep2 Verify PPE Availability prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weighing and Transfer handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Properly Store Chemical clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A flowchart outlining the safe handling procedure for this compound.

EmergencyResponseProtocol Emergency Response Protocol for this compound cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill1 Evacuate Immediate Area start->spill1 Spill expo1 Remove Victim from Source start->expo1 Exposure spill2 Notify Others & Lab Supervisor spill1->spill2 spill3 Don Appropriate PPE spill2->spill3 spill4 Contain Spill with Inert Absorbent spill3->spill4 spill5 Collect Residue into Labeled Waste Container spill4->spill5 spill6 Decontaminate Area spill5->spill6 expo2 Administer First Aid (See Table 3) expo1->expo2 expo3 Call for Emergency Medical Assistance expo2->expo3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.